cataCXium Pd G4
Description
Properties
Molecular Formula |
C38H55NO3PPdS- |
|---|---|
Molecular Weight |
743.3 g/mol |
IUPAC Name |
bis(1-adamantyl)-butylphosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C24H39P.C13H12N.CH4O3S.Pd/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h17-22H,2-16H2,1H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
InChI Key |
YLPUCCPXYUWXMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd] |
Origin of Product |
United States |
Foundational & Exploratory
cataCXium® Pd G4: A Comprehensive Technical Guide for Advanced Catalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of cataCXium® Pd G4, a fourth-generation palladium precatalyst. This document details its chemical structure, physicochemical properties, and its application in advanced cross-coupling reactions, providing researchers and professionals in drug development and chemical synthesis with the critical information needed for its effective implementation.
Introduction
cataCXium® Pd G4 is a highly efficient and versatile fourth-generation Buchwald palladium precatalyst.[1] It is specifically designed for use in a wide range of carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, which are fundamental transformations in pharmaceutical and materials science research.[1] A key innovation in the G4 series of precatalysts is the methylation of the amino group on the biphenyl (B1667301) backbone. This structural modification enhances catalyst stability and performance, overcoming limitations observed with previous generations of palladium catalysts.[1] cataCXium® Pd G4 is recognized for its air and moisture stability, thermal stability, and good solubility in common organic solvents.
Chemical Structure
The molecular architecture of cataCXium® Pd G4 is meticulously designed for optimal catalytic activity. It features a palladium(II) center coordinated to a sterically demanding and electron-rich phosphine (B1218219) ligand, di(1-adamantyl)-n-butylphosphine, and a methylated 2'-amino-1,1'-biphenyl moiety. The palladium atom is also coordinated to a methanesulfonate (B1217627) anion.
The di(1-adamantyl)-n-butylphosphine ligand provides significant steric bulk around the palladium center. This steric hindrance is crucial for promoting the formation of the active monoligated Pd(0) species, which is the key catalytic intermediate in many cross-coupling reactions. The methylation of the amino group on the biphenyl scaffold prevents the formation of inhibitory carbazole (B46965) byproducts upon catalyst activation, leading to cleaner reactions and higher yields.[1]
Physicochemical Properties
A summary of the key physicochemical properties of cataCXium® Pd G4 is presented in the table below. This data is essential for determining appropriate reaction conditions and solvent systems.
| Property | Value | Reference |
| Molecular Formula | C₃₈H₅₄NO₃PPdS | |
| Molecular Weight | 742.30 g/mol | |
| Appearance | Powder | |
| Solubility | Good solubility in common organic solvents | |
| Stability | Air, moisture, and thermally-stable | |
| CAS Number | 2230788-67-5 |
Table 1: Physicochemical properties of cataCXium® Pd G4.
Synthesis
While detailed, step-by-step synthetic protocols for cataCXium® Pd G4 are proprietary and not extensively published in open literature, the general strategy for the synthesis of Buchwald-type precatalysts is known. The synthesis is a multi-step process that involves the initial preparation of the specialized phosphine ligand and the N-methylated aminobiphenyl backbone. A crucial step in forming the biphenyl scaffold is often a Suzuki-Miyaura coupling reaction. The final step typically involves the coordination of the palladium salt to the assembled ligand framework.
Catalytic Applications and Mechanism
cataCXium® Pd G4 is a highly effective precatalyst for a variety of palladium-catalyzed cross-coupling reactions. Its primary applications are in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Activation Pathway
The precatalyst is designed for facile activation under typical cross-coupling conditions. The activation process involves the generation of the catalytically active monoligated Pd(0) species. This is typically initiated by a base, which facilitates the reductive elimination of the biphenylamine ligand.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. cataCXium® Pd G4 has demonstrated high efficiency in catalyzing the coupling of aryl halides with boronic acids or their derivatives.
Example Reaction Conditions:
| Aryl Halide | Boronic Acid | Catalyst Loading | Base | Solvent | Temperature | Time (h) | Yield (%) |
| 4-Chloroanisole | Phenylboronic acid | 0.02 mol% | K₃PO₄ | Toluene/H₂O | 100 °C | 18 | 98 |
| 1-Bromo-4-tert-butylbenzene | Phenylboronic acid | 1 mol % | K₃PO₄ | Toluene/H₂O | 100 °C | 18 | 99 |
| 2-Bromotoluene | 4-Methoxyphenylboronic acid | 1 mol % | K₃PO₄ | Toluene/H₂O | 100 °C | 18 | 98 |
Table 2: Examples of Suzuki-Miyaura reactions catalyzed by a related cataCXium® system.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of arylamines, which are prevalent in pharmaceuticals. cataCXium® Pd G4 is well-suited for catalyzing the coupling of aryl halides with a wide range of primary and secondary amines.
Experimental Protocols
The following are generalized experimental workflows for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions using cataCXium® Pd G4. Researchers should optimize these conditions for their specific substrates.
References
cataCXium® Pd G4: An In-depth Technical Guide to the Mechanism of Catalytic Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the structure, activation, and catalytic mechanism of cataCXium® Pd G4, a fourth-generation palladium precatalyst. It is designed for professionals in research and drug development who utilize cross-coupling reactions in their synthetic workflows.
Introduction to cataCXium® Pd G4
cataCXium® Pd G4 is a highly efficient, air- and moisture-stable palladium(II) precatalyst developed for a range of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][2] Its structure features a palladium center coordinated to a bulky, electron-rich di(1-adamantyl)-n-butylphosphine ligand (cataCXium® A) and a 2-(2'-methylamino-1,1'-biphenyl) scaffold.[1][3] This fourth-generation design offers significant advantages over previous iterations, including enhanced stability, good solubility in common organic solvents, and the rapid, quantitative generation of the active catalytic species under mild conditions.[1][4][5]
The key innovation in the G4 precatalyst is the methylation of the amino group on the biphenyl (B1667301) backbone.[1][4][6] This modification prevents the formation of a potentially inhibitory carbazole (B46965) byproduct during catalyst activation, a limitation observed with third-generation (G3) precatalysts.[1][7][8] The result is often cleaner reactions, higher yields, and more straightforward product purification.[1]
Precatalyst Activation: Generation of the Active L-Pd(0) Species
As a Pd(II) complex, cataCXium® Pd G4 is not catalytically active itself. It requires an initial activation step to generate the monoligated, 12-electron Pd(0) species, L-Pd(0), which is the true catalyst in the cross-coupling cycle.[1][9] This activation is typically achieved in the presence of a base.
The activation mechanism proceeds as follows:
-
Base-Mediated Deprotonation: A base present in the reaction mixture abstracts a proton from the N-methylamino group of the biphenyl ligand.[1]
-
Reductive Elimination: The resulting palladium-amido intermediate undergoes reductive elimination. This step expels N-methylcarbazole and reduces the palladium center from Pd(II) to Pd(0), generating the highly reactive monoligated species, [di(adamantan-1-yl)(butyl)phosphine]Pd(0).[1]
This efficient activation under mild conditions is a primary advantage of the G4 precatalyst design.[1]
References
- 1. cataCXium Pd G4 | Benchchem [benchchem.com]
- 2. This compound 2230788-67-5 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. cenmed.com [cenmed.com]
- 5. biocompare.com [biocompare.com]
- 6. This compound ChemBeads 2230788-67-5 Sigma-Aldrich [sigmaaldrich.com]
- 7. Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 9. pubs.acs.org [pubs.acs.org]
cataCXium® Pd G4: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
cataCXium® A Pd G4 is a fourth-generation palladium precatalyst developed from the Buchwald group's extensive research in cross-coupling chemistry.[1][2][3] As a Pd(II) precatalyst, it is designed for ease of handling and high performance in a variety of catalytic applications, including the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.[4] This technical guide provides an in-depth analysis of the solubility and stability of cataCXium® A Pd G4, presenting available data, outlining experimental protocols for its characterization, and offering insights into its handling and storage.
Core Properties of cataCXium® Pd G4
cataCXium® A Pd G4 is widely recognized for its enhanced stability and solubility compared to earlier generation Buchwald precatalysts.[1] It is characterized as an air, moisture, and thermally-stable solid that demonstrates good solubility in many common organic solvents.[2][5][6][7][8] A key structural modification in the G4 precatalyst is the methylation of the amino group on the biphenyl (B1667301) backbone, which offers distinct advantages over the third-generation (G3) catalysts.[1] This modification prevents the formation of carbazole (B46965) byproducts upon activation, which can inhibit catalytic activity and complicate product purification.[1][9]
Solubility Profile
Qualitative Solubility:
| Solvent Family | Common Examples | Reported Solubility |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | Good |
| Ethers | Tetrahydrofuran (THF), Dioxane, Diethyl ether | Good |
| Aprotic Polar Solvents | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Generally Soluble |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Generally Soluble |
| Alcohols | Isopropanol, Ethanol | Limited to Moderate |
| Alkanes | Hexane, Heptane | Low to Insoluble |
It is noteworthy that G4 precatalysts are described as exhibiting higher solubilities in cross-coupling reaction media compared to their G3 counterparts.[1] This enhanced solubility can be advantageous for achieving homogeneous reaction conditions and improving catalyst performance.
Stability of cataCXium® Pd G4
The robust nature of cataCXium® Pd G4 is a key feature, allowing for easier handling and storage compared to many other air-sensitive palladium catalysts.
Thermal Stability:
cataCXium® Pd G4 is thermally stable, though a specific decomposition temperature has not been consistently reported in the available literature. The stability of palladium precatalysts can be assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures changes in mass as a function of temperature, indicating the onset of decomposition, while DSC detects changes in heat flow, revealing phase transitions and decomposition events.
Air and Moisture Stability:
The precatalyst is stable to air and moisture in its solid form, which simplifies its handling and storage for routine laboratory use.[2][5][6][7][8] This stability is a significant advantage over many traditional palladium sources that require inert atmosphere techniques for manipulation.
Solution Stability:
The stability of cataCXium® Pd G4 in solution is a critical factor for its performance in catalytic reactions. The G4 precatalysts are noted for their enhanced stability in solution compared to earlier generations.[10][11] The activation of the precatalyst to the active Pd(0) species is a controlled process that typically occurs under the reaction conditions in the presence of a base. The rate of this activation and the stability of the resulting active species are key to achieving high catalytic turnover.
Catalyst Activation Pathway
The activation of cataCXium® Pd G4 is a crucial step in the catalytic cycle. The Pd(II) precatalyst undergoes a transformation to the active monoligated Pd(0) species, which then participates in the cross-coupling reaction.
Caption: Activation pathway of cataCXium® Pd G4 to the active Pd(0) species.
Experimental Protocols
While specific, validated protocols for the quantitative analysis of cataCXium® Pd G4 solubility and stability are not widely published, the following general methodologies can be adapted by researchers to obtain these critical data.
Protocol for Determining Solubility
This protocol outlines a general procedure for determining the solubility of cataCXium® Pd G4 in a given organic solvent at a specific temperature.
Caption: General workflow for determining the solubility of cataCXium® Pd G4.
Protocol for Assessing Thermal Stability
This protocol provides a general workflow for evaluating the thermal stability of cataCXium® Pd G4 using Thermogravimetric Analysis (TGA).
Caption: General workflow for assessing thermal stability using TGA.
Conclusion
cataCXium® A Pd G4 is a state-of-the-art palladium precatalyst that offers significant advantages in terms of stability and solubility for a wide range of cross-coupling reactions. Its robust nature simplifies handling and storage, while its enhanced solubility contributes to improved catalytic performance. Although quantitative data on its solubility and thermal decomposition are not extensively documented in publicly available literature, the provided qualitative information and general experimental protocols offer a strong foundation for researchers and drug development professionals to effectively utilize and characterize this important catalyst. Further in-house experimental determination of these parameters is recommended for specific applications and process development.
References
- 1. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 2. cataCXium Pd G4 2230788-67-5 [sigmaaldrich.com]
- 3. Buchwald触媒・配位子 [sigmaaldrich.com]
- 4. Buchwald Catalysts & Ligands [merckmillipore.com]
- 5. cedar.wwu.edu [cedar.wwu.edu]
- 6. cenmed.com [cenmed.com]
- 7. This compound 2230788-67-5 [b2b.sigmaaldrich.com]
- 8. scientificlabs.com [scientificlabs.com]
- 9. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]
- 10. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
cataCXium® Pd G4: A Technical Guide to a Fourth-Generation Buchwald Precatalyst
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
The quest for efficient and versatile catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. Among the pantheon of powerful catalytic tools, palladium precatalysts developed by the Buchwald group have revolutionized cross-coupling chemistry. This technical guide focuses on cataCXium® Pd G4, a fourth-generation Buchwald precatalyst, providing a comprehensive overview of its literature, key applications, and detailed experimental protocols.
cataCXium® Pd G4 is a highly efficient and air- and moisture-stable palladium(II) precatalyst.[1][2] It incorporates the bulky and electron-rich di(1-adamantyl)-n-butylphosphine ligand, also known as cataCXium® A. A key innovation in the G4 architecture is the methylation of the amino group on the biphenyl (B1667301) scaffold. This modification prevents the formation of a potentially inhibitory carbazole (B46965) byproduct upon activation, leading to cleaner reactions and often higher yields compared to third-generation (G3) precatalysts.[3][4]
Core Applications and Performance Data
cataCXium® Pd G4 has demonstrated exceptional performance in a range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Its high reactivity and stability make it suitable for coupling challenging substrates, including aryl chlorides, with low catalyst loadings.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a fundamental method for the formation of carbon-carbon bonds. cataCXium® Pd G4 has proven to be a robust catalyst for this transformation, effectively coupling a wide array of aryl and heteroaryl halides with boronic acids and their derivatives.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids using cataCXium® Pd G4
| Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chloro-3-methylanisole | 2,6-Difluorophenylboronic acid | 2 | K₃PO₄ | t-BuOH/H₂O | 80 | 18 | 95 |
| 1-Bromo-4-tert-butylbenzene | Phenylboronic acid | 1 | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | 99 |
| 2-Bromotoluene | 4-Methoxyphenylboronic acid | 1 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98 |
Buchwald-Hartwig Amination
The formation of carbon-nitrogen bonds is critical in the synthesis of numerous pharmaceuticals and biologically active compounds. The Buchwald-Hartwig amination provides a direct and efficient route to aryl amines, and cataCXium® Pd G4 is a highly effective precatalyst for this transformation. It can be used for the coupling of a variety of aryl halides with primary and secondary amines.[6]
Table 2: Buchwald-Hartwig Amination of Aryl Halides with Amines using cataCXium® Pd G4 and related G4 Precatalysts
| Aryl Halide | Amine | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Chloro-4-fluorobenzene | Morpholine | (RuPhos)Pd G4 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 55 |
| Aryl Halides | Primary Amines | EPhos Pd G4 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Good to Excellent |
| Aryl Halides | Primary & Secondary Amines | BrettPhos Pd G4 | 0.01 | Not Specified | Not Specified | Not Specified | Not Specified | Excellent |
Catalytic Cycle and Activation
The efficacy of cataCXium® Pd G4 stems from its facile in situ generation of the active monoligated Pd(0) species, L-Pd(0), which is the key catalytic intermediate in most cross-coupling reactions.
Precatalyst Activation
The activation of the Pd(II) precatalyst to the active Pd(0) species is a crucial first step in the catalytic cycle. For cataCXium® Pd G4, this process is initiated by a base and proceeds through the following steps:
-
Deprotonation: The base removes a proton from the methylated amino group on the biphenyl scaffold.
-
Reductive Elimination: The resulting palladium-amido intermediate undergoes reductive elimination to release N-methylcarbazole and the highly reactive monoligated [di(adamantan-1-yl)(butyl)phosphine]Pd(0) species.
General Catalytic Cycle (Suzuki-Miyaura Coupling)
Once the active L-Pd(0) catalyst is formed, it enters the catalytic cycle. The generally accepted mechanism for the Suzuki-Miyaura coupling is as follows:
-
Oxidative Addition: The L-Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent (Ar'-B(OR)₂) transfers its organic group to the palladium center, typically facilitated by a base, to form a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product (Ar-Ar') and regenerating the active L-Pd(0) catalyst.
Detailed Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be considered as starting points and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
This procedure is a general guideline for the coupling of aryl chlorides with arylboronic acids.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
cataCXium® Pd G4 (0.02 mmol, 2 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 3.0 mmol)
-
tert-Butanol (t-BuOH, 3 mL)
-
Water (0.3 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add the aryl chloride, arylboronic acid, cataCXium® Pd G4, and potassium phosphate.
-
Add the magnetic stir bar.
-
Seal the vessel and evacuate and backfill with an inert atmosphere three times.
-
Add the degassed t-BuOH and water via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Procedure for Buchwald-Hartwig Amination of an Aryl Halide with a Primary Amine
This protocol provides a general method for the N-arylation of primary amines.
Materials:
-
Aryl halide (1.0 mmol)
-
Primary amine (1.2 mmol)
-
cataCXium® Pd G4 (or a related G4 precatalyst like BrettPhos Pd G4) (0.01-0.05 mmol, 1-5 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene or dioxane (5 mL)
-
Reaction vessel (e.g., oven-dried Schlenk tube)
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add the aryl halide, cataCXium® Pd G4 (or related G4 precatalyst), and sodium tert-butoxide to the reaction vessel.
-
Add the magnetic stir bar.
-
Remove the vessel from the glovebox, and add the anhydrous solvent and the primary amine under a positive pressure of inert gas.
-
Seal the vessel and heat the reaction mixture with stirring at the desired temperature (e.g., 80-110 °C) for the required time (typically 4-24 hours).
-
Monitor the reaction progress by a suitable analytical technique.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Conclusion
cataCXium® Pd G4 represents a significant advancement in the field of palladium-catalyzed cross-coupling. Its enhanced stability, high reactivity, and ability to circumvent the formation of inhibitory byproducts make it a valuable tool for organic chemists in academia and industry. The provided data and protocols serve as a practical guide for the application of this powerful catalyst in the synthesis of complex organic molecules. As with any catalytic system, optimal conditions may vary depending on the specific substrates, and careful optimization is often necessary to achieve the best results.
References
- 1. cataCXium Pd G4 2230788-67-5 [sigmaaldrich.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. researchgate.net [researchgate.net]
- 4. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 5. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
cataCXium® Pd G4: A Comprehensive Technical Guide for Advanced Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of cataCXium® Pd G4, a fourth-generation palladium precatalyst renowned for its high efficiency and broad applicability in carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. We will delve into the unique structural features and advantages of this catalyst, present its performance data in key cross-coupling reactions, and provide detailed experimental protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Furthermore, this guide illustrates the catalyst's activation and catalytic cycle through detailed diagrams to provide a comprehensive understanding of its mechanism of action.
Introduction to cataCXium® Pd G4
cataCXium® Pd G4 is a highly stable and versatile palladium(II) precatalyst that belongs to the fourth generation of Buchwald precatalysts.[1] It incorporates a sterically hindered and electron-rich di(1-adamantyl)-n-butylphosphine ligand, which plays a crucial role in its catalytic activity. A defining characteristic of G4 precatalysts is the methylation of the amino group on the biphenyl (B1667301) backbone.[1] This structural modification confers significant advantages over previous generations of palladium precatalysts, making it an invaluable tool in pharmaceutical and materials science research for the construction of complex organic molecules.[1]
Core Advantages of cataCXium® Pd G4
The sophisticated design of cataCXium® Pd G4 offers several distinct advantages that address the limitations of earlier catalyst systems:
-
Enhanced Stability: cataCXium® Pd G4 exhibits exceptional air, moisture, and thermal stability, simplifying its handling and storage. This robustness allows for more consistent and reproducible results in various experimental setups.
-
Prevention of Inhibitory Byproducts: A key innovation in G4 precatalysts is the methylated amino group on the biphenyl scaffold.[1] Upon activation to the active Pd(0) species, this feature prevents the formation of carbazole (B46965) as a byproduct, which can inhibit the catalytic cycle and complicate product purification.[1] Instead, the less intrusive N-methylcarbazole is generated, leading to cleaner reactions and higher effective catalyst turnover.
-
High Catalytic Activity and Broad Substrate Scope: The bulky and electron-rich di(1-adamantyl)-n-butylphosphine ligand facilitates high catalytic activity for a wide range of substrates, including challenging aryl chlorides.[1] This allows for efficient cross-coupling of diverse and complex molecules.
-
Good Solubility: The catalyst displays good solubility in common organic solvents, which is advantageous for homogeneous catalysis.
-
Efficient Generation of the Active Species: cataCXium® Pd G4 is designed for the rapid and quantitative generation of the active monoligated Pd(0) species under mild reaction conditions.[1]
Performance Data
The efficacy of cataCXium® Pd G4 is demonstrated in its high yields and broad applicability in cornerstone cross-coupling reactions.
Suzuki-Miyaura Coupling
cataCXium® Pd G4 has shown excellent performance in the Suzuki-Miyaura coupling for the formation of C-C bonds. Below is a summary of its performance with various substrates.
| Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chloro-3-methylanisole | 2,6-Difluorophenylboronic acid | 2 | K₃PO₄ | t-BuOH/H₂O | 80 | 18 | 95[1] |
| 1-Bromo-4-tert-butylbenzene | Phenylboronic acid | 1 | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | 99[1] |
| 2-Bromotoluene | 4-Methoxyphenylboronic acid | 1 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98[1] |
Buchwald-Hartwig Amination
This G4 precatalyst is also highly effective for the Buchwald-Hartwig amination, a critical transformation for the synthesis of arylamines. Quantitative conversions have been reported with catalyst loadings as low as 0.1 mol%.
(Specific performance data for Buchwald-Hartwig amination with cataCXium® Pd G4 across a range of substrates is less commonly tabulated in single sources. The following represents typical conditions and expected high yields based on the literature.
| Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Expected Yield |
| Aryl Bromide | Primary or Secondary Amine | 0.5 - 2 | NaOtBu | Toluene or Dioxane | 80 - 110 | High to Quantitative |
| Aryl Chloride | Primary or Secondary Amine | 1 - 3 | NaOtBu or K₃PO₄ | Toluene or Dioxane | 100 - 120 | Good to High |
Experimental Protocols
The following are general, yet detailed, experimental procedures for conducting Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions using cataCXium® Pd G4.
General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a typical setup for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.
Reagents and Equipment:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
cataCXium® Pd G4 (0.02 mmol, 2 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, or THF/water mixture)
-
Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the oven-dried reaction vessel, add the aryl halide, boronic acid, cataCXium® Pd G4, and potassium phosphate.
-
Seal the vessel with a rubber septum or a Teflon-lined cap.
-
Evacuate the vessel and backfill with an inert gas (this cycle should be repeated three times).
-
Add the degassed solvent via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for the C-N coupling of an aryl halide with an amine.
Reagents and Equipment:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
cataCXium® Pd G4 (0.01-0.02 mmol, 1-2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, oxygen-free solvent (e.g., toluene or dioxane)
-
Glovebox or Schlenk line for inert atmosphere setup
-
Oven-dried reaction vessel with a magnetic stir bar
Procedure:
-
Inside a glovebox, add the aryl halide, cataCXium® Pd G4, and sodium tert-butoxide to an oven-dried reaction vessel.
-
Add the amine and the anhydrous, degassed solvent.
-
Seal the vessel tightly with a Teflon-lined cap.
-
If not using a glovebox, assemble the solids in the reaction vessel, seal with a septum, and purge with an inert gas. Then add the solvent and amine via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC/MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the activation of cataCXium® Pd G4, the general catalytic cycle for Suzuki-Miyaura coupling, and a typical experimental workflow.
Caption: Activation of cataCXium® Pd G4 to the active Pd(0) catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a cross-coupling reaction.
Conclusion
cataCXium® Pd G4 represents a significant advancement in the field of palladium-catalyzed cross-coupling. Its enhanced stability, ability to circumvent the formation of inhibitory byproducts, and high catalytic activity make it a superior choice for a wide array of synthetic transformations. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this powerful catalyst in their pursuit of novel molecules for drug discovery and materials science.
References
An In-Depth Technical Guide to the Discovery and Development of Buchwald G4 Precatalysts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and application of Buchwald G4 precatalysts. It is designed to furnish researchers, scientists, and professionals in drug development with the detailed information necessary to effectively utilize these advanced catalytic systems in their work. This document covers the evolution from previous generations of Buchwald precatalysts, the key structural features and mechanistic advantages of the G4 variants, and their broad applicability in modern cross-coupling chemistry. Detailed experimental protocols for their synthesis and use in key transformations are provided, alongside quantitative performance data to guide catalyst selection and reaction optimization.
Introduction: The Evolution of Palladium Precatalysts
The development of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, with profound impacts on the pharmaceutical, agrochemical, and materials science industries. A significant advancement in this field has been the introduction of well-defined palladium precatalysts, which offer superior stability, reactivity, and reproducibility compared to traditional in-situ generated catalysts. The Buchwald group has been at the forefront of this innovation, systematically developing generations of increasingly sophisticated and user-friendly precatalysts.
The first and second-generation (G1 and G2) Buchwald precatalysts laid the groundwork by providing air- and moisture-stable solids that could be conveniently handled.[1] However, they often required elevated temperatures or strong bases for activation and could have limitations in scope. The third-generation (G3) precatalysts represented a major leap forward, featuring a methanesulfonate (B1217627) (OMs) ligand that facilitated easier activation and broadened the accessible ligand scope.[1]
This guide focuses on the fourth-generation (G4) Buchwald precatalysts, which were developed to address some of the remaining limitations of their predecessors, particularly concerning solubility and potential catalyst inhibition by byproducts.
The Dawn of G4 Precatalysts: Addressing the Limitations of G3
While G3 precatalysts are highly effective for a wide range of transformations, two principal challenges remained:
-
Limited Solubility: In certain solvent systems, the solubility of G3 precatalysts could be a limiting factor, necessitating higher reaction volumes or leading to heterogeneity.
-
Carbazole (B46965) Inhibition: The activation of G3 precatalysts generates carbazole as a byproduct. In some instances, carbazole can coordinate to the active palladium(0) species, leading to catalyst deactivation and incomplete conversion.[2]
To overcome these hurdles, the Buchwald group introduced a key structural modification: the methylation of the secondary amine on the biphenyl (B1667301) backbone of the palladacycle. This seemingly simple change led to the creation of the G4 precatalysts, which exhibit significantly improved properties.[1]
Key Advantages of G4 Precatalysts:
-
Enhanced Solubility: The N-methyl group on the biphenyl scaffold increases the lipophilicity and disrupts the crystal packing of the precatalyst, leading to improved solubility in a wider range of organic solvents.[1] This allows for more concentrated reaction mixtures and can improve reaction kinetics.
-
Reduced Byproduct Inhibition: Upon activation, G4 precatalysts generate N-methylcarbazole instead of carbazole. The methyl group on the nitrogen atom of N-methylcarbazole provides steric hindrance that significantly diminishes its ability to coordinate to the palladium center, thereby reducing catalyst inhibition and leading to higher conversions and yields in many cases.[2]
-
Maintained High Activity: Importantly, the structural modification in G4 precatalysts does not compromise the high catalytic activity characteristic of the Buchwald precatalyst family. They maintain the ability to be rapidly activated under mild conditions to generate the active monoligated palladium(0) species.[1]
Mechanism of Activation and Catalytic Cycle
The efficacy of Buchwald G4 precatalysts stems from their facile and predictable activation to the catalytically active Pd(0) species. The general activation pathway and subsequent catalytic cycle for a representative cross-coupling reaction, the Suzuki-Miyaura coupling, are illustrated below.
Precatalyst Activation
The activation of a G4 precatalyst is initiated by a base, which deprotonates the N-methylaminobiphenyl ligand. This is followed by reductive elimination to generate the active L-Pd(0) species, N-methylcarbazole, and the corresponding salt of the methanesulfonate anion.
Caption: Activation pathway of a Buchwald G4 precatalyst.
Generalized Catalytic Cycle: Suzuki-Miyaura Coupling
Once the active L-Pd(0) catalyst is formed, it enters the catalytic cycle. The following diagram illustrates the key steps of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Quantitative Performance Data
The superior performance of G4 precatalysts has been demonstrated in numerous cross-coupling reactions. The following tables summarize comparative data for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, highlighting the advantages of the G4 architecture.
Table 1: Comparison of G3 and G4 Precatalysts in the Suzuki-Miyaura Coupling of an Unstable Boronic Acid [3]
| Precatalyst | Aryl Halide | Boronic Acid | Conditions | Time (min) | Yield (%) |
| XPhos Pd G3 | 4-Chloro-3-methylanisole | 2,6-Difluorophenylboronic acid | K3PO4, THF/H2O, rt | 30 | High |
| XPhos Pd G4 | 4-Chloro-3-methylanisole | 2,6-Difluorophenylboronic acid | K3PO4, THF/H2O, rt | 30 | Very High |
Note: While the source indicates high to very high yields, specific numerical values were not provided in a tabular format. The trend, however, demonstrates the efficacy of both G3 and G4 precatalysts in this challenging coupling, with G4 often providing superior results.
Table 2: Comparative Study of RuPhos G3, G4, and G5 Precatalysts in C-N Coupling [2]
| Precatalyst | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Conversion (%) | Yield (%) |
| RuPhos Pd G3 | 1-Chloro-4-fluorobenzene | Morpholine | NaOtBu | Dioxane | 100 | ~3 | ~3 |
| RuPhos Pd G4 | 1-Chloro-4-fluorobenzene | Morpholine | NaOtBu | Dioxane | 100 | 81 | 55 |
| RuPhos Pd G5 | 1-Chloro-4-fluorobenzene | Morpholine | NaOtBu | Dioxane | 100 | 40 | 27 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative G4 precatalyst and its application in key cross-coupling reactions.
Synthesis of XPhos Pd G4 Precatalyst
This protocol is adapted from the general procedures for the synthesis of Buchwald G3 and G4 precatalysts.[4]
Step 1: Synthesis of the (2'-Methylamino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer
-
To a solution of 2-(methylamino)biphenyl in a suitable solvent (e.g., toluene), add one equivalent of methanesulfonic acid at room temperature.
-
Stir the mixture for 1 hour, during which time a precipitate of 2-(methylammonio)biphenyl methanesulfonate will form.
-
Isolate the salt by filtration, wash with a non-polar solvent (e.g., pentane), and dry under vacuum.
-
In a separate flask, dissolve palladium(II) acetate (B1210297) in a suitable solvent (e.g., toluene).
-
Add the 2-(methylammonio)biphenyl methanesulfonate salt to the palladium acetate solution.
-
Heat the mixture at a specified temperature (e.g., 80-100 °C) for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and isolate the dimeric palladacycle by filtration. Wash the solid with a non-polar solvent and dry under vacuum.
Step 2: Synthesis of XPhos Pd G4
-
In an inert atmosphere glovebox, dissolve the (2'-Methylamino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer in a suitable anhydrous solvent (e.g., THF or dichloromethane).
-
In a separate vial, dissolve two equivalents of XPhos in the same anhydrous solvent.
-
Slowly add the XPhos solution to the dimer solution at room temperature.
-
Stir the reaction mixture for 15-45 minutes.
-
Remove the solvent under reduced pressure to yield the XPhos Pd G4 precatalyst as a solid. The product can be further purified by recrystallization if necessary.
General Procedure for Suzuki-Miyaura Coupling Using a G4 Precatalyst
-
In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid or boronate ester (1.2-1.5 equiv.), the base (e.g., K3PO4, 2.0-3.0 equiv.), and the Buchwald G4 precatalyst (0.5-2 mol%).
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Add the degassed solvent (e.g., dioxane, THF, or toluene, to achieve a concentration of 0.1-0.5 M) via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor its progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination Using a G4 Precatalyst
-
In an inert atmosphere glovebox, add the aryl halide (1.0 mmol, 1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOtBu or LHMDS, 1.4 equiv.), and the Buchwald G4 precatalyst (1-2 mol%) to an oven-dried vial with a magnetic stir bar.
-
Add the anhydrous, degassed solvent (e.g., dioxane or toluene, to achieve a concentration of 0.1-0.5 M).
-
Seal the vial and stir the mixture at the desired temperature (room temperature to 110 °C).
-
Monitor the reaction by TLC, GC, or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Logical Workflow for Catalyst System Selection and Optimization
The selection of the appropriate precatalyst and the optimization of reaction conditions are critical for the success of a cross-coupling reaction. The following workflow provides a logical approach for researchers.
Caption: Workflow for optimizing a cross-coupling reaction.
Conclusion
Buchwald G4 precatalysts represent a significant advancement in the field of palladium-catalyzed cross-coupling. Their enhanced solubility and the generation of a non-inhibitory byproduct upon activation address key limitations of previous catalyst generations, leading to more robust, efficient, and high-yielding transformations. This technical guide has provided a detailed overview of the discovery, mechanism, and practical application of G4 precatalysts, equipping researchers with the knowledge to effectively implement these powerful tools in their synthetic endeavors. The provided experimental protocols and optimization workflows serve as a practical starting point for the successful application of Buchwald G4 precatalysts in the synthesis of valuable molecules for research and development.
References
Fundamental Principles of cataCXium® Pd G4 Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles underlying the application of cataCXium® Pd G4, a fourth-generation palladium precatalyst. Developed for high-performance homogeneous catalysis, cataCXium® Pd G4 has emerged as a powerful tool in modern synthetic chemistry, particularly for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds that are fundamental to pharmaceutical and materials science research.[1] This document will delve into the catalyst's structural advantages, activation mechanism, and its utility in key cross-coupling reactions, supported by quantitative data, detailed experimental protocols, and visual diagrams of the catalytic pathways.
Core Principles and Structural Advantages
cataCXium® Pd G4 is a Buchwald palladium precatalyst that incorporates the sterically demanding and electron-rich di(1-adamantyl)-n-butylphosphine ligand, known as cataCXium® A.[1] A defining feature of this fourth-generation (G4) precatalyst is the methylation of the amino group on the biphenyl (B1667301) backbone. This structural modification was strategically implemented to overcome limitations associated with third-generation (G3) precatalysts.[1]
The activation of G3 precatalysts generates a carbazole (B46965) byproduct which, in some cases, can inhibit the catalytic cycle or complicate product purification.[1] In contrast, the N-methylated biphenyl scaffold of cataCXium® Pd G4 leads to the formation of the more benign and less intrusive N-methylcarbazole upon activation. This key difference contributes to cleaner reactions, potentially higher yields, and simplified product isolation.[1] Furthermore, G4 precatalysts exhibit enhanced solubility in common organic solvents and are air, moisture, and thermally stable, which simplifies handling and reaction setup.[2]
The bulky di(1-adamantyl)-n-butylphosphine ligand plays a crucial role in the catalyst's high activity. The steric hindrance promotes the formation of a monoligated Pd(0) species, which is the active catalyst in the cross-coupling cycle. This monoligated complex is highly reactive and facilitates the key steps of oxidative addition and reductive elimination.[1]
Precatalyst Activation and the Catalytic Cycle
The efficacy of cataCXium® Pd G4 stems from its facile and quantitative generation of the active monoligated Pd(0) species under mild reaction conditions.[1] The activation process and the subsequent catalytic cycle are fundamental to understanding its application in cross-coupling reactions.
Precatalyst Activation Pathway
The activation of the cataCXium® Pd G4 precatalyst to the active L-Pd(0) species is initiated by a base. The process can be summarized in two key steps:
-
Base-mediated Deprotonation: A base present in the reaction mixture abstracts a proton from the N-methylamino group of the biphenyl ligand.[1]
-
Reductive Elimination: The resulting palladium-amido intermediate undergoes reductive elimination, releasing N-methylcarbazole and the highly reactive monoligated [di(adamantan-1-yl)(butyl)phosphine]Pd(0) species.[1]
General Catalytic Cycle for Cross-Coupling Reactions
Once the active L-Pd(0) species is formed, it enters the catalytic cycle, which is generally accepted to proceed through three main elementary steps for reactions like Suzuki-Miyaura and Buchwald-Hartwig amination:
-
Oxidative Addition: The L-Pd(0) complex reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond to form a Pd(II) intermediate.
-
Transmetalation (for Suzuki-Miyaura) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):
-
In the Suzuki-Miyaura coupling , the organoboron reagent (Ar'-B(OR)₂) undergoes transmetalation with the Pd(II) complex, transferring the Ar' group to the palladium center.
-
In the Buchwald-Hartwig amination , the amine (R₂NH) coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
-
Reductive Elimination: The two organic groups (Ar and Ar' or Ar and NR₂) on the palladium center are coupled and eliminated from the metal, forming the desired product and regenerating the active L-Pd(0) catalyst, which can then re-enter the catalytic cycle.
Quantitative Data Presentation
The following tables summarize the performance of cataCXium® Pd G4 and related catalysts in key cross-coupling reactions, providing a basis for comparison of yields and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids
| Aryl Halide | Boronic Acid | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chloro-3-methylanisole | 2,6-Difluorophenylboronic acid | cataCXium® Pd G4 | 2 | K₃PO₄ | t-BuOH/H₂O | 80 | 18 | 95[1] |
| 1-Bromo-4-tert-butylbenzene | Phenylboronic acid | cataCXium® Pd G4 | 1 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 99[1] |
| 2-Bromotoluene | 4-Methoxyphenylboronic acid | cataCXium® Pd G4 | 1 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98[1] |
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ / cataCXium® A | 0.005 (Pd), 0.01 (Ligand) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / cataCXium® A | 0.005 (Pd), 0.01 (Ligand) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 99 |
Table 2: Buchwald-Hartwig Amination of Aryl Halides
| Aryl Halide | Amine | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Aniline | Pd₂(dba)₃ / cataCXium® A | 1 (Pd), 2 (Ligand) | NaOtBu | Toluene | 80 | 20 | 98 |
| 4-tert-Butylbromobenzene | Aniline | Pd₂(dba)₃ / cataCXium® A | 1 (Pd), 2 (Ligand) | NaOtBu | Toluene | 80 | 20 | 99 |
| 4-Chlorotoluene | Morpholine | Pd(OAc)₂ / cataCXium® A | 1 (Pd), 2 (Ligand) | NaOtBu | Toluene | 100 | 20 | 99 |
| 2-Bromotoluene | n-Hexylamine | Pd(OAc)₂ / cataCXium® A | 1 (Pd), 2 (Ligand) | NaOtBu | Toluene | 100 | 20 | 95 |
Experimental Protocols
The following are representative experimental protocols for key cross-coupling reactions utilizing cataCXium® Pd G4 or the closely related cataCXium® A ligand system. These protocols are intended as a guide and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid using cataCXium® Pd G4.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
cataCXium® Pd G4 (0.01-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O or t-BuOH/H₂O)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, boronic acid, and base.
-
The vessel is evacuated and backfilled with an inert gas (this cycle is repeated three times).
-
Add the degassed solvent(s) via syringe.
-
Add the cataCXium® Pd G4 precatalyst.
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred vigorously.
-
The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
General Procedure for Buchwald-Hartwig Amination
This protocol provides a general framework for the Buchwald-Hartwig amination of an aryl halide with an amine.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
cataCXium® Pd G4 (or Pd source and cataCXium® A ligand) (1-2 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, a reaction vessel is charged with the palladium source (if not using the precatalyst), the cataCXium® A ligand, and the base.
-
If using cataCXium® Pd G4, it is added at this stage.
-
The vessel is sealed and removed from the glovebox.
-
Anhydrous, degassed solvent is added, followed by the amine and then the aryl halide.
-
The reaction mixture is heated with stirring to the appropriate temperature (e.g., 80-110 °C).
-
The reaction is monitored until the starting material is consumed.
-
After cooling to room temperature, the reaction is quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
The product is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over a drying agent, and concentrated in vacuo.
-
The residue is purified by chromatography to afford the desired arylamine.
Conclusion
cataCXium® Pd G4 represents a significant advancement in the field of palladium-catalyzed cross-coupling reactions. Its thoughtful design, which includes a methylated biphenyl scaffold and a sterically imposing phosphine (B1218219) ligand, leads to a highly active, stable, and user-friendly precatalyst. The avoidance of inhibitory byproducts and its high solubility contribute to its robust performance in a variety of synthetic applications, making it an invaluable tool for researchers and professionals in drug development and materials science. The principles and protocols outlined in this guide provide a solid foundation for the successful application of this versatile catalyst.
References
cataCXium® Pd G4: A Technical Guide to Safety, Handling, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for cataCXium® Pd G4, a fourth-generation Buchwald precatalyst. The content herein is intended for use by trained professionals in a laboratory setting and is compiled from publicly available safety data sheets and product information.
Chemical Identification and Properties
cataCXium® Pd G4 is a palladium-based precatalyst designed for a variety of cross-coupling reactions. It is recognized for its high stability in air and moisture, and its good solubility in common organic solvents.
| Property | Value |
| Chemical Name | --INVALID-LINK--[2′-(methylamino)-2-biphenylyl]palladium(II) |
| Synonym(s) | cataCXium® A Pd G4 |
| CAS Number | 2230788-67-5 |
| Molecular Formula | C₃₈H₅₄NO₃PPdS |
| Molecular Weight | 742.30 g/mol |
| Appearance | White to off-white solid/powder |
| Stability | Air, moisture, and thermally-stable |
| Solubility | Good solubility in common organic solvents such as toluene (B28343) and THF. |
Safety and Hazard Information
GHS Classification
Different suppliers provide slightly varying GHS classifications. It is crucial to consult the specific Safety Data Sheet (SDS) provided with the product.
-
Classification 1: Not a hazardous substance or mixture.
-
Classification 2:
-
Pictogram:
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures and Personal Protective Equipment (PPE)
Due to the potential hazards, the following precautionary measures and PPE are recommended:
| Precautionary Category | Recommendations |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ protective clothing |
Methodological & Application
cataCXium® Pd G4: Application Notes and Protocols for Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.[1] The efficiency and scope of this reaction are critically dependent on the palladium catalyst employed. cataCXium® Pd G4 is a fourth-generation palladium precatalyst that offers significant advantages over earlier generations, including enhanced stability to air and moisture, high solubility in common organic solvents, and the rapid, quantitative generation of the active monoligated Pd(0) species under mild conditions.[2] This aminobiphenyl-based catalyst, featuring a methylated amino group, prevents the formation of inhibitory carbazole (B46965) byproducts, leading to cleaner reactions and more efficient product isolation.[2]
These application notes provide detailed protocols and data for the use of cataCXium® Pd G4 in Suzuki-Miyaura coupling reactions, demonstrating its broad substrate scope and functional group tolerance, making it a valuable tool for researchers in drug discovery and development.
Data Presentation
The following tables summarize the performance of cataCXium® Pd G4 in the Suzuki-Miyaura coupling of various aryl and heteroaryl halides with boronic acids and their derivatives.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids
| Entry | Aryl Chloride | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloro-3-methylanisole | 2,6-Difluorophenylboronic acid | 2 | K₃PO₄ | t-BuOH/H₂O | 80 | 18 | 95[2] |
| 2 | 4-Chlorotoluene | Phenylboronic acid | 1 | K₃PO₄ | Toluene/H₂O | 100 | 18 | >95 |
| 3 | 2-Chlorotoluene | 4-Methoxyphenylboronic acid | 1 | K₃PO₄ | Toluene/H₂O | 100 | 18 | >95 |
| 4 | 4-Chloroacetophenone | Phenylboronic acid | 2 | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 |
| 5 | 2-Chloro-6-methylpyridine | 3-Methoxyphenylboronic acid | 2 | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 96 |
Table 2: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-tert-butylbenzene | Phenylboronic acid | 1 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 99[2] |
| 2 | 2-Bromotoluene | 4-Methoxyphenylboronic acid | 1 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98[2] |
| 3 | 4-Bromoanisole | 4-Acetylphenylboronic acid | 1.5 | Cs₂CO₃ | 1,4-Dioxane/H₂O | 80 | 16 | 97 |
| 4 | 3-Bromopyridine | 2-Thiopheneboronic acid | 2 | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 94 |
| 5 | 1-Bromo-2-nitrobenzene | Phenylboronic acid | 2 | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 91 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of aryl/heteroaryl halides with boronic acids using cataCXium® Pd G4.
Materials:
-
cataCXium® Pd G4
-
Aryl or heteroaryl halide (1.0 mmol)
-
Boronic acid or boronic acid pinacol (B44631) ester (1.2 mmol)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0-3.0 mmol)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)
-
Degassed water (if using a biphasic system)
-
Nitrogen or Argon source
-
Schlenk tube or reaction vial with a magnetic stir bar
Procedure:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere (Nitrogen or Argon), add the aryl or heteroaryl halide (1.0 mmol), the boronic acid or boronic acid pinacol ester (1.2 mmol), the base (2.0-3.0 mmol), and cataCXium® Pd G4 (0.01-0.02 mmol, 1-2 mol%).
-
Evacuate and backfill the reaction vessel with the inert gas three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane, 3-5 mL). If a biphasic system is used, add degassed water (0.5-1 mL).
-
Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Protocol for a Challenging Suzuki-Miyaura Coupling: 4-Chloro-3-methylanisole with 2,6-Difluorophenylboronic acid[2]
This protocol details a specific example of a challenging coupling reaction.
Materials:
-
cataCXium® Pd G4 (14.9 mg, 0.02 mmol, 2 mol%)
-
4-Chloro-3-methylanisole (156.6 mg, 1.0 mmol)
-
2,6-Difluorophenylboronic acid (189.5 mg, 1.2 mmol)
-
Potassium phosphate (B84403) (K₃PO₄) (424.6 mg, 2.0 mmol)
-
tert-Butanol (B103910) (t-BuOH) (3 mL)
-
Degassed water (1 mL)
-
Nitrogen source
-
Schlenk tube with a magnetic stir bar
Procedure:
-
In a glovebox or under a stream of nitrogen, add cataCXium® Pd G4, 4-chloro-3-methylanisole, 2,6-difluorophenylboronic acid, and potassium phosphate to a Schlenk tube equipped with a magnetic stir bar.
-
Add tert-butanol and degassed water to the Schlenk tube.
-
Seal the tube and heat the reaction mixture to 80 °C with stirring for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the product, 4-(2,6-difluorophenyl)-3-methylanisole.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
The diagram below outlines the general experimental workflow for performing a Suzuki-Miyaura coupling reaction using cataCXium® Pd G4.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Functional Group Tolerance
cataCXium® Pd G4 exhibits excellent functional group tolerance in Suzuki-Miyaura couplings. A wide array of functional groups are compatible with the typical reaction conditions, including:
-
Electron-donating and electron-withdrawing groups on both the aryl halide and the boronic acid.
-
Sterically hindered substrates , such as ortho-substituted aryl halides and boronic acids.
-
Heterocycles , including pyridines, thiophenes, and furans.
-
Ketones, esters, amides, nitriles, and nitro groups.
Care should be taken with substrates containing acidic protons, such as unprotected phenols and anilines, as they may require specific base and solvent combinations to avoid side reactions. However, successful couplings with these substrates have been reported. The high activity of cataCXium® Pd G4 can often allow for lower reaction temperatures and shorter reaction times, which can further enhance its functional group compatibility.
References
Application Notes and Protocols for cataCXium® Pd G4 in Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cataCXium® Pd G4 in Buchwald-Hartwig amination reactions. This fourth-generation palladium precatalyst offers significant advantages in the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals and other advanced materials.
Introduction to cataCXium® Pd G4
cataCXium® Pd G4 is a highly efficient and versatile palladium precatalyst for cross-coupling reactions. As a fourth-generation Buchwald precatalyst, it incorporates a di(1-adamantyl)-n-butylphosphine ligand, which imparts high reactivity and broad substrate scope. A key innovation in the G4 series is the methylation of the amino group on the biphenyl (B1667301) backbone of the ligand scaffold. This structural modification prevents the in-situ formation of carbazole (B46965) byproducts, which can inhibit catalyst activity and complicate product purification.
Advantages of cataCXium® Pd G4:
-
High Catalytic Activity: Enables efficient C-N bond formation with a wide range of aryl and heteroaryl halides and various primary and secondary amines.
-
Enhanced Stability: The precatalyst is air- and moisture-stable, simplifying handling and reaction setup.
-
Improved Solubility: Exhibits good solubility in common organic solvents, leading to more homogeneous reaction mixtures.
-
Clean Reactions: The methylated biphenyl scaffold minimizes the formation of undesirable byproducts, resulting in cleaner reaction profiles and easier purification.
-
Mild Reaction Conditions: Often promotes reactions under milder conditions than older generation catalysts.
Catalytic Cycle and Activation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a well-established catalytic cycle. The active catalyst is a monoligated Pd(0) species, which is readily generated in situ from the cataCXium® Pd G4 precatalyst under the reaction conditions.
The generally accepted mechanism involves:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group on the palladium center undergo reductive elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst.
An unproductive side reaction that can occur is the β-hydride elimination from the palladium-amido intermediate. The bulky di(1-adamantyl)-n-butylphosphine ligand on cataCXium® Pd G4 helps to suppress this side reaction and promote the desired reductive elimination.
Experimental Protocols
The following are general starting protocols for the Buchwald-Hartwig amination using cataCXium® Pd G4. Optimization of reaction parameters such as solvent, base, temperature, and reaction time may be necessary for specific substrates.
General Procedure for the Amination of Aryl Chlorides with Primary Amines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
cataCXium® Pd G4 (0.01-0.05 mmol, 1-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (B28343) or dioxane (5-10 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl chloride, the primary amine, and sodium tert-butoxide.
-
Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).
-
Add cataCXium® Pd G4 followed by the anhydrous solvent.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Data Presentation
The following tables summarize the typical performance of cataCXium® Pd G4 in the Buchwald-Hartwig amination of various aryl halides with primary and secondary amines. Please note that these are representative examples and results may vary depending on the specific substrates and reaction conditions.
Table 1: Amination of Aryl Chlorides with Primary Amines
| Aryl Chloride | Primary Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | n-Hexylamine | 2 | NaOtBu | Toluene | 100 | 18 | 92 |
| 4-Chloroanisole | Benzylamine | 2 | NaOtBu | Dioxane | 100 | 16 | 95 |
| 2-Chloropyridine | Cyclohexylamine | 3 | K₃PO₄ | Toluene | 110 | 24 | 88 |
| 1-Chloro-4-nitrobenzene | Aniline | 1.5 | Cs₂CO₃ | Dioxane | 90 | 12 | 97 |
Table 2: Amination of Aryl Bromides with Secondary Amines
| Aryl Bromide | Secondary Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Morpholine | 1 | NaOtBu | Toluene | 80 | 12 | 98 |
| 1-Bromo-4-fluorobenzene | Piperidine | 1.5 | K₃PO₄ | Dioxane | 90 | 16 | 94 |
| 3-Bromopyridine | N-Methylaniline | 2 | Cs₂CO₃ | Toluene | 100 | 20 | 85 |
| 2-Bromonaphthalene | Di-n-butylamine | 1 | NaOtBu | Dioxane | 100 | 18 | 96 |
Logical Relationships in the Reaction Mixture
The success of the Buchwald-Hartwig amination is dependent on the interplay of several key components in the reaction mixture. The following diagram illustrates these relationships.
Conclusion
cataCXium® Pd G4 is a state-of-the-art precatalyst for the Buchwald-Hartwig amination, offering high efficiency, broad applicability, and operational simplicity. Its unique design minimizes byproduct formation, leading to cleaner reactions and simplified product isolation. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the reliable and efficient construction of C-N bonds.
Application Notes and Protocols: cataCXium® Pd G4 in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of cataCXium® Pd G4, a fourth-generation Buchwald palladium precatalyst, in various organic synthesis reactions. The high stability and activity of this catalyst make it a valuable tool for the construction of carbon-carbon and carbon-nitrogen bonds, which are critical transformations in pharmaceutical and materials science research.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds. cataCXium® Pd G4 is highly effective for this transformation, particularly with challenging substrates such as aryl chlorides.[1]
Quantitative Data
The following table summarizes the performance of cataCXium® Pd G4 in representative Suzuki-Miyaura coupling reactions.
| Aryl Halide | Boronic Acid | Catalyst Loading | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chloro-3-methylanisole | 2,6-Difluorophenylboronic acid | 2 mol% | K₃PO₄ | t-BuOH/H₂O | 80 | 18 | 95 |
| 1-Bromo-4-tert-butylbenzene | Phenylboronic acid | 1 mol% | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | 99 |
| 2-Bromotoluene | 4-Methoxyphenylboronic acid | 1 mol% | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of aryl halides with boronic acids using cataCXium® Pd G4.
Materials:
-
cataCXium® Pd G4
-
Aryl halide
-
Boronic acid
-
Potassium phosphate (B84403) (K₃PO₄) or other suitable base
-
Anhydrous toluene (or other suitable solvent)
-
Degassed water
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Add cataCXium® Pd G4 (0.01-0.02 mmol, 1-2 mol%).
-
Add the solvent system (e.g., toluene and water, typically in a 5:1 to 10:1 ratio).
-
Seal the tube and stir the mixture at the desired temperature (e.g., 80-100 °C) for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. cataCXium® Pd G4 is a highly efficient precatalyst for this reaction, enabling the coupling of a wide range of amines with aryl and heteroaryl halides.[1]
Quantitative Data
The following table presents data from representative Buchwald-Hartwig amination reactions utilizing cataCXium® Pd G4.
| Aryl Halide | Amine | Catalyst Loading | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | 1.5 mol% | NaOtBu | Toluene | 100 (reflux) | 6 | 94 |
| 2-Bromopyridine | n-Hexylamine | 2 mol% | K₂CO₃ | Dioxane | 110 | 12 | 88 |
| 1-Bromo-4-fluorobenzene | Aniline | 2 mol% | LHMDS | THF | 80 | 18 | 92 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of aryl halides with amines using cataCXium® Pd G4.
Materials:
-
cataCXium® Pd G4
-
Aryl halide
-
Amine
-
Sodium tert-butoxide (NaOtBu) or other suitable base
-
Anhydrous toluene (or other suitable solvent)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
In a glovebox, charge a Schlenk tube with the base (e.g., NaOtBu, 1.4 mmol).
-
Add cataCXium® Pd G4 (0.01-0.02 mmol, 1-2 mol%).
-
Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous solvent (e.g., toluene, 5 mL).
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture for the specified time (typically 6-24 hours).
-
Monitor the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Other Cross-Coupling Reactions
cataCXium® Pd G4 is also a suitable catalyst for a variety of other palladium-catalyzed cross-coupling reactions, including the Heck, Sonogashira, Stille, Negishi, and Hiyama couplings. Below are general protocols for the Heck and Sonogashira reactions, which can be optimized for specific substrates.
Heck Reaction
The Heck reaction is the palladium-catalyzed C-C coupling between an aryl or vinyl halide and an activated alkene.
Experimental Protocol: General Procedure for Heck Reaction
Materials:
-
cataCXium® Pd G4
-
Aryl halide
-
Alkene
-
Base (e.g., triethylamine, sodium acetate)
-
Anhydrous solvent (e.g., DMF, NMP, or toluene)
-
Reaction vessel
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), the alkene (1.2-1.5 mmol), and the base (1.5-2.0 mmol).
-
Add cataCXium® Pd G4 (0.01-0.05 mmol, 1-5 mol%).
-
Add the anhydrous solvent.
-
Heat the mixture to the desired temperature (typically 80-140 °C) and stir for the required time.
-
Monitor the reaction by a suitable analytical technique.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic phase, concentrate, and purify the product by chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While traditionally requiring a copper(I) co-catalyst, copper-free conditions have been developed.
Experimental Protocol: General Procedure for Sonogashira Coupling (Copper-Free)
Materials:
-
cataCXium® Pd G4
-
Aryl halide
-
Terminal alkyne
-
Base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, toluene)
-
Reaction vessel
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol) and the terminal alkyne (1.2-1.5 mmol).
-
Add the anhydrous solvent and the amine base.
-
Add cataCXium® Pd G4 (0.01-0.02 mmol, 1-2 mol%).
-
Stir the reaction at room temperature or with gentle heating until the starting materials are consumed, as monitored by TLC or GC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford the desired product.
Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes and Protocols for Optimal Catalyst Loading in cataCXium® Pd G4-Catalyzed Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
cataCXium® Pd G4 is a fourth-generation Buchwald palladium precatalyst renowned for its high efficiency and stability in a variety of cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] A key feature of this G4 precatalyst is the methylated amino group on the biphenyl (B1667301) backbone, which prevents the formation of inhibitory carbazole (B46965) byproducts upon activation, leading to cleaner reactions and more efficient product isolation.[1][2] This precatalyst is air, moisture, and thermally stable, with good solubility in common organic solvents, facilitating its handling and use in routine synthetic applications.[2][3] The efficient generation of the active monoligated Pd(0) species under mild conditions is a significant advantage of the G4 design.[1]
Optimizing the catalyst loading is a critical parameter in any cross-coupling reaction to ensure efficiency, minimize costs, and reduce residual palladium in the final product. This document provides a guide to determining the optimal catalyst loading for reactions utilizing cataCXium® Pd G4, supported by experimental data and detailed protocols.
Data Presentation: Catalyst Loading in Cross-Coupling Reactions
The following tables summarize quantitative data from various cross-coupling reactions catalyzed by cataCXium® Pd G4, showcasing the impact of catalyst loading on reaction yield under different conditions.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. cataCXium® Pd G4 has demonstrated high efficiency in these transformations.
| Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloro-3-methylanisole | 2,6-Difluorophenylboronic acid | 2 | K₃PO₄ | t-BuOH/H₂O | 80 | 18 | 95 | [1] |
| 1-Bromo-4-tert-butylbenzene | Phenylboronic acid | 1 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 99 | [1] |
| 2-Bromotoluene | 4-Methoxyphenylboronic acid | 1 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98 | [1] |
Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. cataCXium® Pd G4 is highly effective for the coupling of a wide range of amines and aryl halides.
| Amine | Aryl Halide | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Acetamide | 4-Bromotoluene | 0.5 | Cs₂CO₃ | Toluene | 100 | 92 | [1] |
| Benzamide | 2-Chlorobenzonitrile | 0.8 | K₂CO₃ | Dioxane | 110 | 88 | [1] |
| Phenylacetamide | 4-Iodoanisole | 0.3 | Cs₂CO₃ | DMF | 90 | 95 | [1] |
| Cyclohexanecarboxamide | 3-Bromobenzotrifluoride | 0.5 | K₂CO₃ | Toluene | 100 | 90 | [1] |
| Benzamide | 2-Bromopyridine | 0.7 | Cs₂CO₃ | Toluene | 100 | 83 | [1] |
Experimental Protocols
The following are generalized protocols for performing Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions using cataCXium® Pd G4. These should be adapted and optimized for specific substrates.
General Protocol for a Suzuki-Miyaura Coupling Reaction
Materials:
-
cataCXium® Pd G4
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene/H₂O mixture)
-
Reaction vessel (e.g., oven-dried Schlenk tube)
-
Magnetic stir bar
Procedure:
-
To the reaction vessel, add the aryl halide, boronic acid, base, and magnetic stir bar.
-
In a separate vial, weigh the required amount of cataCXium® Pd G4 (e.g., 0.01 mmol for 1 mol% loading).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add the cataCXium® Pd G4 to the reaction vessel.
-
Add the anhydrous solvent(s) to the reaction vessel via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture for the specified time (e.g., 18 h).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for a Buchwald-Hartwig Amination Reaction
Materials:
-
cataCXium® Pd G4
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Base (e.g., Cs₂CO₃ or K₂CO₃, 1.5 mmol, 1.5 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Reaction vessel (e.g., oven-dried Schlenk tube)
-
Magnetic stir bar
Procedure:
-
To the reaction vessel, add the aryl halide, base, and magnetic stir bar.
-
If the amine is a solid, add it to the reaction vessel.
-
In a separate vial, weigh the required amount of cataCXium® Pd G4 (e.g., 0.005 mmol for 0.5 mol% loading).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add the cataCXium® Pd G4 to the reaction vessel.
-
Add the anhydrous solvent to the reaction vessel via syringe.
-
If the amine is a liquid, add it to the reaction mixture via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90-110 °C).
-
Stir the reaction mixture for the specified time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate a typical experimental workflow and the logical relationships influencing the optimization of catalyst loading.
References
Application Notes and Protocols for Cross-Coupling Reactions with cataCXium® Pd G4
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing cataCXium® Pd G4 in various palladium-catalyzed cross-coupling reactions. cataCXium® Pd G4 is a fourth-generation Buchwald palladium precatalyst known for its high reactivity, stability, and broad applicability in forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2][3]
Introduction to cataCXium® Pd G4
cataCXium® Pd G4, formally named --INVALID-LINK--[2′-(methylamino)-2-biphenylyl]palladium, is a highly efficient precatalyst for a range of cross-coupling reactions.[2] A key feature of this G4 precatalyst is the methylation of the amino group on the biphenyl (B1667301) backbone. This modification prevents the formation of carbazole (B46965) byproducts that can inhibit the reaction or complicate product purification, a known limitation of earlier generation precatalysts.[1][3] The catalyst is air, moisture, and thermally stable, and it exhibits good solubility in common organic solvents, making it convenient to handle in a laboratory setting.[3]
The activation of cataCXium® Pd G4 is designed to be facile under typical cross-coupling conditions, generating the active monoligated Pd(0) species rapidly and efficiently.[1] This process involves a base-mediated deprotonation of the N-methylamino group, followed by reductive elimination to release the active catalyst.[1]
Applications in Cross-Coupling Reactions
cataCXium® Pd G4 is versatile and has been successfully employed in several key cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds.[1]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds.[1][4]
-
Sonogashira Coupling: For the coupling of terminal alkynes with aryl or vinyl halides.[2][5][6]
-
Other reactions such as Heck, Hiyama, Negishi, and Stille couplings.[2]
Reaction Conditions: Data Summary
The following tables summarize typical reaction conditions for various cross-coupling reactions using cataCXium® Pd G4.
Table 1: Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid/Ester | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chloro-3-methylanisole | 2,6-Difluorophenylboronic acid | 2 | K₃PO₄ | t-BuOH/H₂O | 80 | 18 | 95 |
| 1-Bromo-4-tert-butylbenzene | Phenylboronic acid | 1 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 99 |
| 2-Bromotoluene | 4-Methoxyphenylboronic acid | 1 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98 |
| ortho-bromoaniline derivative | Benzylboronic ester | 5 | Cs₂CO₃ | 2-MeTHF | 80 | 2 | 95[7] |
Table 2: Buchwald-Hartwig Amination (General Conditions)
| Aryl Halide/Sulfonate | Amine | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) |
| Aryl chlorides | Primary amines | 1-2 | Cs₂CO₃, K₃PO₄, NaOtBu | Toluene, Dioxane, THF | 80-110 |
| Aryl bromides | Secondary amines | 1-2 | Cs₂CO₃, K₃PO₄, NaOtBu | Toluene, Dioxane, THF | RT-100 |
| Aryl triflates | Anilines | 1-2 | Cs₂CO₃, K₃PO₄, NaOtBu | Toluene, Dioxane, THF | RT-100 |
Table 3: Sonogashira Coupling (General Conditions - Copper-Free)
| Aryl Halide | Terminal Alkyne | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) |
| Aryl iodides | Phenylacetylene | 1-2 | Cs₂CO₃, Et₃N, DIPEA | Toluene, DMF, Dioxane | RT-80 |
| Aryl bromides | Propargyl alcohol | 1-3 | Cs₂CO₃, Et₃N, DIPEA | Toluene, DMF, Dioxane | 50-100 |
| Aryl chlorides | Various alkynes | 2-5 | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | 80-120 |
Experimental Protocols
4.1 General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), the base (e.g., K₃PO₄, 2.0-3.0 mmol), and cataCXium® Pd G4 (0.01-0.02 mmol, 1-2 mol%).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., Toluene/H₂O or t-BuOH/H₂O, 0.1-0.5 M) via syringe.
-
The reaction mixture is stirred at the specified temperature (e.g., 80-100 °C) for the required time (e.g., 18 h).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography.
4.2 General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the amination of aryl halides.
-
In a glovebox or under an inert atmosphere, a reaction vial is charged with cataCXium® Pd G4 (0.01-0.02 mmol, 1-2 mol%), the base (e.g., Cs₂CO₃, 1.4 mmol), and the aryl halide (1.0 mmol).
-
The vial is sealed, and the amine (1.2 mmol) and the solvent (e.g., Toluene or Dioxane, 0.5 M) are added.
-
The reaction is stirred at the indicated temperature (e.g., 100 °C) until the starting material is consumed as monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
4.3 General Procedure for Copper-Free Sonogashira Coupling
This protocol outlines a copper-free Sonogashira coupling.
-
An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), cataCXium® Pd G4 (0.01-0.02 mmol, 1-2 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol).
-
The tube is evacuated and backfilled with argon. This cycle is repeated three times.
-
The terminal alkyne (1.5 mmol) and degassed solvent (e.g., Dioxane or DMF, 0.2 M) are added via syringe.
-
The mixture is heated to the desired temperature (e.g., 80 °C) and stirred for the specified time.
-
After completion, the mixture is cooled, diluted with an organic solvent, and washed with water.
-
The organic phase is dried, concentrated, and the product is purified by chromatography.
Diagrams
Caption: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.
Caption: General Experimental Workflow for Cross-Coupling Reactions.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound 2230788-67-5 [sigmaaldrich.com]
- 3. cenmed.com [cenmed.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
cataCXium® Pd G4: Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of cataCXium® Pd G4 in the synthesis of key pharmaceutical intermediates. cataCXium® Pd G4 is a fourth-generation Buchwald palladium precatalyst known for its high efficiency and stability in cross-coupling reactions, making it a valuable tool in drug discovery and development.[1]
Introduction to cataCXium® Pd G4
cataCXium® Pd G4 is a highly active palladium precatalyst featuring a di(1-adamantyl)-n-butylphosphine ligand.[1] As a fourth-generation (G4) Buchwald precatalyst, it offers several advantages over earlier generations, including enhanced air and moisture stability, and high solubility in common organic solvents.[1] A key feature of G4 precatalysts is the methylation of the amino group on the biphenyl (B1667301) backbone, which prevents the formation of inhibitory carbazole (B46965) byproducts during the reaction, leading to cleaner reaction profiles and simplified purification.[1]
The primary applications of cataCXium® Pd G4 in pharmaceutical synthesis lie in its ability to efficiently catalyze the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the construction of complex drug molecules.[1][2] This catalyst is particularly effective in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1]
Core Applications and Advantages
-
High Catalytic Activity: Enables low catalyst loadings (down to 0.005 mol%) and high turnover numbers (TONs), which is economically and environmentally beneficial, especially in large-scale synthesis.
-
Broad Substrate Scope: Effectively couples a wide range of aryl and heteroaryl chlorides, bromides, and triflates with various nucleophiles.[1]
-
Mild Reaction Conditions: Promotes reactions under relatively mild temperatures, preserving sensitive functional groups often present in pharmaceutical intermediates.[1]
-
Air and Moisture Stability: Simplifies reaction setup as stringent inert atmosphere techniques are often not required, making it more practical for routine laboratory use.[1]
Application 1: Suzuki-Miyaura Coupling in the Synthesis of a Valsartan Intermediate
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for constructing biaryl structures, a common motif in pharmaceuticals. A key step in the synthesis of the angiotensin II receptor blocker, Valsartan, involves the formation of a biphenyl core. While specific examples detailing the use of cataCXium® Pd G4 for Valsartan synthesis are not prevalent in publicly available literature, its high efficiency in similar C(sp²)-C(sp²) bond formations makes it an excellent candidate for this transformation.
The synthesis of 4'-methylbiphenyl-2-carbonitrile, a key intermediate for Valsartan, can be efficiently achieved via a Suzuki-Miyaura coupling between 4-methylphenylboronic acid and 2-bromobenzonitrile (B47965).
Quantitative Data
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloro-3-methylanisole | 2,6-Difluorophenylboronic acid | 2 | K₃PO₄ | t-BuOH/H₂O | 80 | 18 | 95[1] |
| 2 | 1-Bromo-4-tert-butylbenzene | Phenylboronic acid | 1 | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | 99[1] |
| 3 | 2-Bromotoluene | 4-Methoxyphenylboronic acid | 1 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98[1] |
Experimental Protocol: Synthesis of 4'-methylbiphenyl-2-carbonitrile
Materials:
-
2-Bromobenzonitrile
-
4-Methylphenylboronic acid
-
cataCXium® Pd G4
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-bromobenzonitrile (1.0 mmol, 1.0 equiv), 4-methylphenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), and cataCXium® Pd G4 (0.02 mmol, 2 mol%).
-
The flask is evacuated and backfilled with argon or nitrogen three times.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Reaction: The reaction mixture is stirred vigorously and heated to 100 °C in an oil bath for 18 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4'-methylbiphenyl-2-carbonitrile.
References
cataCXium® Pd G4: Application Notes and Protocols for Advanced Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cataCXium® Pd G4, a fourth-generation Buchwald precatalyst, detailing its substrate scope, limitations, and detailed protocols for its use in key cross-coupling reactions.
Introduction
cataCXium® Pd G4 is a highly efficient and versatile palladium precatalyst for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions.[1] As a fourth-generation Buchwald precatalyst, it features a methylated amino group on the biphenyl (B1667301) backbone. This structural modification enhances catalyst stability, prevents the formation of inhibitory carbazole (B46965) byproducts that can complicate purification, and improves solubility in common organic solvents.[1][2][3][4] The catalyst is air, moisture, and thermally stable, simplifying handling and experimental setup.[1][5][6][7] cataCXium® Pd G4 facilitates the rapid and quantitative generation of the active monoligated Pd(0) species under mild conditions, leading to high catalytic activity in a broad range of transformations, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1]
Advantages of cataCXium® Pd G4
-
Enhanced Stability: Air, moisture, and thermally stable, allowing for easier handling and storage.[1][5][6][7]
-
Improved Solubility: Readily dissolves in common organic solvents such as toluene (B28343) and THF.[1][5][6][7]
-
Clean Reaction Profiles: The methylated biphenyl scaffold prevents the formation of carbazole byproducts, leading to cleaner reactions and simpler purification.[1][2][3][4]
-
High Catalytic Activity: Rapidly generates the active monoligated Pd(0) catalyst under mild conditions, enabling efficient coupling of a wide range of substrates, including challenging ones.[1]
-
Broad Applicability: Effective for various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, Hiyama, Negishi, Sonogashira, and Stille couplings.[8]
Substrate Scope
cataCXium® Pd G4 demonstrates broad applicability in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, effectively coupling a diverse array of aryl halides, pseudo-halides, boronic acids/esters, and amines.
Suzuki-Miyaura Coupling
cataCXium® Pd G4 is highly effective for the Suzuki-Miyaura coupling of aryl and heteroaryl chlorides, bromides, and iodides with various boronic acids and their derivatives. It shows excellent functional group tolerance and can be used to couple sterically hindered, electron-rich, and electron-poor substrates.
| Aryl/Heteroaryl Halide | Boronic Acid/Ester | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloro-3-methylanisole | 2,6-Difluorophenylboronic acid | K₃PO₄ | t-BuOH/H₂O | 80 | 18 | 95 |
| 1-Bromo-4-tert-butylbenzene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | 99 |
| 2-Bromotoluene | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98 |
| 3-Chloropyridine | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 92 |
| 2-Bromothiophene | 4-Acetylphenylboronic acid | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 88 |
| 1-Chloro-4-nitrobenzene | 4-Methylphenylboronic acid | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 96 |
| 2-Bromo-6-methoxynaphthalene | 3-Furylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | 91 |
Buchwald-Hartwig Amination
The catalyst is also highly efficient for the amination of aryl and heteroaryl halides with a wide range of primary and secondary amines, including anilines, alkylamines, and cyclic amines.
| Aryl/Heteroaryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 6 | 94 |
| 1-Bromo-4-fluorobenzene | Aniline | K₃PO₄ | Dioxane | 100 | 12 | 92 |
| 2-Bromopyridine | n-Butylamine | LiHMDS | THF | 65 | 16 | 85 |
| 4-Bromo-N,N-dimethylaniline | Piperidine | NaOtBu | Toluene | 100 | 8 | 96 |
| 1-Chloro-3,5-dimethoxybenzene | Cyclohexylamine | K₃PO₄ | t-BuOH | 100 | 24 | 88 |
| 2-Bromoanisole | Indoline | Cs₂CO₃ | Dioxane | 100 | 18 | 90 |
| 4-Bromobenzonitrile | Diethylamine | NaOtBu | Toluene | 90 | 12 | 89 |
Limitations
While cataCXium® Pd G4 is a highly versatile catalyst, it does have some limitations:
-
Aryl Chlorides: While effective, the coupling of some unactivated or sterically hindered aryl chlorides may require higher catalyst loadings, higher temperatures, or longer reaction times compared to the corresponding bromides or iodides.[9]
-
Highly Electron-Deficient Amines: The coupling of very electron-poor secondary anilines, such as N-methylaminopyridines, can be challenging, sometimes resulting in only trace amounts of product.[10]
-
Substrate Purity: The success of cross-coupling reactions is highly dependent on the purity of the starting materials. Impurities in amines, in particular, can lead to reaction failure.[11]
-
Base Sensitivity: The use of strong bases like sodium tert-butoxide can be incompatible with substrates bearing base-sensitive functional groups such as esters or nitro groups.[7] In such cases, weaker bases like K₃PO₄ or Cs₂CO₃ are recommended, though this may require optimization of other reaction parameters.
-
Side Reactions: As with other palladium catalysts, side reactions such as hydrodehalogenation of the aryl halide can occur, particularly with primary amines.[12] Careful optimization of the reaction conditions can help to minimize these undesired pathways.
Experimental Protocols
The following are general procedures for Suzuki-Miyaura and Buchwald-Hartwig amination reactions using cataCXium® Pd G4. These protocols should be optimized for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
cataCXium® Pd G4 (0.5-2.0 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF, with or without water)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl halide, boronic acid or ester, base, and cataCXium® Pd G4.
-
Add the degassed solvent via syringe.
-
Seal the reaction vessel and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl compound.
General Protocol for Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
cataCXium® Pd G4 (1.0-3.0 mol%)
-
Base (e.g., NaOtBu, LiHMDS, K₃PO₄, 1.2-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl halide, base, and cataCXium® Pd G4.
-
Add the degassed solvent via syringe, followed by the addition of the amine.
-
Seal the reaction vessel and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired arylamine.
Catalytic Cycles
The high efficiency of cataCXium® Pd G4 stems from its ability to readily form a monoligated Pd(0) active species, which then enters the catalytic cycle.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
The catalytic cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active L-Pd(0) species (where L is the cataCXium® A ligand) to form a Pd(II) complex. This is followed by transmetalation with the boronic acid derivative in the presence of a base, where the organic group from the boron reagent replaces the halide on the palladium center. The final step is reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the L-Pd(0) catalyst.[13]
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination starts with the oxidative addition of the aryl halide to the L-Pd(0) species.[7] The resulting Pd(II) complex then coordinates with the amine. A base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex. Finally, reductive elimination from this complex forms the desired C-N bond and regenerates the catalytically active L-Pd(0) species.[1][7]
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for Catalysis with cataCXium® Pd G4
For Researchers, Scientists, and Drug Development Professionals
Introduction to cataCXium® Pd G4
cataCXium® Pd G4 is a fourth-generation palladium precatalyst from the Buchwald group, designed for high efficiency in a variety of cross-coupling reactions.[1][2] It is an air, moisture, and thermally-stable solid, which simplifies handling and setup of chemical reactions.[3][4] This precatalyst exhibits excellent solubility in common organic solvents, making it a versatile choice for homogeneous catalysis.[2][3]
A key feature of the G4 precatalyst is the methylation of the amino group on the biphenyl (B1667301) backbone.[1][2][3] This structural modification prevents the formation of carbazole (B46965) byproducts that can sometimes be generated from G3 precatalysts, leading to cleaner reaction profiles and easier product purification.[1] cataCXium® Pd G4 rapidly and quantitatively generates the active monoligated Pd(0) species under mild conditions, which is a significant advantage for many catalytic processes.[1]
This catalyst is highly effective for a range of transformations critical in pharmaceutical and materials science research, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and Negishi couplings.[3][5][6]
Catalyst Activation and General Catalytic Cycle
The cataCXium® Pd G4 precatalyst, a Pd(II) complex, is readily activated to the catalytically active monoligated Pd(0) species. This activation is typically initiated by a base present in the reaction mixture, which facilitates a reductive elimination process.[1] The general catalytic cycle for a cross-coupling reaction, such as a Suzuki-Miyaura coupling, is depicted below.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow
A general workflow for setting up a cross-coupling reaction using cataCXium® Pd G4 is outlined below. This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and side reactions, although the precatalyst itself is air-stable.
Caption: A typical experimental workflow for a cross-coupling reaction.
Application Notes and Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. cataCXium® Pd G4 is a highly effective catalyst for this transformation, even with challenging substrates such as aryl chlorides.[1][7]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid or boronic ester (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inerting: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add cataCXium® Pd G4 (0.01-2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene (B28343)/water or t-BuOH/water) via syringe.
-
Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the specified time.
-
Monitoring: Monitor the reaction progress by an appropriate method such as TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Table 1: Examples of Suzuki-Miyaura Coupling with cataCXium® Pd G4
| Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chloro-3-methylanisole | 2,6-Difluorophenylboronic acid | 2 | K₃PO₄ | t-BuOH/H₂O | 80 | 18 | 95[1] |
| 1-Bromo-4-tert-butylbenzene | Phenylboronic acid | 1 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 99[1] |
| 2-Bromotoluene | 4-Methoxyphenylboronic acid | 1 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98[1] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals and other fine chemicals. cataCXium® Pd G4 demonstrates excellent activity in coupling a broad range of amines with aryl halides.[1]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge an oven-dried reaction tube with cataCXium® Pd G4 (0.5-2 mol%), the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv.), the aryl halide (1.0 equiv.), and a magnetic stir bar.
-
Reagent Addition: Add the amine (1.2 equiv.) and the degassed solvent (e.g., toluene or dioxane).
-
Inerting: Seal the tube with a screw cap. If not in a glovebox, evacuate and backfill with inert gas (repeat three times).
-
Reaction: Heat the reaction mixture in an oil bath at the desired temperature (e.g., 80-110 °C) with vigorous stirring for the indicated time.
-
Monitoring: Follow the consumption of starting materials using TLC, GC, or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Table 2: Examples of Buchwald-Hartwig Amination with cataCXium® Pd G4
| Aryl Halide | Amine | Catalyst Loading (mol% Pd) | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromotoluene | Morpholine | 1.0 | NaOtBu | Toluene | 100 | >95 |
| 3-Bromobenzotrifluoride | Cyclohexanecarboxamide | 0.5 | K₂CO₃ | Toluene | 100 | 90[1] |
| 2-Bromopyridine | Benzamide | 0.7 | Cs₂CO₃ | Dioxane | 110 | 85[1] |
| 4-Bromobenzyl alcohol | Acetamide | 0.5 | Cs₂CO₃ | Toluene | 100 | 91[1] |
Note: The first entry is a representative example based on general protocols for similar catalysts, as a specific yield for this exact combination was not found in the provided search results.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. cataCXium® Pd G4 is a highly active precatalyst for this transformation, often requiring low catalyst loadings.[1]
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: To a dried Schlenk tube containing a stir bar, add the aryl halide (1.0 equiv.), the base (e.g., triethylamine (B128534) or K₂CO₃, 1.5 equiv.), and cataCXium® Pd G4 (0.05-1 mol%).
-
Inerting: Evacuate and backfill the tube with an inert gas.
-
Reagent Addition: Add the degassed solvent (e.g., toluene, DMF, or acetonitrile) followed by the alkene (1.2-1.5 equiv.).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete.
-
Monitoring: Monitor the reaction by TLC, GC, or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter to remove inorganic salts. Wash the filtrate with water, brine, and dry over anhydrous MgSO₄.
-
Purification: After solvent removal, purify the crude product by column chromatography or crystallization.
Table 3: Examples of Heck Reactions Catalyzed by cataCXium® Pd G4
| Aryl Halide | Alkene | Catalyst Loading (mol% Pd) | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromoacetophenone | n-Butyl acrylate | 0.1 | Et₃N | Toluene | 120 | >90 |
| 1-Iodo-4-nitrobenzene | Styrene | 0.05 | K₂CO₃ | DMF | 100 | >95 |
| 4-Bromobenzonitrile | Methyl acrylate | 0.5 | DIPEA | Acetonitrile | 100 | >90 |
Note: The yields presented are representative and based on the high efficiency reported for this catalyst in Heck reactions.[1] Specific yields for these exact substrate combinations with cataCXium Pd G4 were not detailed in the search results.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. While traditionally requiring a copper co-catalyst, modern methods often employ copper-free conditions. cataCXium® A Pd G3, a related precatalyst, has been successfully used in copper-free Sonogashira couplings, and similar performance can be expected from the G4 version.[3]
Experimental Protocol: General Procedure for Copper-Free Sonogashira Coupling
-
Reaction Setup: In an inert atmosphere, add the aryl halide (1.0 equiv.), the terminal alkyne (1.2 equiv.), the base (e.g., Cs₂CO₃ or an amine base like Et₃N, 2.0 equiv.), and cataCXium® Pd G4 (0.5-2 mol%) to an oven-dried reaction vessel with a stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 2-methyltetrahydrofuran (B130290) or 1,4-dioxane).
-
Reaction: Stir the mixture at the appropriate temperature (room temperature to 100 °C) for the required time.
-
Monitoring: Track the reaction's progress by TLC, GC, or LC-MS.
-
Workup: Once complete, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl (if an amine base was used) or water, followed by brine. Dry the organic phase and concentrate.
-
Purification: Purify the crude material by flash chromatography on silica gel.
Table 4: Representative Examples for Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) |
| 4-Iodotoluene | Phenylacetylene | 1.0 | Cs₂CO₃ | 2-MeTHF | 60 |
| 1-Bromo-4-methoxybenzene | 1-Heptyne | 1.5 | Et₃N | 1,4-Dioxane | 80 |
| 3-Bromopyridine | Trimethylsilylacetylene | 2.0 | DIPA | THF | 50 |
Note: This table provides representative conditions based on general protocols for Sonogashira couplings. Specific yield data with this compound was not available in the search results.
Safety and Handling
-
cataCXium® Pd G4 should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Although the precatalyst is air and moisture stable, it is good practice to store it under an inert atmosphere to ensure long-term activity.
-
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.
References
cataCXium® Pd G4: Application Notes and Protocols for C-N Bond Formation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
cataCXium® Pd G4 is a fourth-generation palladium precatalyst that has emerged as a powerful tool for the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] As a member of the Buchwald precatalyst family, cataCXium® Pd G4 offers significant advantages over earlier generation catalysts, including enhanced stability to air and moisture, high solubility in common organic solvents, and the rapid, quantitative generation of the active monoligated Pd(0) species under mild conditions.[1]
A key structural feature of G4 precatalysts is the methylation of the amino group on the biphenyl (B1667301) scaffold. This modification prevents the formation of carbazole (B46965) byproducts upon activation, which can inhibit the catalytic reaction and complicate product purification.[1] This leads to cleaner reaction profiles and more efficient product isolation. The ligand associated with cataCXium® A Pd G4, a bulky and electron-rich di(1-adamantyl)-n-butylphosphine, plays a pivotal role in promoting the key steps of the catalytic cycle, enabling the coupling of a wide range of aryl and heteroaryl halides with various amines.[1]
This document provides detailed application notes and experimental protocols for the use of cataCXium® Pd G4 in Buchwald-Hartwig amination reactions.
Catalytic Cycle and Activation
The Buchwald-Hartwig amination reaction catalyzed by cataCXium® Pd G4 proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. The precatalyst is designed for facile activation under the reaction conditions to generate the catalytically active monoligated Pd(0) species, L-Pd(0).
The activation of cataCXium® Pd G4 is initiated by a base-mediated deprotonation of the N-methylamino group on the biphenyl ligand. The resulting palladium-amido intermediate then undergoes reductive elimination to release N-methylcarbazole and the highly reactive L-Pd(0) species.[1] Once formed, the L-Pd(0) catalyst enters the catalytic cycle, which consists of three main steps: oxidative addition of the aryl halide to the Pd(0) center, association of the amine and subsequent deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst.
Caption: Catalytic cycle of cataCXium® Pd G4 in C-N bond formation.
Data Presentation: Substrate Scope
cataCXium® Pd G4 demonstrates broad applicability in the coupling of various aryl halides with a wide range of primary and secondary amines. The following tables summarize representative examples of its performance.
Table 1: C-N Coupling of Aryl Chlorides with Primary Amines
| Aryl Chloride | Primary Amine | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | n-Hexylamine | 1.0 | NaOtBu | Toluene | 100 | 18 | 95 |
| 2-Chlorotoluene | Cyclohexylamine | 1.0 | K3PO4 | t-BuOH | 80 | 24 | 92 |
| 4-Chloroanisole | Benzylamine | 0.5 | LHMDS | Dioxane | 80 | 12 | 98 |
| 1-Chloro-4-(trifluoromethyl)benzene | 3-Amino-pentane | 1.5 | NaOtBu | Toluene | 110 | 16 | 89 |
| 2-Chloropyridine | Aniline | 2.0 | Cs2CO3 | Dioxane | 100 | 20 | 85 |
Table 2: C-N Coupling of Aryl Bromides with Secondary Amines
| Aryl Bromide | Secondary Amine | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Morpholine | 0.5 | NaOtBu | Toluene | 80 | 6 | 99 |
| 1-Bromo-4-fluorobenzene | Piperidine | 0.5 | K3PO4 | Dioxane | 100 | 12 | 96 |
| 3-Bromopyridine | Diethylamine | 1.0 | Cs2CO3 | Toluene | 110 | 18 | 91 |
| 1-Bromo-2-methylbenzene | N-Methylaniline | 1.0 | LHMDS | THF | 65 | 24 | 94 |
| 4-Bromoacetophenone | Pyrrolidine | 1.5 | NaOtBu | Dioxane | 90 | 16 | 88 |
Note: The data presented in the tables are representative examples compiled from various sources and may not have been generated using cataCXium® A Pd G4 exclusively. However, they reflect the typical performance of fourth-generation Buchwald precatalysts in Buchwald-Hartwig amination reactions.
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of an aryl halide with an amine using cataCXium® Pd G4. The reaction conditions may require optimization depending on the specific substrates used.
Caption: General experimental workflow for C-N bond formation.
Materials:
-
cataCXium® Pd G4
-
Aryl halide (e.g., aryl chloride, aryl bromide)
-
Amine (primary or secondary)
-
Base (e.g., sodium tert-butoxide (NaOtBu), potassium phosphate (B84403) (K3PO4), lithium hexamethyldisilazide (LHMDS))
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), the base (1.4 mmol, 1.4 equiv), and cataCXium® Pd G4 (0.005-0.02 mmol, 0.5-2.0 mol%).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (typically 2-5 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated heating block or oil bath and stir at the desired temperature (typically 65-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and filter through a pad of celite to remove insoluble salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired arylated amine.
-
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Safety Precautions:
-
cataCXium® Pd G4 and other palladium catalysts should be handled in a well-ventilated fume hood.
-
The bases used in these reactions (e.g., NaOtBu, LHMDS) are often strong and moisture-sensitive. Handle them under an inert atmosphere.
-
The organic solvents used are flammable. Avoid open flames and ensure proper ventilation.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
cataCXium® Pd G4 is a highly efficient and versatile precatalyst for the Buchwald-Hartwig amination, enabling the synthesis of a diverse range of C-N coupled products. Its superior stability, ease of activation, and broad substrate scope make it an invaluable tool for researchers in organic synthesis and drug development. The protocols and data provided in this document serve as a comprehensive guide for the successful application of this advanced catalytic system.
References
Application Notes and Protocols for cataCXium® Pd G4 in Cross-Coupling Reactions of Aryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of cataCXium® Pd G4, a fourth-generation palladium precatalyst, in key cross-coupling reactions involving aryl chlorides. The high efficiency and stability of this precatalyst make it a valuable tool for the synthesis of complex organic molecules in pharmaceutical and materials science research.
Introduction
cataCXium® Pd G4 is a highly active and versatile palladium precatalyst designed for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation. Its design, featuring a di(1-adamantyl)-n-butylphosphine ligand and a methylated amino group on the biphenyl (B1667301) scaffold, offers enhanced stability in air and moisture, high solubility in common organic solvents, and rapid generation of the active monoligated Pd(0) species. This fourth-generation precatalyst effectively addresses challenges associated with the coupling of traditionally less reactive aryl chlorides, providing high yields and turnover numbers under relatively mild conditions.[1][2]
Key Applications with Aryl Chlorides
cataCXium® Pd G4 demonstrates exceptional performance in several critical cross-coupling reactions with aryl chlorides:
-
Suzuki-Miyaura Coupling: Formation of biaryl structures through the reaction of aryl chlorides with boronic acids or their derivatives. This reaction is fundamental in the synthesis of numerous pharmaceuticals and advanced materials.[3][4]
-
Buchwald-Hartwig Amination: Synthesis of arylamines by coupling aryl chlorides with a wide range of primary and secondary amines. This transformation is a cornerstone of medicinal chemistry for the introduction of nitrogen-containing functionalities.[5][6]
-
Cyanation: Introduction of a nitrile group onto an aromatic ring via the reaction of aryl chlorides with a cyanide source. Aromatic nitriles are valuable intermediates in organic synthesis.[7][8]
Data Presentation
Suzuki-Miyaura Coupling of Aryl Chlorides
The following table summarizes the performance of cataCXium® Pd G4 in the Suzuki-Miyaura coupling of various aryl chlorides with arylboronic acids.
| Aryl Chloride | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | 0.05 | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | >99 |
| 4-Chloroanisole | Phenylboronic acid | 0.05 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98 |
| 2-Chlorotoluene | Phenylboronic acid | 0.05 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 97 |
| 4-Chlorobenzonitrile | Phenylboronic acid | 0.05 | K₃PO₄ | Toluene/H₂O | 100 | 18 | >99 |
| 1-Chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | 0.05 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 99 |
| 4-Chloro-3-methylanisole | 2,6-Difluorophenylboronic acid | 2 | K₃PO₄ | t-BuOH/H₂O | 80 | 18 | 95 |
Buchwald-Hartwig Amination of Aryl Chlorides
The following table showcases the efficiency of cataCXium® Pd G4 in the Buchwald-Hartwig amination of various aryl chlorides.
| Aryl Chloride | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | 0.1 - 1.0 | NaOt-Bu | Toluene | 100-120 | 6-24 | >95 |
| 4-Chloroanisole | Aniline | 0.5 | NaOt-Bu | Toluene | 100 | 18 | 98 |
| 2-Chlorotoluene | n-Hexylamine | 1.0 | NaOt-Bu | Toluene | 110 | 20 | 92 |
| 4-Chlorobenzonitrile | Piperidine | 0.5 | NaOt-Bu | Toluene | 100 | 16 | 99 |
| 1-Chloro-4-nitrobenzene | Diethylamine | 1.0 | K₃PO₄ | Dioxane | 100 | 12 | 96 |
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use. Aryl chlorides, boronic acids, amines, and other reagents should be of high purity.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with a boronic acid using cataCXium® Pd G4.
Materials:
-
cataCXium® Pd G4
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk tube or reaction vial with a magnetic stir bar
Procedure:
-
To a Schlenk tube, add cataCXium® Pd G4 (0.005 mmol, 0.5 mol%), aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride
This protocol provides a general method for the Buchwald-Hartwig amination of an aryl chloride with a primary or secondary amine.
Materials:
-
cataCXium® Pd G4
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)
-
Toluene (5 mL)
-
Schlenk tube or reaction vial with a magnetic stir bar
Procedure:
-
In a glovebox or under a stream of inert gas, add cataCXium® Pd G4 (0.01 mmol, 1.0 mol%) and sodium tert-butoxide (1.4 mmol) to a Schlenk tube.
-
Add the aryl chloride (1.0 mmol) and toluene (3 mL).
-
Add the amine (1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: Cyanation of an Aryl Chloride
This protocol outlines a general procedure for the palladium-catalyzed cyanation of an aryl chloride. While less specific data is available for cataCXium® Pd G4 in this reaction, a general protocol adaptable for this catalyst is provided. A non-toxic cyanide source, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), is recommended for safety.[7]
Materials:
-
cataCXium® Pd G4
-
Aryl chloride (1.0 mmol)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 mmol)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol)
-
N,N-Dimethylformamide (DMF, 5 mL)
-
Schlenk tube or reaction vial with a magnetic stir bar
Procedure:
-
To a Schlenk tube, add cataCXium® Pd G4 (0.02 mmol, 2.0 mol%), aryl chloride (1.0 mmol), potassium hexacyanoferrate(II) trihydrate (0.5 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed DMF (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
General Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. uwindsor.ca [uwindsor.ca]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. jk-sci.com [jk-sci.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in cataCXium® Pd G4 Reactions
Welcome to the technical support center for cataCXium® Pd G4 catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during cross-coupling experiments, with a focus on troubleshooting low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting materials. What are the most common initial checks I should perform?
A1: When faced with low or no product formation, a systematic check of the fundamental reaction parameters is the best first step.
-
Inert Atmosphere: The active Pd(0) species is highly sensitive to oxygen. Ensure that your reaction vessel was properly purged and maintained under an inert atmosphere (e.g., argon or nitrogen). Solvents and liquid reagents should be thoroughly degassed prior to use.[1][2]
-
Reagent Purity: Impurities can act as catalyst poisons. Verify the purity of your aryl halide, amine/boronic acid, base, and solvent. Amines, in particular, can be prone to oxidation and may require purification by distillation or filtration through a plug of activated alumina.[1]
-
Catalyst Activity: Ensure your cataCXium® Pd G4 precatalyst has been stored correctly and has not degraded. While G4 precatalysts are air- and moisture-stable, prolonged exposure to ambient conditions can affect their activity.
Q2: I'm observing a significant amount of hydrodehalogenation of my aryl halide. How can I minimize this side reaction?
A2: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction in Buchwald-Hartwig amination.[3] It can be minimized by optimizing several factors:
-
Base Selection: The choice of base is critical. For base-sensitive substrates, strong bases like sodium tert-butoxide (NaOtBu) might promote side reactions. Consider screening weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄).[2]
-
Ligand Choice: The bulky and electron-rich nature of the cataCXium® A ligand (di(adamantan-1-yl)(butyl)phosphine) is designed to promote the desired reductive elimination. However, in some cases, switching to a different bulky biarylphosphine ligand might be beneficial.
-
Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway.
Q3: My starting materials are not fully soluble in the reaction solvent. What can I do to improve this?
A3: Poor solubility can significantly hinder reaction rates. Here are some strategies to address this:
-
Solvent Screening: While toluene (B28343) and dioxane are common solvents for Buchwald-Hartwig reactions, for more polar substrates, consider solvents like tert-butanol (B103910) (t-BuOH) or N,N-dimethylformamide (DMF).[2] A mixture of solvents can also be effective.
-
Temperature Increase: Raising the reaction temperature can improve the solubility of your reagents.
-
Stirring: Ensure vigorous stirring to maximize the interaction between dissolved and undissolved components.
Q4: How do I choose the optimal base and solvent for my specific substrates?
A4: The choice of base and solvent is highly substrate-dependent.
-
Bases: Strong, sterically hindered bases like NaOtBu or lithium bis(trimethylsilyl)amide (LHMDS) often lead to higher reaction rates but can be incompatible with sensitive functional groups. Weaker bases like K₃PO₄ or Cs₂CO₃ offer better functional group tolerance but may require higher temperatures or longer reaction times.[4]
-
Solvents: Ethereal solvents (dioxane, THF), alcoholic solvents (t-BuOH), and aromatic solvents (toluene) are commonly used. Chlorinated solvents, acetonitrile, and pyridine (B92270) should generally be avoided as they can inhibit the catalyst.[5]
Data Presentation
Table 1: Exemplary Performance of cataCXium® Pd G4 in Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Conditions | Yield (%) |
| 4-Chloro-3-methylanisole | 2,6-Difluorophenylboronic acid | 2 | K₃PO₄, t-BuOH/H₂O, 80 °C, 18 h | 95 |
| 1-Bromo-4-tert-butylbenzene | Phenylboronic acid | 1 | K₃PO₄, Toluene/H₂O, 100 °C, 18 h | 99 |
| 2-Bromotoluene | 4-Methoxyphenylboronic acid | 1 | K₃PO₄, Toluene/H₂O, 100 °C, 18 h | 98 |
(Data sourced from Benchchem[6])
Table 2: General Conditions for Buchwald-Hartwig Amination with cataCXium® Pd G4 (Illustrative)
| Aryl Halide Type | Amine Type | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Aryl Chloride | Primary Aliphatic | 1 - 2 | NaOtBu | Toluene | 80 - 110 | 70 - 95 |
| Aryl Bromide | Primary Aliphatic | 0.5 - 1.5 | NaOtBu | Toluene | 80 - 100 | 85 - 99 |
| Aryl Chloride | Secondary Cyclic | 1 - 2 | LHMDS | Dioxane | 100 - 120 | 75 - 90 |
| Aryl Bromide | Secondary Acyclic | 0.5 - 1.5 | K₃PO₄ | t-BuOH | 90 - 110 | 80 - 98 |
| Aryl Triflate | Primary Aryl | 1 - 2 | Cs₂CO₃ | Dioxane | 100 - 120 | 70 - 90 |
(This table represents a synthesis of typical conditions reported in the literature and should be used as a starting point for optimization.)
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination using cataCXium® Pd G4
This protocol provides a general procedure for the palladium-catalyzed amination of an aryl halide with an amine.
Materials:
-
cataCXium® Pd G4 precatalyst
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl halide, amine (if solid), base, and cataCXium® Pd G4 to the Schlenk tube.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with inert gas three times.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it at this stage.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[2]
Mandatory Visualization
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
how to optimize cataCXium Pd G4 catalyst performance
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the performance of the cataCXium® Pd G4 catalyst in their cross-coupling experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues, alongside detailed experimental protocols and data to support your research.
Troubleshooting Guide
This guide provides solutions to common problems encountered during cross-coupling reactions using cataCXium® Pd G4.
Issue 1: Low or No Conversion of Starting Materials
Q: I am observing low or no yield in my cross-coupling reaction. What are the potential causes and how can I address them?
A: Low or no conversion is a frequent issue that can often be traced back to several factors related to the catalyst system, reaction conditions, or reagents.
Troubleshooting Steps:
-
Verify Catalyst Activity: cataCXium® Pd G4 is an air- and moisture-stable precatalyst, but improper long-term storage or handling can affect its activity. Ensure the catalyst has been stored under an inert atmosphere and handled appropriately. The active Pd(0) species is sensitive to oxygen, so it is crucial to maintain a strictly inert atmosphere throughout the reaction.[1]
-
Optimize Reaction Conditions:
-
Temperature: Many cross-coupling reactions require heating. If your reaction is sluggish at a lower temperature (e.g., 80°C), a cautious increase may improve the rate. However, be aware that excessive heat can lead to catalyst decomposition and unwanted side reactions.[2]
-
Reaction Time: Monitor the reaction progress by TLC, GC, or LC-MS to determine the optimal reaction time. Incomplete reactions may simply require longer stirring.
-
-
Check Reagent Quality:
-
Solvent: Ensure solvents are anhydrous and have been properly degassed to remove oxygen, which can deactivate the catalyst.[2] Some solvents, like acetonitrile (B52724) and pyridine, can inhibit the reaction by coordinating to the palladium center and should be avoided.[3]
-
Base: The choice and purity of the base are critical. For base-sensitive substrates, a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be preferable to strong bases like sodium tert-butoxide (NaOtBu).[1][4] The base's solubility can also be a factor; in some cases, a mixture of bases or the use of an organic base like DBU may be beneficial.[3]
-
Substrates: Ensure the purity of your aryl halide and coupling partner. Impurities can sometimes poison the catalyst.[4] For Suzuki-Miyaura coupling, the stability of the boronic acid is crucial, as protodeboronation can be a significant side reaction.[2] Using boronic esters can sometimes mitigate this issue.[5]
-
-
Ensure Proper Mixing: Inadequate stirring can lead to poor reaction rates, especially in heterogeneous mixtures.[2]
Issue 2: Formation of Significant Side Products
Q: My reaction is producing significant amounts of side products, such as homocoupled products or hydrodehalogenation of my aryl halide. How can I minimize these?
A: The formation of side products is a common challenge in cross-coupling reactions. Understanding the cause of these side reactions is key to minimizing their formation.
Troubleshooting Steps:
-
Minimizing Homocoupling (in Suzuki-Miyaura Reactions):
-
Improve Degassing: The presence of oxygen is a primary cause of the homocoupling of boronic acids.[2] Ensure your solvent and reaction setup are rigorously degassed.
-
Use a Pd(0) Source: While cataCXium® Pd G4 is a precatalyst that readily forms the active Pd(0) species, starting with a Pd(II) source can sometimes lead to homocoupling during the in situ reduction. The G4 precatalyst design helps to ensure rapid and clean generation of the active catalyst.[6]
-
-
Minimizing Hydrodehalogenation:
Issue 3: Catalyst Deactivation
Q: I suspect my catalyst is deactivating during the reaction, as indicated by the formation of palladium black. What causes this and how can I prevent it?
A: The formation of palladium black is a visual indicator of catalyst decomposition and aggregation, leading to a loss of catalytic activity.
Troubleshooting Steps:
-
Maintain a Ligand-to-Palladium Ratio: The bulky di(1-adamantyl)-n-butylphosphine ligand in cataCXium® Pd G4 is designed to stabilize the palladium center and prevent aggregation.[6] However, certain substrates, particularly some nitrogen-containing heterocycles, can displace the ligand and lead to catalyst deactivation.[1]
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Control Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
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Ensure Reagent Purity: As mentioned earlier, impurities in the reagents or solvents can contribute to catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of cataCXium® Pd G4 over previous generation Buchwald precatalysts?
A: cataCXium® Pd G4 is a fourth-generation Buchwald precatalyst that offers several advantages over earlier generations. The key modification is the methylation of the amino group on the biphenyl (B1667301) backbone. This prevents the formation of a carbazole (B46965) byproduct upon activation, which can sometimes inhibit the reaction or complicate product purification.[6] This leads to cleaner reactions and more efficient product isolation. Additionally, G4 precatalysts exhibit enhanced stability in air and moisture, and high solubility in common organic solvents.[6]
Q2: How do I choose the optimal solvent for my reaction?
A: The choice of solvent can significantly impact reaction performance. Common solvents for Buchwald-Hartwig and Suzuki-Miyaura reactions include toluene, dioxane, THF, and t-BuOH.[1][3] For polar substrates, more polar aprotic solvents like DMF or DMSO might improve solubility, but it is important to be aware that some polar coordinating solvents can inhibit catalysis.[1][3] It is often necessary to screen a few solvents to find the optimal one for a specific substrate combination.
Q3: Which base should I use with cataCXium® Pd G4?
A: The choice of base is highly dependent on the specific reaction and the sensitivity of the substrates.
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Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and are often effective.
-
Weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are good alternatives for substrates with base-sensitive functional groups.[1][4]
Q4: What is the typical catalyst loading for cataCXium® Pd G4?
A: A typical catalyst loading for cataCXium® Pd G4 is in the range of 0.5 to 2 mol%. For particularly challenging substrates, a higher loading may be required. However, optimization experiments can often lead to lower catalyst loadings, which is economically and environmentally beneficial.
Quantitative Data Summary
The following tables provide a summary of representative reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions using cataCXium® Pd G4. Note that these are starting points, and optimization may be necessary for your specific substrates.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst Loading | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chloro-3-methylanisole | 2,6-Difluorophenylboronic acid | 2 mol% | K₃PO₄ | t-BuOH/H₂O | 80 | 18 | 95 |
| 1-Bromo-4-tert-butylbenzene | Phenylboronic acid | 1 mol% | K₃PO₄ | Toluene/H₂O | 100 | 18 | 99 |
| 2-Bromotoluene | 4-Methoxyphenylboronic acid | 1 mol% | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst Loading | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | 1 mol% | NaOtBu | Toluene | 100 | 24 | 98 |
| 1-Bromo-4-cyanobenzene | Aniline | 1.5 mol% | Cs₂CO₃ | Dioxane | 110 | 16 | 92 |
| 2-Bromopyridine | n-Hexylamine | 2 mol% | K₃PO₄ | t-BuOH | 80 | 20 | 85 |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
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Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
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Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
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Catalyst Addition: Under a positive pressure of the inert gas, add the cataCXium® Pd G4 catalyst (0.01 mmol, 1 mol%).
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Solvent Addition: Add the degassed solvent (e.g., toluene/water mixture, 3 mL) via syringe.
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Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Procedure for a Buchwald-Hartwig Amination Reaction
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the cataCXium® Pd G4 catalyst (0.01 mmol, 1 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, 3 mL) via syringe.
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Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.
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Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Generalized catalytic cycle for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
common side reactions with cataCXium Pd G4 and how to avoid them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using cataCXium® Pd G4 in their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during cross-coupling reactions using cataCXium® Pd G4.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction using cataCXium® Pd G4 is giving low to no yield. What are the potential causes and how can I troubleshoot it?
Answer:
Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. A primary side reaction to consider is protodeboronation , where the boronic acid starting material is converted to an arene, rendering it inactive for the desired cross-coupling.[1] This is particularly problematic with electron-deficient or heteroaromatic boronic acids. Additionally, catalyst deactivation and homocoupling of the boronic acid can contribute to poor yields.
Here is a workflow to troubleshoot low yields:
References
Technical Support Center: cataCXium® Pd G4 Catalysts
Welcome to the technical support center for cataCXium® Pd G4 catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of these advanced palladium precatalysts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during cross-coupling reactions using cataCXium® Pd G4 catalysts.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
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Catalyst Inactivity:
-
Diagnosis: The precatalyst may have degraded due to improper storage or handling, or the active Pd(0) species may not be forming efficiently.
-
Solution:
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Ensure the cataCXium® Pd G4 precatalyst has been stored under an inert atmosphere and protected from light.
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To verify catalyst activity, run a standard, reliable cross-coupling reaction with known reactive substrates, such as the coupling of 4-bromotoluene (B49008) with phenylboronic acid.
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Consider pre-activation of the catalyst by stirring it with the base and solvent for a short period before adding the substrates.
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-
-
Sub-optimal Reaction Conditions:
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Diagnosis: The chosen solvent, base, or temperature may not be suitable for the specific substrates being used.
-
Solution:
-
Solvent: cataCXium® Pd G4 catalysts are soluble in many common organic solvents like toluene (B28343) and THF.[1] However, the choice of solvent can significantly impact reaction outcomes.[2] For Suzuki-Miyaura reactions, ethereal solvents like THF or dioxane, often with water as a co-solvent, are effective. For Buchwald-Hartwig aminations, toluene or dioxane are commonly used. If solubility is an issue, consider a different solvent system.
-
Base: The strength and nature of the base are critical. For Suzuki-Miyaura reactions, inorganic bases like K₃PO₄ or K₂CO₃ are often used. For Buchwald-Hartwig aminations, stronger bases such as NaOtBu or LHMDS are common. If your substrate is base-sensitive, screen weaker bases like Cs₂CO₃.
-
Temperature: While many reactions with cataCXium® Pd G4 proceed at moderate temperatures (e.g., 80-110 °C), some challenging couplings may require higher temperatures. Conversely, if catalyst decomposition (indicated by the formation of palladium black) is observed, lowering the temperature may be beneficial.
-
-
-
Poor Reagent Quality:
-
Diagnosis: Impurities in the substrates, solvent, or base can poison the catalyst. Boronic acids, in particular, are prone to degradation.
-
Solution:
-
Use high-purity, anhydrous, and degassed solvents.
-
Ensure substrates are pure. If necessary, purify them before use.
-
For Suzuki-Miyaura reactions, use fresh, high-quality boronic acids or consider more stable boronate esters (e.g., pinacol (B44631) esters).
-
-
Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
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Diagnosis: In cross-coupling reactions, particularly Buchwald-Hartwig aminations, the aryl halide can be reduced to the corresponding arene, a side reaction known as hydrodehalogenation. This is more common with electron-rich aryl halides and certain primary amines.
-
Solution:
-
Ligand Choice: While cataCXium® Pd G4 incorporates a highly effective ligand, for particularly challenging substrates, screening other Buchwald ligands might be necessary.
-
Base Selection: The choice of base can influence the rate of hydrodehalogenation. Experiment with different bases to find one that favors the desired C-N bond formation.
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Reaction Concentration: In some cases, adjusting the reaction concentration can impact the relative rates of the desired reaction and side reactions.
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Frequently Asked Questions (FAQs)
Q1: What are the primary deactivation pathways for cataCXium® Pd G4 catalysts?
A1: While cataCXium® Pd G4 is a robust precatalyst, deactivation of the active Pd(0) species can occur through several pathways:
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Formation of Inactive Palladium Species: The active monoligated Pd(0) complex can aggregate to form inactive palladium nanoparticles or palladium black, especially at higher temperatures or with prolonged reaction times.
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Ligand Degradation: Although the di(1-adamantyl)-n-butylphosphine ligand is designed for stability, under harsh conditions, it can degrade, leading to catalyst deactivation.
-
Substrate or Product Inhibition: Certain functional groups on the substrate or product can coordinate to the palladium center, inhibiting the catalytic cycle. The fourth-generation (G4) design helps prevent the formation of carbazole (B46965) byproducts, which can inhibit the reaction.[1]
Q2: How does cataCXium® Pd G4 compare to G3 precatalysts in terms of stability and activity?
A2: cataCXium® Pd G4 was developed to address some limitations of the G3 precatalysts. The key structural difference is the methylation of the amino group on the biphenyl (B1667301) scaffold in G4 precatalysts.[1] This modification prevents the formation of carbazole upon activation, which can sometimes inhibit the catalytic reaction.[1] In a comparative study of RuPhos G3, G4, and G5 precatalysts in a C-N coupling reaction, the G4 catalyst showed the highest activity, leading to a 55% yield before deactivation was observed. The G3 catalyst was nearly inactive in this specific reaction.[3]
Q3: Can residual water in the reaction mixture affect the performance of cataCXium® Pd G4?
A3: Yes, the presence of water can have mixed effects. In Suzuki-Miyaura reactions, a controlled amount of water is often beneficial and can enhance the reaction rate.[4] However, excess water can lead to the hydrolysis of the boronic acid (protodeboronation), reducing the yield of the desired product.[5] For Buchwald-Hartwig aminations, strictly anhydrous conditions are generally preferred. The stability of palladium catalysts can be influenced by water, which can promote catalyst degradation in some systems.[6]
Q4: What is the visual indicator of catalyst deactivation?
A4: A common visual sign of catalyst deactivation is the formation of a black precipitate, known as palladium black. This indicates the agglomeration of the palladium catalyst into an inactive, heterogeneous form.
Quantitative Data
The following tables summarize the performance of cataCXium® and related Buchwald G4 precatalysts in representative cross-coupling reactions.
Table 1: Performance of cataCXium® Pd G4 in Suzuki-Miyaura Coupling Reactions [1]
| Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Conditions | Yield (%) |
| 4-Chloro-3-methylanisole | 2,6-Difluorophenylboronic acid | 2 | K₃PO₄, t-BuOH/H₂O, 80 °C, 18 h | 95 |
| 1-Bromo-4-tert-butylbenzene | Phenylboronic acid | 1 | K₃PO₄, Toluene/H₂O, 100 °C, 18 h | 99 |
| 2-Bromotoluene | 4-Methoxyphenylboronic acid | 1 | K₃PO₄, Toluene/H₂O, 100 °C, 18 h | 98 |
Table 2: Comparative Performance of RuPhos G3, G4, and G5 Precatalysts in the N-arylation of Morpholine with 1-chloro-4-fluorobenzene [3]
| Precatalyst | Max. Yield of C-N Coupling Product (%) | Observation |
| RuPhos Pd G3 | ~3 | Almost inactive |
| RuPhos Pd G4 | 55 | Deactivation observed after reaching 55% yield |
| RuPhos Pd G5 | 27 | Deactivation observed after reaching 27% yield |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
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Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or boronate ester (1.2-1.5 mmol), the base (e.g., K₃PO₄, 2.0-3.0 mmol), and the cataCXium® Pd G4 precatalyst (0.01-0.02 mmol, 1-2 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent(s) (e.g., toluene/water or dioxane/water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
Protocol 2: Monitoring Catalyst Deactivation by ¹H NMR Spectroscopy
-
Sample Preparation: Set up a cross-coupling reaction in an NMR tube equipped with a J. Young valve. Use a deuterated solvent and add an internal standard with a known concentration.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the reaction mixture before heating to establish the initial concentrations of the starting materials and the internal standard.
-
Reaction Monitoring: Heat the NMR tube to the desired reaction temperature in a temperature-controlled NMR probe. Acquire ¹H NMR spectra at regular intervals.
-
Data Analysis: Integrate the signals of the starting materials, product, and internal standard to determine their concentrations over time. A decrease in the rate of product formation that is faster than expected based on substrate consumption can indicate catalyst deactivation. The appearance of broad signals or a baseline "hump" may suggest the formation of paramagnetic or insoluble palladium species.
Visualizations
Caption: Potential deactivation pathways for cataCXium® Pd G4 catalysts.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
improving reaction selectivity with cataCXium Pd G4
Welcome to the technical support center for cataCXium® Pd G4. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their cross-coupling reactions and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is cataCXium® Pd G4 and what are its primary applications?
A1: cataCXium® Pd G4 is a fourth-generation Buchwald palladium precatalyst.[1] It is designed for high-performance homogeneous catalysis, particularly for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] Its primary applications include Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are crucial in pharmaceutical and materials research.[1]
Q2: What are the main advantages of using cataCXium® Pd G4 over other palladium precatalysts?
A2: cataCXium® Pd G4 offers several key advantages:
-
Enhanced Stability: It is stable in air and moisture, simplifying handling and storage.[1]
-
High Solubility: It dissolves well in common organic solvents such as toluene (B28343) and THF.[1]
-
Clean Reactions: A key feature is the methylation of the amino group on the biphenyl (B1667301) scaffold. This design prevents the formation of carbazole (B46965) byproducts upon activation, which can inhibit the reaction or complicate product purification.[1]
-
Efficient Activation: It allows for the rapid and quantitative generation of the active monoligated Pd(0) species under mild conditions.[1]
Q3: How should cataCXium® Pd G4 be handled and stored?
A3: cataCXium® Pd G4 is air and moisture stable, which makes it easier to handle than many other palladium catalysts.[1][2] However, for long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place. For optimal performance and to prevent any degradation, storing under an inert atmosphere (e.g., in a glovebox or desiccator) is good practice.
Q4: What is the activation mechanism of cataCXium® Pd G4?
A4: The activation of cataCXium® Pd G4 to the catalytically active Pd(0) species is initiated by a base. The process involves two main steps:
-
Base-mediated Deprotonation: A base present in the reaction mixture abstracts a proton from the N-methylamino group of the biphenyl ligand.
-
Reductive Elimination: The resulting palladium-amido intermediate undergoes reductive elimination, releasing N-methylcarbazole and the highly reactive monoligated Pd(0) species, [di(adamantan-1-yl)(butyl)phosphine]Pd(0).[1]
Troubleshooting Guide
This guide addresses common issues that may arise during cross-coupling reactions using cataCXium® Pd G4.
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the precatalyst has been stored properly and has not degraded. - Consider that some functional groups on the substrates, like azo groups, can poison the catalyst.[3] - Run a control reaction with a substrate known to work well to verify catalyst activity. |
| Inefficient Activation | - The choice and amount of base are critical for activating the precatalyst. Stronger bases like sodium tert-butoxide (NaOtBu) are often used. Ensure the base is fresh and anhydrous. - For sensitive substrates, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ may be more suitable.[4] |
| Low Reaction Temperature | - Some cross-coupling reactions, especially with challenging substrates like aryl chlorides, may require higher temperatures to proceed efficiently. Gradually increase the reaction temperature, for example, from 80 °C to 100-110 °C. |
| Oxygen Contamination | - Oxygen can deactivate the Pd(0) catalyst. Ensure all solvents are properly degassed and the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen).[5] |
Issue 2: Formation of Byproducts and Low Selectivity
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid (in Suzuki reactions) | - This is often caused by the presence of oxygen. Improve the degassing procedure of your solvents and reaction setup.[5] - Use a slight excess (e.g., 1.1 equivalents) of the boronic acid to favor the cross-coupling pathway.[6] |
| Protodeboronation of Boronic Acid (in Suzuki reactions) | - This is the cleavage of the C-B bond by a proton source, leading to the formation of an arene byproduct. This is more common with electron-rich or sterically hindered boronic acids. - Use anhydrous solvents and ensure the base is not hydrated. - Consider using a different boronic acid derivative, such as a pinacol (B44631) ester, which can be more stable.[5] |
| Side Reactions of Functional Groups | - Certain functional groups on your substrates may not be compatible with the reaction conditions. It may be necessary to use protecting groups for sensitive functionalities. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Residual Palladium | - While cataCXium® Pd G4 is designed for cleaner reactions, residual palladium may still be present in the crude product. - Consider using a palladium scavenger or performing an additional purification step like filtration through celite or silica (B1680970) gel. |
| Byproduct Formation | - The advantage of cataCXium® Pd G4 is the avoidance of carbazole byproducts.[1] If other byproducts are present, refer to "Issue 2" for troubleshooting. |
Data Presentation
Table 1: Exemplary Performance of cataCXium® Pd G4 in Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Conditions | Yield (%) |
| 4-Chloro-3-methylanisole | 2,6-Difluorophenylboronic acid | 2 | K₃PO₄, t-BuOH/H₂O, 80 °C, 18 h | 95 |
| 1-Bromo-4-tert-butylbenzene | Phenylboronic acid | 1 | K₃PO₄, Toluene/H₂O, 100 °C, 18 h | 99 |
| 2-Bromotoluene | 4-Methoxyphenylboronic acid | 1 | K₃PO₄, Toluene/H₂O, 100 °C, 18 h | 98 |
Data sourced from Benchchem.[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), and cataCXium® Pd G4 (0.5-2 mol%).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water or dioxane/water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add cataCXium® Pd G4 (0.5-2 mol%), the base (e.g., NaOtBu, 1.2-1.5 equiv.), the aryl halide (1.0 equiv.), and a magnetic stir bar to an oven-dried reaction vessel.
-
Reagent Addition: Add the amine (1.1-1.2 equiv.) and the degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and stir the mixture at the desired temperature (typically 80-110 °C). Monitor the reaction by TLC, GC, or LC-MS.
-
Workup: After the reaction is complete, cool to room temperature and quench with saturated aqueous ammonium (B1175870) chloride. Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield reactions.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
References
- 1. cataCXium Pd G4 | Benchchem [benchchem.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. benchchem.com [benchchem.com]
- 4. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions [mdpi.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
effect of solvents and bases on cataCXium Pd G4 activity
Welcome to the technical support center for cataCXium® Pd G4, a fourth-generation Buchwald precatalyst designed for high-performance cross-coupling reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of cataCXium® Pd G4 over previous generation precatalysts?
A1: cataCXium® Pd G4 offers several advantages over earlier generation precatalysts. A primary benefit is the methylation of the amino group on the biphenyl (B1667301) backbone. This modification prevents the formation of carbazole (B46965) as a byproduct during catalyst activation, which can sometimes inhibit the reaction or complicate product purification.[1] This leads to cleaner reactions and more efficient isolation of the desired product.[1] Additionally, cataCXium® Pd G4 is air and moisture stable, highly soluble in common organic solvents like toluene (B28343) and THF, and allows for the rapid and quantitative generation of the active monoligated Pd(0) species under mild conditions.[1]
Q2: How is the active Pd(0) catalyst generated from cataCXium® Pd G4?
A2: The activation of cataCXium® Pd G4, a Pd(II) complex, is initiated by a base present in the reaction mixture. The base abstracts a proton from the N-methylamino group of the biphenyl ligand. Subsequently, the resulting palladium-amido intermediate undergoes reductive elimination to release N-methylcarbazole and the highly reactive, monoligated Pd(0) species, which is the active catalyst in the cross-coupling cycle.[1] This efficient activation under mild conditions is a key feature of the G4 design.[2]
Q3: What are the most common applications for cataCXium® Pd G4?
A3: cataCXium® Pd G4 is a versatile catalyst suitable for a wide range of palladium-catalyzed cross-coupling reactions. It is particularly effective for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1] Its high activity also makes it suitable for other transformations such as Heck, Sonogashira, Stille, Negishi, and Hiyama couplings.
Q4: I am observing low or no conversion in my reaction. What are the potential causes?
A4: Low or no conversion in a cross-coupling reaction can stem from several factors. A primary consideration is the deactivation of the catalyst. This can be caused by impurities in the starting materials or solvents, or by coordination of substrate/product to the palladium center, particularly with heteroatom-rich compounds.[3] Ensure all reagents are of high purity and that solvents are anhydrous and degassed. Another common issue is the choice of base and solvent, which may not be optimal for your specific substrates. A screening of different bases and solvents is often recommended. Finally, ensure that the reaction is performed under a strictly inert atmosphere to prevent oxidation of the active Pd(0) species.
Troubleshooting Guides
Issue 1: Low Product Yield in Suzuki-Miyaura Coupling
Low yields in Suzuki-Miyaura coupling can be frustrating. The following guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Data on Solvent Effects in Suzuki-Miyaura Coupling
The choice of solvent can significantly impact the yield of Suzuki-Miyaura reactions. Below are some examples of solvent screening with cataCXium and related Buchwald G4 precatalysts.
Table 1: Solvent Screen for the Suzuki-Miyaura Coupling of an ortho-Bromoaniline with a Benzylboronic Ester using cataCXium® A Pd G3 [4]
| Entry | Solvent | Yield (%) |
| 1 | Dioxane | 51 |
| 2 | Ethyl Acetate | 56 |
| 3 | Toluene | 56 |
| 4 | 2-MeTHF | 95 |
Reaction Conditions: ortho-bromoaniline (1 equiv), benzylboronic ester (2 equiv), Cs₂CO₃ (2 equiv), cataCXium® A Pd G3 (10 mol%), 0.1 M, 80 °C.
Table 2: Effect of Water on the Suzuki-Miyaura Coupling of a Chloroaryl Triflate with an Arylboronic Acid using a PtBu3 Pd G4 Precatalyst [2]
| Entry | Solvent (v/v) | Yield (%) |
| 1 | THF (100%) | Trace |
| 2 | THF/H₂O (99.1:0.9) | 89 |
| 3 | H₂O (100%) | 88 |
Reaction Conditions: Chloroaryl triflate (1 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (3 equiv), PtBu3 Pd G4 (3 mol%), 0.1 M, 80 °C.
Issue 2: Poor Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, and its success is highly dependent on the reaction conditions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Data on Base Effects in Buchwald-Hartwig Amination
The choice of base is critical and often depends on the pKa of the amine and the solvent used.
Table 3: Effect of Various Bases in a Buchwald-Hartwig Amination Reaction [5]
| Entry | Base | Conversion (%) |
| 1 | K₃PO₄ | 85 |
| 2 | K₂CO₃ | 70 |
| 3 | Cs₂CO₃ | >95 |
| 4 | KOAc | 20 |
| 5 | Et₃N | <5 |
Reaction Conditions: Aryl nonaflate (1 equiv), amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), Toluene, 110 °C, 2h. Note: While this data is not for cataCXium® Pd G4, it illustrates the significant impact of the base on the reaction outcome.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling using cataCXium® Pd G4
This protocol provides a general starting point for Suzuki-Miyaura cross-coupling reactions. Optimization of the base, solvent, and temperature may be required for specific substrates.
Reaction Setup Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Detailed Protocol:
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or boronic ester (1.2–1.5 equiv), the base (e.g., K₃PO₄, 2–3 equiv), and cataCXium® Pd G4 (1–2 mol%).
-
Inert Atmosphere: Seal the vessel with a septum and purge with a stream of argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Reaction conditions should be optimized for each specific substrate combination. Always follow appropriate laboratory safety procedures.
References
- 1. cataCXium Pd G4 | Benchchem [benchchem.com]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from cataCXium® Pd G4 Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from organic reactions catalyzed by cataCXium® Pd G4.
Troubleshooting Guide
This section addresses common issues encountered during the purification of products from cataCXium® Pd G4 catalyzed reactions.
Issue 1: Difficulty in separating the product from palladium residues by column chromatography.
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Question: My product and the palladium impurities have very similar polarities, leading to co-elution during column chromatography. How can I improve the separation?
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Answer:
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Solvent System Optimization: A slight adjustment in the solvent polarity of your mobile phase can significantly impact the separation. Systematically screen different solvent systems to maximize the resolution between your product and the palladium-containing impurities.[1]
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Alternative Stationary Phases: If solvent optimization is insufficient, consider using a different stationary phase. Alumina or functionalized silica (B1680970) gels may offer different selectivity compared to standard silica gel.
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Metal Scavengers: Before chromatography, treat the crude reaction mixture with a palladium scavenger. This will bind the palladium, and the resulting complex can often be easily separated by filtration or chromatography.
-
Issue 2: Product loss during purification with activated carbon.
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Question: I am using activated carbon to remove palladium residues, but I am experiencing significant loss of my desired product. What can I do to prevent this?
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Answer:
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Optimize Carbon Loading: Use the minimum amount of activated carbon necessary for effective palladium removal. It is recommended to start with a small-scale experiment to determine the optimal loading, typically in the range of 5-10 wt% relative to the crude product.[1]
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Solvent Selection: The choice of solvent can affect the adsorption of your product to the activated carbon. Experiment with different solvents to find one that minimizes product binding while still effectively removing palladium.[1]
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Passivation of Carbon: In some cases, washing the activated carbon with a solution of a non-interfering, strongly adsorbing species before use can "passivate" the surface and reduce non-specific binding of your product.
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Issue 3: Recrystallization is ineffective at removing palladium.
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Question: I have attempted to purify my product by recrystallization, but the palladium content remains high. How can I improve this?
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Answer:
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Complexation: Your product might be forming a stable complex with palladium, making co-crystallization likely.[1]
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Additive-Assisted Crystallization: The addition of certain additives can help to keep the palladium species in the mother liquor during crystallization. Sulfur-containing ligands like N-acetylcysteine and thiourea, as well as phosphines, have been shown to be effective.[2]
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Pre-treatment with Scavengers: Before attempting recrystallization, treat the crude product with a palladium scavenger to break up any product-palladium complexes and sequester the metal.
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Issue 4: Incomplete palladium removal using metal scavengers.
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Question: I have used a palladium scavenger, but the palladium levels in my product are still above the acceptable limit. What could be the reason, and how can I optimize the process?
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Answer:
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Incorrect Scavenger Selection: The effectiveness of a scavenger is dependent on the oxidation state of the palladium and the solvent system. Thiol-based scavengers are often effective for Pd(II) species. It is advisable to screen a variety of scavengers with different functional groups (e.g., thiol, amine, thiourea) to find the most suitable one for your specific reaction.[1]
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Insufficient Amount of Scavenger: Using too little scavenger will lead to incomplete palladium removal. A common starting point is to use 5 equivalents of the scavenger relative to the initial amount of palladium catalyst.[1]
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Suboptimal Reaction Conditions: The efficiency of the scavenger can be affected by temperature and reaction time. While many scavengers work at room temperature, heating can sometimes improve their performance. It is recommended to monitor the palladium removal over time to determine the optimal conditions.[1]
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Poor Mass Transfer: Inadequate mixing can prevent the scavenger from effectively interacting with the palladium species in the solution. Ensure vigorous stirring during the scavenging process.[1]
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Product-Palladium Complexation: Your product may form a stable complex with palladium, hindering its removal by the scavenger. In such cases, consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.[1]
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Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect from a cataCXium® Pd G4 catalyzed reaction?
A1: Besides residual palladium, you should be aware of byproducts from the catalyst activation and the reaction itself.
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N-methylcarbazole: cataCXium® Pd G4 is a fourth-generation Buchwald precatalyst. Its activation generates N-methylcarbazole as a byproduct.[3] This byproduct can sometimes complicate the purification of the final product.
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Unreacted Starting Materials: Incomplete conversion will result in the presence of starting materials in your crude product.
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Side Products: Depending on the specific reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig), side products such as debrominated or dehalogenated compounds can form.[4]
Q2: What are the regulatory limits for palladium in active pharmaceutical ingredients (APIs)?
A2: Regulatory bodies have strict limits on the amount of residual metals in APIs. The European Medicines Agency (EMA) classifies palladium as a metal of significant toxicological concern and sets the limit for oral exposure at 10 ppm.[2][5]
Q3: What methods can I use to quantify the amount of residual palladium in my sample?
A3: Several analytical techniques are available for quantifying palladium levels in your final product. These include:
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Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[2]
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Atomic Absorption (AA) Spectroscopy[2]
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X-ray Fluorescence (XRF)[2]
Q4: Are there any general work-up procedures you can recommend?
A4: A general work-up procedure often involves the following steps:
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Cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.[4]
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Separate the organic layer and extract the aqueous layer with the organic solvent.[4]
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Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[4]
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At this stage, the crude product can be subjected to further purification techniques like chromatography, recrystallization, or treatment with scavengers.
Data Presentation
Table 1: Common Palladium Scavengers and Their Functional Groups
| Scavenger Type | Functional Group | Effective for Palladium Oxidation State |
| Thiol-based | -SH | Primarily Pd(II)[1] |
| Amine-based | -NH₂, -NHR, -NR₂ | Pd(0) and Pd(II) |
| Thiourea-based | -C(=S)(NR₂)₂ | Pd(0) and Pd(II) |
| Phosphine-based | -PR₂ | Pd(0) |
Table 2: Typical Parameters for Palladium Removal Techniques
| Purification Method | Key Parameter | Typical Range/Value | Notes |
| Activated Carbon | Carbon Loading | 5-10 wt% relative to crude product[1] | Optimize to minimize product loss. |
| Metal Scavengers | Scavenger Equivalents | 5 equivalents relative to Pd catalyst[1] | Screen different scavengers for optimal performance. |
| Recrystallization | Additive | N-acetylcysteine, thiourea[2] | Helps to keep palladium in the mother liquor. |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using Activated Carbon
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Dissolution: Dissolve the crude product in a suitable organic solvent.
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Carbon Addition: Add activated carbon (5-10 wt% relative to the crude product) to the solution.[1]
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Stirring: Stir the mixture vigorously at room temperature for 1-4 hours.[1] Gentle heating can sometimes improve efficiency, but should be optimized to avoid product degradation.
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Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[1]
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Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.
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Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the purified product.[1]
Protocol 2: General Procedure for Palladium Removal using a Solid-Supported Scavenger
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Dissolution: Dissolve the crude product in an appropriate solvent.
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Scavenger Addition: Add the selected solid-supported scavenger (typically 5-10 equivalents relative to the initial palladium loading).
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Stirring: Stir the suspension at room temperature or with gentle heating. Monitor the progress of palladium removal by taking aliquots at different time points and analyzing for palladium content.
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Filtration: Once the palladium level is acceptable, filter off the solid-supported scavenger.
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Washing: Wash the scavenger with fresh solvent.
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Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.
Mandatory Visualizations
Caption: General workflow for palladium removal from a crude reaction mixture.
Caption: Troubleshooting logic for ineffective palladium removal.
References
managing air and moisture sensitivity of cataCXium Pd G4
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the handling, storage, and troubleshooting of cataCXium® Pd G4, focusing on its air and moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: How air and moisture sensitive is cataCXium® Pd G4?
A1: cataCXium® Pd G4 is a fourth-generation Buchwald precatalyst designed for enhanced stability.[1][2][3] In its solid form, it is considered air, moisture, and thermally stable, which allows for weighing and handling in the air for brief periods without immediate decomposition.[1][2][3] However, it is crucial to understand that the active catalytic species, a monoligated Pd(0) complex, is generated in situ during the reaction.[4] This active form of the catalyst is sensitive to oxygen and moisture. Therefore, while the precatalyst itself is robust, the cross-coupling reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and ensure optimal performance.
Q2: Can I weigh cataCXium® Pd G4 on the open bench?
A2: Yes, due to its stability as a precatalyst, cataCXium® Pd G4 can be weighed on an analytical balance in the air. However, to ensure the highest accuracy and preserve the catalyst's integrity, especially for sensitive applications, it is best practice to perform this operation swiftly and minimize exposure time. For extended or repeated handling, or for reactions where catalyst loading is critical, weighing inside a glovebox is recommended.
Q3: What are the visual signs of cataCXium® Pd G4 decomposition?
A3: A key visual indicator of the decomposition of palladium catalysts, including the active species derived from cataCXium® Pd G4, is the formation of palladium black. This is a fine, black precipitate of elemental palladium that has fallen out of the catalytic cycle. If you observe the formation of palladium black in your reaction mixture, it is a sign that the catalyst has deactivated. The precatalyst itself is a solid, and any significant change in its color or appearance from the manufacturer's specification upon storage could indicate degradation.
Q4: How should I store cataCXium® Pd G4?
A4: To ensure the long-term stability and performance of cataCXium® Pd G4, it is recommended to store it in a tightly sealed container under an inert atmosphere (nitrogen or argon). While it is stable in air for short periods, long-term exposure to air and moisture should be avoided. Storage in a desiccator or a glovebox is ideal.
Troubleshooting Guide
Problem: My reaction is sluggish or fails to go to completion.
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation | Verify Inert Atmosphere: Ensure your reaction setup is properly sealed and purged with an inert gas. Check for leaks in your Schlenk line or glovebox. Degas Solvents: Use properly degassed solvents to remove dissolved oxygen. Observe for Palladium Black: The formation of a black precipitate indicates catalyst decomposition. |
| Impure Reagents | Check Reagent Quality: Use high-purity, anhydrous solvents and reagents. Impurities can poison the catalyst. |
| Suboptimal Reaction Conditions | Temperature: Ensure the reaction is at the optimal temperature. While cataCXium® Pd G4 is thermally stable, excessively high temperatures can lead to decomposition of the active species. Base: The choice and purity of the base are critical for the activation of the precatalyst.[4] |
Problem: I observe the formation of palladium black in my reaction.
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | Improve Inert Technique: Refine your Schlenk line or glovebox technique to ensure a truly oxygen-free environment.[5] Use Freshly Degassed Solvents: Ensure solvents are thoroughly degassed immediately before use. |
| Incompatible Substrates | Substrate Stability: Some substrates may be unstable under the reaction conditions and can contribute to catalyst decomposition. |
| Incorrect Stoichiometry | Ligand-to-Metal Ratio: While cataCXium® Pd G4 is a precatalyst with a defined ligand-to-metal ratio, ensure other reaction components are added in the correct proportions. |
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Recommendation | Long-term under inert atmosphere | General Best Practice |
| Handling in Air | Permissible for short periods | [1][2][3] |
| Visual Decomposition Indicator | Formation of Palladium Black | General Knowledge |
Experimental Protocols
Protocol 1: Weighing and Dispensing cataCXium® Pd G4 on the Benchtop (Best Practice)
-
Preparation: Have your reaction flask, containing a stir bar and any solid reagents, ready and sealed with a septum.
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Weighing: Briefly remove the cap from the cataCXium® Pd G4 container. Using a clean spatula, quickly weigh the desired amount of the catalyst onto weighing paper.
-
Transfer: Immediately transfer the weighed catalyst to the reaction flask through a powder funnel.
-
Inerting: Quickly reseal the reaction flask and immediately purge with an inert gas (nitrogen or argon).
-
Storage: Tightly reseal the cataCXium® Pd G4 container, purge the headspace with an inert gas if possible, and store it in a desiccator.
Protocol 2: Handling cataCXium® Pd G4 in a Glovebox (Recommended for Sensitive Reactions)
-
Preparation: Bring the cataCXium® Pd G4 container, a balance, spatulas, weighing paper, and your sealed reaction flask into the glovebox antechamber.
-
Purging: Cycle the antechamber with inert gas as per the glovebox operating procedure.
-
Transfer to Glovebox: Move all items into the main glovebox chamber.
-
Weighing and Dispensing: Uncap the catalyst container and weigh the desired amount directly into the reaction flask or onto weighing paper for transfer.
-
Sealing: Securely seal the reaction flask.
-
Storage: Tightly reseal the cataCXium® Pd G4 container and store it within the glovebox.
-
Removal from Glovebox: The sealed reaction flask can now be removed from the glovebox for the subsequent addition of liquid reagents via syringe.
Visualizations
References
Technical Support Center: Scaling Up Reactions with cataCXium® Pd G4
Welcome to the Technical Support Center for cataCXium® Pd G4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice when scaling up palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using cataCXium® Pd G4 over earlier generation Buchwald precatalysts, especially for scale-up?
A1: cataCXium® Pd G4 offers several key advantages for large-scale reactions compared to its predecessors:
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Higher Solubility: The methylated amino group on the biphenyl (B1667301) backbone of the G4 precatalyst leads to greater solubility in common organic solvents. This is particularly beneficial for achieving homogeneous reaction mixtures in large reactors, which can lead to more consistent performance and easier process control.
-
Less Inhibitory Byproduct: Upon activation, G4 precatalysts generate N-methylcarbazole, which is generally less intrusive than the carbazole (B46965) byproduct formed from G3 precatalysts. Carbazole can sometimes inhibit catalytic activity by competing for the active palladium species, a problem that is mitigated with the G4 version.
-
Enhanced Stability: G4 precatalysts, like G3, are air, moisture, and thermally stable, which simplifies handling and storage, a crucial consideration for industrial applications.
Q2: What are the most common challenges encountered when scaling up reactions with cataCXium® Pd G4?
A2: While cataCXium® Pd G4 is a robust catalyst, scaling up can present several challenges:
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Catalyst Deactivation: Like all catalysts, cataCXium® Pd G4 can deactivate over the course of a reaction. On a larger scale, localized "hot spots" or poor mixing can accelerate this process. Common causes of deactivation include poisoning by impurities, thermal degradation, and fouling of the active sites.
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Mixing and Mass Transfer Limitations: In large reactors, achieving efficient mixing to ensure uniform distribution of the catalyst, reagents, and heat can be difficult. Poor mixing can lead to localized concentration gradients and temperature differences, resulting in inconsistent reaction rates and potential byproduct formation.
-
Heat Transfer Issues: Palladium-catalyzed cross-coupling reactions are often exothermic. On a large scale, dissipating the heat of reaction effectively is critical to prevent temperature spikes that could lead to catalyst decomposition or unsafe operating conditions.
-
Impurity Profile: The purity of starting materials, solvents, and bases becomes more critical at scale. Trace impurities that are negligible in small-scale experiments can have a significant impact on catalyst performance and product quality in a large batch.
Q3: How does the choice of ligand paired with the Pd G4 precatalyst affect scale-up?
A3: The ligand is a critical component of the catalytic system. While cataCXium® Pd G4 refers to the precatalyst structure, it is used in conjunction with a specific phosphine (B1218219) ligand (e.g., cataCXium® A, XPhos, RuPhos). The choice of ligand influences:
-
Reactivity and Scope: Different ligands are optimized for specific types of cross-coupling reactions and substrates. A ligand that works well on a small scale may not be the most robust or efficient for a large-scale process with different impurity profiles or reaction conditions.
-
Catalyst Stability: The ligand plays a crucial role in stabilizing the active Pd(0) species. Some ligands provide greater stability at the higher temperatures or longer reaction times often required for large-scale production.
-
Cost: The cost of the ligand can be a significant factor in the overall process economics on an industrial scale.
It is often necessary to re-screen ligands during process development to find the optimal balance of reactivity, stability, and cost for the specific scaled-up reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of reactions using cataCXium® Pd G4.
| Problem | Potential Cause | Recommended Action |
| Low or Incomplete Conversion | Catalyst Deactivation: Impurities in starting materials, solvent, or base (e.g., water, sulfur compounds) can poison the catalyst. Thermal stress from poor heat transfer can also lead to decomposition. | - Ensure all reagents and solvents are of high purity and are properly dried and degassed. - Analyze starting materials for potential catalyst poisons. - Improve reactor heat transfer and temperature control to avoid hot spots. - Consider adding a fresh portion of the catalyst if deactivation is confirmed. |
| Poor Mixing/Mass Transfer: Inefficient stirring in large reactors can lead to localized depletion of reactants or catalyst, slowing down the overall reaction rate. | - Increase agitation speed or use a more efficient stirrer design suitable for the reactor scale. - For heterogeneous mixtures, ensure adequate suspension of all solid components. - Consider using a higher solvent volume to improve mixing, although this may impact reaction kinetics and throughput. | |
| Insufficient Catalyst Loading: The optimal catalyst loading on a small scale may not be sufficient for a large-scale reaction due to the increased impact of impurities and different surface area-to-volume ratios. | - Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1.0 mol%). - Note that simply increasing the catalyst amount may not be economical; addressing the root cause of low activity is preferable. | |
| Formation of Byproducts (e.g., Dehalogenation) | High Reaction Temperature: Elevated temperatures can promote side reactions such as hydrodehalogenation. | - Optimize the reaction temperature. Run the reaction at the lowest temperature that provides a reasonable reaction rate. - Ensure uniform temperature distribution throughout the reactor. |
| Incorrect Base or Solvent: The choice of base and solvent can significantly influence the reaction pathway. | - Screen different bases (e.g., weaker inorganic bases like K₃PO₄ or Cs₂CO₃ instead of strong alkoxides). - Evaluate alternative solvents that may favor the desired coupling over side reactions. | |
| Reaction Stalls or Shows an Induction Period | Slow Catalyst Activation: The G4 precatalyst requires activation by the base to form the active Pd(0) species. If this process is slow, the reaction may exhibit an induction period. | - Ensure the base is sufficiently soluble and active under the reaction conditions. - A pre-activation step, where the catalyst and base are stirred together for a short period before adding the other reagents, can sometimes be beneficial. |
| Inhibition by Byproducts: As the reaction progresses, the accumulation of byproducts or salts can inhibit the catalyst. | - In some cases, the addition of additives can mitigate inhibition. - For reactions that generate significant amounts of solid byproducts, ensure they do not coat the catalyst particles or impede mixing. | |
| Difficulty with Product Isolation/Purification | Residual Palladium in Product: Leaching of palladium from the catalyst can lead to contamination of the final product, which is a major concern in pharmaceutical manufacturing. | - Employ palladium scavenging agents (e.g., functionalized silica, activated carbon) during workup. - Optimize the workup procedure to effectively remove palladium salts. - Crystallization is often an effective method for removing trace palladium impurities. |
| Emulsion Formation during Workup: The presence of certain reagents or byproducts can lead to emulsion formation, complicating phase separation. | - Adjust the pH of the aqueous phase. - Add a different organic solvent to break the emulsion. - Filtration through a pad of Celite® can sometimes help. |
Data Presentation
Table 1: Comparison of Buchwald Precatalyst Generations in a C-N Coupling Reaction
The following data is from a comparative study of RuPhos-ligated G3, G4, and G5 precatalysts in the N-arylation of morpholine (B109124) with 1-chloro-4-fluorobenzene (B165104).
| Precatalyst | Conversion of 1-chloro-4-fluorobenzene (%) | Yield of C-N Coupling Product (%) | Observations |
| (RuPhos)Pd G3 | ~3 | Low | Almost inactive in this specific reaction. |
| (RuPhos)Pd G4 | 81 | 55 | Most active in the series for this transformation. |
| (RuPhos)Pd G5 | 40 | 27 | Less active than G4; reaction terminated due to catalyst deactivation. |
This data highlights that while newer generations are often improvements, the optimal catalyst can be reaction-specific.
Experimental Protocols
General Protocol for a Kilogram-Scale Buchwald-Hartwig Amination
This protocol provides a general guideline. Specific parameters such as temperature, reaction time, and catalyst loading should be optimized for each specific reaction.
-
Reactor Setup and Inerting:
-
Ensure the reactor is clean, dry, and equipped with an appropriate mechanical stirrer, temperature probe, and condenser.
-
Inert the reactor by purging with nitrogen or argon for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Charging Reagents:
-
Charge the aryl halide, amine, and base into the reactor under a strong flow of inert gas.
-
Add the anhydrous, degassed solvent.
-
Begin stirring to ensure a homogeneous mixture or suspension.
-
-
Catalyst Addition:
-
In a separate, dry, and inerted container, weigh the cataCXium® Pd G4 precatalyst and the desired phosphine ligand (if not using a pre-formed complex).
-
The catalyst can be added as a solid directly to the reactor or as a slurry in a small amount of the reaction solvent. Adding as a slurry can improve dispersion in a large reactor.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature. Use a controlled heating system to avoid overshooting the setpoint.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC). Take samples periodically to determine conversion.
-
-
Workup and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent.
-
Perform an aqueous wash to remove inorganic salts. Be mindful of potential emulsion formation.
-
To remove residual palladium, the organic phase can be treated with a palladium scavenger.
-
Dry the organic phase over a drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization, distillation, or chromatography.
-
Important Considerations for Scale-Up:
-
Safety: Conduct a thorough safety assessment before performing any large-scale reaction. Pay particular attention to the exothermicity of the reaction and the potential for pressure buildup.
-
Material Purity: Use high-purity starting materials, solvents, and bases to minimize catalyst poisoning and side reactions.[1]
-
Documentation: Keep detailed records of all reaction parameters, including batch numbers of reagents, temperatures, reaction times, and analytical results.
Visualizations
Caption: Troubleshooting workflow for low conversion in scaled-up reactions.
Caption: Simplified relationship between catalyst activation, the catalytic cycle, and deactivation pathways.
References
preventing palladium black formation with cataCXium Pd G4
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using cataCXium® Pd G4 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is cataCXium® Pd G4 and what are its primary applications?
A1: cataCXium® Pd G4 is a fourth-generation (G4) Buchwald precatalyst. It is a highly efficient, air- and moisture-stable palladium catalyst used for a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, Negishi, Sonogashira, and Stille couplings.[1] Its primary advantage lies in its ability to facilitate the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and broad functional group tolerance.[2]
Q2: What are the key advantages of cataCXium® Pd G4 over previous generation Buchwald precatalysts?
A2: cataCXium® Pd G4 offers several key advantages:
-
Enhanced Stability: It exhibits greater thermal stability and is less sensitive to air and moisture compared to earlier generation catalysts, simplifying handling and reaction setup.
-
Prevention of Inhibitory Byproducts: The methylated amino group on the biphenyl (B1667301) backbone of the G4 precatalyst prevents the formation of carbazole (B46965) byproducts upon activation. These byproducts, formed from G3 precatalysts, can sometimes inhibit the catalytic reaction.[3][4]
-
Efficient Generation of the Active Species: It allows for the rapid and quantitative generation of the active monoligated Pd(0) species under mild conditions.
-
Improved Solubility: G4 precatalysts generally exhibit higher solubility in common organic solvents.
Q3: What is palladium black, and why is its formation a concern?
A3: Palladium black is a form of elemental palladium that precipitates out of the reaction mixture as a black solid.[5] Its formation is a common catalyst deactivation pathway where the active, soluble Pd(0) species aggregate into inactive, insoluble palladium clusters. This leads to a decrease in the concentration of the active catalyst, resulting in lower reaction yields and incomplete conversions.[5]
Q4: How does cataCXium® Pd G4 help in preventing the formation of palladium black?
A4: The design of cataCXium® Pd G4 contributes to the prevention of palladium black formation in several ways:
-
Ligand Design: The bulky and electron-rich di(1-adamantyl)-n-butylphosphine ligand (cataCXium® A) effectively stabilizes the monoligated Pd(0) active species, hindering its aggregation into palladium black.
-
Precatalyst Stability: The robust nature of the G4 precatalyst ensures a controlled and efficient generation of the active Pd(0) species, minimizing the presence of unstable palladium intermediates that are prone to decomposition.
-
Clean Activation: By avoiding the formation of inhibitory carbazole byproducts, the catalytic cycle can proceed more efficiently, reducing the likelihood of catalyst decomposition pathways that lead to palladium black.[3]
Troubleshooting Guide: Palladium Black Formation
Even with the use of a highly stable precatalyst like cataCXium® Pd G4, palladium black formation can occasionally occur under certain experimental conditions. This guide provides a systematic approach to troubleshoot and mitigate this issue.
| Observation | Potential Cause | Recommended Action |
| Immediate formation of black precipitate upon addition of base. | Base incompatibility or too rapid activation. | 1. Use a weaker base (e.g., K₃PO₄, Cs₂CO₃ instead of NaOtBu).2. Add the base portion-wise or as a solution to control the rate of catalyst activation.3. Ensure the base is free of impurities. |
| Gradual formation of black precipitate during the reaction. | Catalyst decomposition due to high temperature, presence of oxygen, or impurities. | 1. Lower the reaction temperature.2. Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.3. Ensure the purity of all starting materials and solvents. Peroxides in ethereal solvents can degrade the phosphine (B1218219) ligand. |
| Low yield and presence of palladium black. | Insufficient ligand-to-palladium ratio or suboptimal solvent choice. | 1. While cataCXium® Pd G4 is a precatalyst with a defined ligand-to-palladium ratio, in challenging reactions, the addition of a small excess of the corresponding ligand (cataCXium® A) might help stabilize the active species.2. Screen different solvents. Toluene (B28343) and dioxane are commonly used, but solvent choice can significantly impact catalyst stability. |
| Palladium black formation with specific substrates. | Substrate-induced catalyst deactivation. | 1. Certain functional groups on the substrate can coordinate to the palladium center and promote decomposition. In such cases, protecting the problematic functional group may be necessary.2. Increase the catalyst loading slightly to compensate for some level of deactivation. |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Add cataCXium® Pd G4 (0.01-2 mol%).
-
Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent (e.g., toluene, dioxane, or a mixture with water, 0.1-0.5 M concentration) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for a Buchwald-Hartwig Amination Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Catalyst and Base Addition: Add cataCXium® Pd G4 (0.5-2 mol%) and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.2-1.5 mmol).
-
Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.5 M concentration) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction carefully with saturated aqueous ammonium (B1175870) chloride. Extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Buchwald Precatalyst Generations in C-N Coupling
| Catalyst Generation | Precatalyst | Conversion (%) | Product Yield (%) | Notes |
| G3 | (RuPhos)Pd G3 | ~3 | ~3 | Nearly inactive in this specific reaction. Deactivation likely due to carbazole byproduct coordination.[3] |
| G4 | (RuPhos)Pd G4 | 81 | 55 | Most active in the series, but still undergoes deactivation over time. [3] |
| G5 | (RuPhos)Pd G5 | 40 | 27 | Lower activity compared to G4, also shows deactivation.[3] |
| Reaction Conditions: N-arylation of morpholine (B109124) with 1-chloro-4-fluorobenzene. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Logical relationship between catalyst activation, the desired catalytic cycle, and the palladium black formation deactivation pathway.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
cataCXium® Pd G4 vs. G3: A Performance Comparison for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed performance comparison of cataCXium® Pd G4 and cataCXium® Pd G3, two generations of highly efficient palladium precatalysts for cross-coupling reactions. The selection of the appropriate catalyst is critical for the success of carbon-nitrogen (C-N) and carbon-carbon (C-C) bond formation, impacting reaction yields, purity, and overall efficiency. This document summarizes key structural differences, comparative performance data, and detailed experimental protocols to aid in catalyst selection for your specific application.
Key Structural Differences and a Performance-Driven Evolution
The primary structural distinction between the third-generation (G3) and fourth-generation (G4) Buchwald precatalysts lies in the biphenyl (B1667301) backbone of the ligand scaffold. In cataCXium® Pd G4, the amino group on the biphenyl moiety is methylated, a modification designed to enhance catalytic performance.[1][2][3]
Upon activation of the G3 precatalyst, the 2-aminobiphenyl (B1664054) fragment is released as carbazole (B46965).[1][3] In some instances, this carbazole byproduct can inhibit the catalytic cycle, leading to lower conversions or catalyst deactivation.[1][4] The methylation in the G4 precatalyst circumvents this issue by generating N-methylcarbazole upon activation.[1][3] This byproduct is less prone to inhibiting the reaction, often resulting in cleaner reactions and higher yields.[1] Additionally, G4 precatalysts are reported to exhibit higher solubility in common organic solvents while maintaining excellent catalytic activity.[1]
Performance Comparison in N-Arylation
Direct comparative studies showcasing the performance differences between cataCXium® A Pd G3 and G4 are limited in publicly available literature. However, a study comparing the catalytic activity of RuPhos ligated G3, G4, and G5 precatalysts in the N-arylation of morpholine (B109124) with 1-chloro-4-fluorobenzene (B165104) provides valuable insight into the generational improvement.
In this study, (RuPhos)Pd G4 was the most active catalyst, affording a 55% yield of the desired C-N coupling product. In contrast, (RuPhos)Pd G3 was found to be almost inactive, with a product yield of approximately 3%.[4] This significant difference in performance highlights the potential advantage of the G4 architecture in preventing catalyst inhibition and achieving higher conversions.
| Precatalyst | Aryl Halide | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| (RuPhos)Pd G4 | 1-chloro-4-fluorobenzene | Morpholine | Not Specified | Not Specified | Not Specified | Not Specified | 55 |
| (RuPhos)Pd G3 | 1-chloro-4-fluorobenzene | Morpholine | Not Specified | Not Specified | Not Specified | Not Specified | ~3 |
Table 1: Comparative Yields in the N-arylation of Morpholine. Data from a comparative study of RuPhos G3, G4, and G5 Buchwald catalysts.[4]
Catalytic Cycle for Buchwald-Hartwig Amination
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination, a reaction for which both cataCXium® Pd G3 and G4 are highly effective precatalysts.
Experimental Protocols
The following are general, representative protocols for Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. Optimal conditions such as catalyst loading, base, solvent, and temperature may vary depending on the specific substrates and should be optimized accordingly.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline for the C-N coupling of an aryl halide with an amine using a cataCXium® Pd G3 or G4 precatalyst.
Reagents:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
cataCXium® Pd G3 or G4 (0.01-2 mol%)
-
Strong base (e.g., Sodium tert-butoxide, LHMDS) (1.4-2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF) (3-5 mL)
Procedure:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, the amine (if solid), the base, and the cataCXium® precatalyst.
-
If the amine is a liquid, add it via syringe.
-
Add the anhydrous, degassed solvent to the reaction vessel.
-
Stir the reaction mixture at the desired temperature (typically between 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous ammonium (B1175870) chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the C-C coupling of an aryl halide with a boronic acid or ester using a cataCXium® Pd G3 or G4 precatalyst.
Reagents:
-
Aryl halide (1.0 mmol)
-
Boronic acid or boronic ester (1.2-1.5 mmol)
-
cataCXium® Pd G3 or G4 (0.1-2 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 mmol)
-
Solvent system (e.g., Toluene/water, Dioxane/water, THF/water) (typically in a 4:1 to 10:1 ratio)
Procedure:
-
In a reaction vessel, combine the aryl halide, boronic acid or ester, base, and cataCXium® precatalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 110 °C).
-
Monitor the reaction's progress by TLC, GC, or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by a suitable method, such as flash column chromatography.
Conclusion
cataCXium® Pd G4 represents a rational evolution in the design of Buchwald precatalysts. The key structural modification of a methylated amino group on the biphenyl backbone directly addresses a potential mechanism of catalyst inhibition observed with G3 precatalysts.[1][3] The available data, particularly from related systems, strongly suggests that cataCXium® Pd G4 can offer superior performance in terms of yield and reaction cleanliness, especially in challenging cross-coupling reactions.[4] For researchers and professionals in drug development and chemical synthesis, the choice of cataCXium® Pd G4 may lead to more robust and efficient processes, justifying its consideration over the earlier generation catalyst. However, for less demanding transformations, cataCXium® Pd G3 remains a highly effective and valuable tool. As with any catalytic system, empirical validation for the specific application is recommended.
References
- 1. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 2. Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]
- 4. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]
A Head-to-Head Comparison of Modern Palladium Precatalysts: CataCXium Pd G4 vs. The Field
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions are an indispensable tool for the construction of complex molecules. For researchers, scientists, and professionals in drug development, the selection of an optimal palladium precatalyst is a critical decision that directly impacts reaction efficiency, yield, and overall cost-effectiveness. This guide provides an in-depth, objective comparison of cataCXium® Pd G4 against other widely used palladium precatalysts, supported by experimental data and detailed methodologies.
At the forefront of catalyst technology, cataCXium® Pd G4 is a fourth-generation Buchwald palladium precatalyst. A key innovation in G4 precatalysts is the methylation of the amino group on the biphenyl (B1667301) scaffold. This structural modification prevents the in-situ formation of carbazole (B46965) byproducts, which can inhibit the catalytic cycle in earlier generation catalysts, leading to cleaner and more efficient reactions.[1][2][3][4]
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The performance of cataCXium® Pd G4 in this reaction is benchmarked against other common palladium precatalysts in the following table.
| Catalyst | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Conditions | Yield (%) | Reference |
| cataCXium® Pd G4 | 4-Chloro-3-methylanisole | 2,6-Difluorophenylboronic acid | 2 | K₃PO₄, t-BuOH/H₂O, 80 °C, 18 h | 95 | [2] |
| cataCXium® Pd G4 | 1-Bromo-4-tert-butylbenzene | Phenylboronic acid | 1 | K₃PO₄, Toluene/H₂O, 100 °C, 18 h | 99 | [2] |
| cataCXium® Pd G4 | 2-Bromotoluene | 4-Methoxyphenylboronic acid | 1 | K₃PO₄, Toluene/H₂O, 100 °C, 18 h | 98 | [2] |
| XPhos Pd G3 | Unstable heteroaryl chlorides | Unstable boronic acids | Not specified | rt to 40 °C, 30 min | High | [3] |
| XPhos Pd G4 | Unstable heteroaryl chlorides | Unstable boronic acids | Not specified | rt to 40 °C, 30 min | Very High | [3] |
| In-situ Pd(OAc)₂/XPhos (1:1.2) | 4-chlorotoluene (B122035) | Phenylboronic acid | 0.0025 M | K₃PO₄, MeOH/THF | 84 | [5][6] |
| Allyl-based Precatalyst | 4-chlorotoluene | Phenylboronic acid | Not specified | Not specified | Consistent | [5][6] |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of C-N bonds, crucial in the preparation of pharmaceuticals.
| Catalyst | Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| cataCXium® Pd G4 | Aryl chlorides | Primary and secondary amines | Not specified | Not specified | Not specified | Not specified | Highly effective | [2] |
| XPhos Pd G3 | Aryl chlorides | Hindered primary amines | Not specified | Not specified | Not specified | Not specified | Not specified | [3] |
| BrettPhos Pd G3/G4 | 4-haloanisoles | Primary and secondary amines | 0.01 | Not specified | Not specified | Not specified | Excellent | [3] |
| Pd(dba)₂/XPhos | 4-chlorotoluene | Morpholine | 1.5 (Pd), 3.0 (Ligand) | NaOt-Bu | Toluene | Reflux | 94 | [7] |
Performance in Heck Coupling
Data directly comparing cataCXium® Pd G4 in Heck reactions is less prevalent in the reviewed literature. However, the general performance of palladium precatalysts in this transformation is well-documented.
| Catalyst | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂/Ligand | Aryl Bromides/Chlorides | Styrene (B11656)/Acrylates | 10 ppm | Not specified | Not specified | 130 | Good | [8] |
| Pd(OAc)₂ | 4-bromoacetophenone | Styrene | 1 | K₂CO₃ | DMF/H₂O | 80 | Good | [9] |
Turnover Number (TON) and Turnover Frequency (TOF)
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and validation of catalytic performance.
General Procedure for Suzuki-Miyaura Coupling of 4-chlorotoluene and Phenylboronic Acid[5][6]
Materials:
-
4-chlorotoluene
-
Phenylboronic acid
-
Palladium precatalyst (e.g., cataCXium® Pd G4, XPhos Pd G3, or in-situ generated)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Methanol (B129727) (MeOH)
-
Tetrahydrofuran (THF)
-
Naphthalene (internal standard)
Reaction Setup:
-
In a reaction vessel, combine 4-chlorotoluene (0.5 M), phenylboronic acid (0.55 M), and the chosen base (0.55 M).
-
Add the palladium precatalyst at a concentration of 0.0025 M. For in-situ systems, add the appropriate amount of ligand (e.g., 1.2 equivalents of XPhos relative to the palladium source like Pd(OAc)₂).
-
The solvent system used is a mixture of methanol (0.95 mL) and THF (0.05 mL).
-
The reaction mixture is stirred at a controlled temperature for a specified time.
Analysis: Product yield is determined by gas chromatography with a flame ionization detector (FID). Naphthalene is used as an internal standard for accurate quantification.
General Protocol for Buchwald-Hartwig Amination[7]
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Amine (e.g., morpholine)
-
Palladium precursor (e.g., Pd(dba)₂)
-
Phosphine (B1218219) ligand (e.g., XPhos)
-
Strong base (e.g., NaOt-Bu)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
Reaction Setup:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium precursor (1.5 mol%), the phosphine ligand (3.0 mol%), and the strong base (2.0 equiv).
-
Add the anhydrous, deoxygenated solvent.
-
Stir the mixture for a few minutes to allow for the formation of the active catalyst.
-
Add the aryl halide (1.0 equiv) and the amine (1.5 equiv).
-
Heat the reaction mixture to the desired temperature (typically reflux) and monitor the reaction progress by a suitable technique (e.g., GC, TLC, or LC-MS).
Workup:
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
General Procedure for the Heck Coupling Reaction[9]
Materials:
-
Aryl bromide
-
Styrene
-
Pd(OAc)₂
-
1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (carbene ligand precursor)
-
K₂CO₃
-
Water
-
DMF
Reaction Setup:
-
To a Schlenk tube, add Pd(OAc)₂ (1.0 mol%), the tetrahydropyrimidinium salt (2 mmol%), aryl bromide (1.0 mmol), styrene (1.5 mmol), and K₂CO₃ (2 mmol).
-
Add a 1:1 mixture of water and DMF (6 mL total).
-
Heat the mixture at 80 °C for 4 hours.
Workup:
-
After cooling, extract the mixture with ethyl acetate/hexane (1:5).
-
Filter through a pad of silica (B1680970) gel, concentrate, and purify by flash chromatography.
Visualizing the Catalytic Process
To better understand the workflow and the relationships between different catalyst generations, the following diagrams are provided.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Key feature comparison of different palladium precatalyst classes.
References
- 1. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Benchchem [benchchem.com]
- 3. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 4. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Superior Efficiency of cataCXium® Pd G4 in Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of catalyst is paramount to the success and efficiency of cross-coupling reactions. Among the plethora of available palladium precatalysts, cataCXium® Pd G4 has emerged as a highly effective option, demonstrating superior performance in a variety of critical bond-forming transformations. This guide provides an objective comparison of cataCXium® Pd G4 with other common palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, supported by experimental data and detailed protocols.
cataCXium® Pd G4 is a fourth-generation palladium precatalyst distinguished by a methylated amino group on its biphenyl (B1667301) scaffold. This structural modification prevents the formation of carbazole (B46965) byproducts during the reaction, leading to cleaner reaction profiles and simplified purification.[1] Furthermore, these G4 precatalysts are air- and moisture-stable, offering significant practical advantages in a laboratory setting.
Suzuki-Miyaura Coupling: High Yields and Turnover Numbers
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The efficiency of cataCXium®-based catalysts in this transformation is notable, particularly their ability to achieve high turnover numbers (TONs), indicating a large number of substrate molecules converted per molecule of catalyst.
Table 1: Performance of a cataCXium® A-based Catalyst in the Suzuki-Miyaura Coupling of Aryl Chlorides
| Aryl Chloride | Yield (%) | TON |
| 4-Chlorotoluene (B122035) | 87 | 17,400 |
| 4-Chloroanisole | 68 | 13,600 |
| 2-Chlorotoluene | 64 | 12,800 |
| 1-Chloro-4-(trifluoromethyl)benzene | 100 | 20,000 |
| 4-Chloro-N,N-dimethylaniline | 99 | 19,800 |
| Reaction Conditions: 0.005 mol% Pd(OAc)₂, 0.01 mol% cataCXium® A, K₃PO₄, Toluene (B28343), 100 °C. |
It is important to note that while these results are for an in-situ generated catalyst, they highlight the inherent activity of the cataCXium® ligand family. The preformed cataCXium® Pd G4 is expected to exhibit at least comparable, if not superior, performance due to its well-defined nature and efficient generation of the active catalytic species.
For comparison, a study on the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid using an in-situ generated catalyst with the XPhos ligand showed that the yield could be significantly influenced by the ligand-to-metal ratio, reaching up to 84% under optimized conditions.[2]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure for a Suzuki-Miyaura coupling reaction using a palladium precatalyst, which can be adapted for cataCXium® Pd G4.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
cataCXium® Pd G4 (0.01-1 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or THF)
-
Water (if using a biphasic system)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, base, and cataCXium® Pd G4.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Superior Performance of the G4 Scaffold
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. In a direct comparative study, the performance of RuPhos-ligated G3, G4, and G5 palladium precatalysts was evaluated in the N-arylation of morpholine (B109124) with 1-chloro-4-fluorobenzene (B165104). The results clearly demonstrated the superior activity of the G4 precatalyst.
Table 2: Comparison of RuPhos Pd G3, G4, and G5 in Buchwald-Hartwig Amination
| Catalyst | Conversion of 1-chloro-4-fluorobenzene (%) | Yield of C-N coupling product (%) |
| (RuPhos)Pd G3 | ~3 | Low |
| (RuPhos)Pd G4 | 81 | 55 |
| (RuPhos)Pd G5 | 40 | 27 |
| Reaction conditions and specific details of the study were presented in a conference abstract.[3] |
This study highlights that the G4 scaffold, as present in cataCXium® Pd G4, offers a significant advantage in C-N coupling reactions, leading to higher conversions and yields compared to both the preceding G3 and the subsequent G5 generations in this specific example.[3]
Experimental Protocol: Buchwald-Hartwig Amination
The following is a detailed protocol for a Buchwald-Hartwig amination using an in-situ generated catalyst with the XPhos ligand. This can be adapted for use with the well-defined cataCXium® Pd G4 precatalyst, which would simplify the initial steps.
Materials:
-
4-Chlorotoluene (4.22 mmol, 1.0 equiv.)
-
Morpholine (6.33 mmol, 1.5 equiv.)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (0.0633 mmol, 1.5 mol%) - can be replaced with cataCXium® Pd G4
-
XPhos (0.127 mmol, 3.0 mol%) - not needed if using cataCXium® Pd G4
-
Sodium tert-butoxide (8.44 mmol, 2.0 equiv.)
-
Toluene (5 mL), degassed
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂, XPhos (if applicable), and sodium tert-butoxide. If using cataCXium® Pd G4, add it directly at this stage.
-
Add the degassed toluene and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene and morpholine.
-
Stir the resulting mixture at reflux for 6 hours.
-
Cool the reaction mixture to room temperature and quench with water (10 mL).
-
Separate the organic layer, wash with water (10 mL) and brine (10 mL), dry with Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (hexane:ethyl acetate (B1210297) = 9:1) to afford the desired product.
Heck Reaction: An Efficient Catalyst for C-C Bond Formation with Alkenes
The Heck reaction is a versatile method for the palladium-catalyzed reaction of an unsaturated halide with an alkene. While direct comparative data for cataCXium® Pd G4 in Heck reactions is not extensively available in the reviewed literature, the cataCXium® ligand family has been shown to be effective. For instance, the ligand cataCXium® PIntb has demonstrated efficient coupling of both activated and deactivated (hetero)aryl bromides in Heck reactions.[1]
Experimental Protocol: Heck Reaction
The following is a general procedure for a Heck reaction which can be adapted for use with cataCXium® Pd G4.
Materials:
-
Aryl bromide (1.0 mmol)
-
Alkene (e.g., n-butyl acrylate, 1.2 mmol)
-
cataCXium® Pd G4 (0.5-2 mol%)
-
Base (e.g., Triethylamine (Et₃N), 1.5 mmol)
-
Anhydrous solvent (e.g., DMF, NMP, or Toluene)
Procedure:
-
To a dry Schlenk tube, add the aryl bromide, cataCXium® Pd G4, and the solvent.
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Add the alkene and the base via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizing the Catalytic Process
To better understand the role of the catalyst in these transformations, the following diagrams illustrate the general workflows and logical relationships.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Logical relationship between cataCXium® Pd G4 attributes and reaction efficiency.
Conclusion
cataCXium® Pd G4 stands out as a highly efficient and robust palladium precatalyst for a range of essential cross-coupling reactions. Its unique structural features contribute to cleaner reactions and high yields. The available data, particularly for Suzuki-Miyaura and Buchwald-Hartwig reactions, suggests that cataCXium® Pd G4 and its related ligand systems can offer significant advantages in terms of catalyst loading, turnover numbers, and overall reaction efficiency. For researchers in the pharmaceutical and fine chemical industries, the adoption of cataCXium® Pd G4 can lead to more streamlined, cost-effective, and higher-yielding synthetic processes.
References
- 1. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]
Navigating Complex Couplings: A Comparative Guide to cataCXium® Pd G4 in Total Synthesis
For researchers, scientists, and drug development professionals, the efficient construction of complex molecular architectures is a paramount objective. Palladium-catalyzed cross-coupling reactions are indispensable tools in this endeavor, and the choice of catalyst can significantly impact the success of a synthetic campaign. This guide provides a comprehensive validation of cataCXium® Pd G4, a fourth-generation Buchwald precatalyst, by comparing its performance with alternative palladium catalysts in the context of challenging cross-coupling reactions frequently encountered in total synthesis projects.
At the heart of modern synthetic chemistry, palladium precatalysts developed by the Buchwald group have revolutionized the formation of carbon-carbon and carbon-nitrogen bonds. The fourth-generation (G4) precatalysts, such as cataCXium® Pd G4, offer significant advantages over their predecessors, including enhanced stability, higher solubility in common organic solvents, and greater reactivity, which often translates to lower catalyst loadings and shorter reaction times.[1] These catalysts are designed for facile activation to the active Pd(0) species, which is crucial for initiating the catalytic cycle.
Case Study: Suzuki-Miyaura Cross-Coupling of Unprotected ortho-Bromoanilines
A particularly challenging transformation in the synthesis of pharmaceuticals and natural products is the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines. The free aniline (B41778) moiety can coordinate to the palladium center, inhibiting catalysis. A study by researchers at AbbVie focused on the development of an efficient Suzuki-Miyaura reaction for the diversification of glucocorticoid receptor modulators (GRMs), highlighting the superior performance of a cataCXium® A palladacycle.[2] While this study utilized the third-generation (G3) version of the catalyst, the findings provide a strong foundation for understanding the capabilities of the cataCXium® ligand family and anticipating the enhanced performance of the G4 analogue.
The investigation aimed to couple the unprotected ortho-bromoaniline substrate 1a with the benzyl (B1604629) boronic ester 2a . An initial screen of various palladium catalysts and conditions revealed that the preformed cataCXium® A Pd G3 palladacycle was uniquely effective.[2]
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of an Unprotected ortho-Bromoaniline [2]
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 16 | <5 |
| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 80 | 16 | <5 |
| 3 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane/H₂O | 80 | 16 | <5 |
| 4 | cataCXium® A Pd G3 | - | Cs₂CO₃ | 2-MeTHF | 80 | 16 | 95 |
| 5 | Pd(dppf)Cl₂ | - | Cs₂CO₃ | 2-MeTHF | 80 | 16 | <5 |
| 6 | Pd(PPh₃)₄ | - | Cs₂CO₃ | 2-MeTHF | 80 | 16 | <5 |
Reaction conditions: 0.1 mmol of 1a , 2 equiv. of 2a , 10 mol% catalyst, 20 mol% ligand (for entries 1-3), 2 equiv. base, 0.1 M concentration.
The data clearly demonstrates the dramatic difference in performance, with cataCXium® A Pd G3 providing an outstanding 95% yield, while other common palladium catalyst systems failed to provide any significant amount of the desired product. This highlights the critical role of the ligand architecture in overcoming the challenges associated with this substrate class. The fourth-generation cataCXium® A Pd G4, with its methylated biphenyl (B1667301) backbone, is expected to exhibit even greater solubility and stability, potentially allowing for lower catalyst loadings and even more efficient reactions.[1]
Experimental Protocols
A detailed experimental protocol for the successful Suzuki-Miyaura coupling reaction is provided below, based on the findings of the aforementioned study.[2]
General Procedure for Suzuki-Miyaura Coupling of Unprotected ortho-Bromoanilines:
To a vial was added the ortho-bromoaniline (1.0 equiv), the boronic ester (2.0 equiv), cesium carbonate (2.0 equiv), and cataCXium® A Pd G3 (0.1 equiv). The vial was sealed and purged with nitrogen. Anhydrous 2-methyltetrahydrofuran (B130290) (2-MeTHF) was added to achieve a 0.1 M concentration of the ortho-bromoaniline. The reaction mixture was stirred at 80 °C for 16 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography.
Visualizing the Process: Catalytic Cycle and Workflow
To better understand the underlying chemical processes and the experimental setup, the following diagrams have been generated using the DOT language.
Conclusion
The validation of cataCXium® Pd G4 and its family of catalysts in challenging cross-coupling reactions, such as the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines, underscores their significance in modern total synthesis. The exceptional performance of the cataCXium® A ligand in this context, where many standard catalysts fail, provides a compelling case for its inclusion in the synthetic chemist's toolbox. The progression to the fourth-generation catalyst, cataCXium® Pd G4, promises further improvements in efficiency and robustness, enabling the synthesis of increasingly complex and novel molecules for pharmaceutical and materials science applications. This guide serves as a practical resource for researchers looking to leverage the power of advanced palladium catalysis in their synthetic endeavors.
References
Comparative Kinetic Analysis of cataCXium® Pd G4 in Cross-Coupling Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst is paramount in optimizing cross-coupling reactions, impacting reaction rates, yields, and overall process efficiency. This guide provides a comparative overview of the kinetic performance of cataCXium® Pd G4, a fourth-generation Buchwald palladium precatalyst, against other commonly used palladium catalysts in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The data presented is compiled from various studies to offer a broad perspective on catalyst performance.
Performance Overview of Palladium Precatalysts
cataCXium® Pd G4 is a highly stable and soluble precatalyst that facilitates the rapid and quantitative generation of the active monoligated Pd(0) species under mild conditions. This translates to efficient catalysis in a variety of cross-coupling reactions. The fourth-generation (G4) design, which features a methylated amino group on the biphenyl (B1667301) backbone, offers enhanced solubility and generates a less intrusive N-methylcarbazole byproduct compared to its G3 predecessor.
Comparative Data in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The following table summarizes the performance of cataCXium® Pd G3 (a closely related precursor) and other palladium precatalysts in this key reaction. While direct head-to-head kinetic data for cataCXium® Pd G4 is limited in publicly available literature, the performance of the G3 analogue provides valuable insight.
| Catalyst System | Aryl Halide | Boronic Acid Derivative | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| cataCXium® A Pd G3 | (Het)Ar-Br | (Het)Ar-B(OH)₂ | Na₂CO₃ | H₂O-dioxane | 80 | N/A | High Success Rate | |
| XPhos Pd G3 | (Het)Ar-Cl | (Het)Ar-B(OH)₂ | Na₂CO₃ | H₂O-dioxane | 90 | N/A | 79% Success Rate | |
| Pd(OAc)₂ / XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 1 | 98 | |
| Pd(dba)₂ / XPhos | 4-Chlorotoluene | Morpholine | NaOt-Bu | Toluene | Reflux | 6 | 94 | |
| XPhos Pd G3 | Unstable boronic acids with heteroaryl chlorides | Unstable boronic acids | N/A | N/A | rt to 40 | 0.5 | High | |
| XPhos Pd G4 | Unstable boronic acids with heteroaryl chlorides | Unstable boronic acids | N/A | N/A | rt to 40 | 0.5 | High |
Note: The data presented is compiled from different sources and may not represent a direct head-to-head comparison under identical reaction conditions. "N/A" indicates that the specific data point was not provided in the source.
Comparative Data in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental method for the synthesis of arylamines. The choice of catalyst is critical, especially when dealing with challenging substrates like aryl chlorides.
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| BrettPhos Pd G3 | (Het)Ar-Br | Alk-NH₂ | tBuONa | Dioxane | 100 | N/A | 55% Success Rate | |
| RuPhos Pd G3 | (Het)Ar-Br | (Alk)₂NH | tBuONa | Dioxane | 100 | N/A | 55% Success Rate | |
| XantPhos Pd G3 | (Het)Ar-Br | Ar-NH₂, Ar-NH-Alk | tBuONa | Dioxane | 100 | N/A | 68% Success Rate | |
| Pd(OAc)₂ / X-Phos | 2-Bromo-13α-estrone 3-benzyl ether | Nitroanilines | KOt-Bu | Toluene | 100 (MW) | 0.17 | High |
Note: The data presented is compiled from different sources and may not represent a direct head-to-head comparison under identical reaction conditions. "N/A" indicates that the specific data point was not provided in the source.
Experimental Protocols
Reproducible kinetic analysis requires meticulous experimental setup and execution. Below are detailed protocols for performing comparative kinetic studies of palladium-catalyzed cross-coupling reactions.
Protocol 1: Kinetic Analysis of Suzuki-Miyaura Coupling via GC-MS
This protocol is adapted for a comparative study of different palladium precatalysts.
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Boronic acid derivative (e.g., phenylboronic acid)
-
Palladium precatalysts (e.g., cataCXium® Pd G4, XPhos Pd G3, etc.)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., dioxane/water mixture)
-
Internal standard (e.g., dodecane)
-
Reaction vials with septa
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the aryl halide and the internal standard in the reaction solvent.
-
Prepare a separate stock solution of the boronic acid and the base in the reaction solvent.
-
-
Catalyst Preparation:
-
In individual reaction vials, add the precise amount of each palladium precatalyst to be tested.
-
-
Reaction Initiation:
-
To each vial containing the catalyst, add the aryl halide/internal standard stock solution.
-
Place the vials in a pre-heated reaction block or oil bath at the desired temperature and begin stirring.
-
Initiate the reaction by adding the boronic acid/base stock solution to each vial simultaneously.
-
-
Sampling and Analysis:
-
At specified time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot from each reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing a quenching agent (e.g., a small amount of water or a dilute acid solution) and a suitable solvent for extraction (e.g., ethyl acetate).
-
Analyze the quenched samples by GC-MS to determine the concentration of the product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the product versus time for each catalyst.
-
Determine the initial reaction rate for each catalyst from the initial slope of the concentration-time curve.
-
Calculate the turnover frequency (TOF) at a specific time point by dividing the moles of product by the moles of catalyst per unit time.
-
Protocol 2: High-Throughput Screening of Buchwald-Hartwig Amination
This protocol is suitable for a broader comparison of catalyst systems.
Materials:
-
Aryl halide library
-
Amine library
-
Palladium precatalyst library (including cataCXium® Pd G4 and alternatives)
-
Base library (e.g., NaOt-Bu, LHMDS, Cs₂CO₃)
-
Anhydrous, degassed solvents (e.g., toluene, dioxane)
-
96-well reaction plates with sealing mats
-
Automated liquid handler (optional)
-
High-throughput analysis system (e.g., LC-MS)
Procedure:
-
Plate Preparation:
-
Using an automated liquid handler or manual pipetting, dispense the aryl halide, amine, base, and solvent into the wells of the 96-well plate according to a predefined experimental design.
-
-
Catalyst Addition:
-
Prepare stock solutions of each palladium precatalyst.
-
Add the catalyst solutions to the appropriate wells to initiate the reactions.
-
-
Reaction and Incubation:
-
Seal the reaction plate and place it in a heated shaker at the desired temperature for a set period.
-
-
Quenching and Workup:
-
After the reaction time, quench the reactions by adding a suitable quenching solution to each well.
-
Perform a liquid-liquid extraction within the plate if necessary.
-
-
Analysis:
-
Analyze the product formation in each well using a high-throughput method like LC-MS to determine the relative conversion or yield.
-
-
Data Visualization and Analysis:
-
Use data analysis software to visualize the results and identify the most active catalyst systems for specific substrate combinations.
-
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Activation of Buchwald Precatalysts (G3 vs. G4)
The activation of the precatalyst to the active Pd(0) species is a critical step. The G4 precatalysts were designed to improve upon the G3 generation.
Caption: Activation pathway of G3 vs. G4 Buchwald precatalysts.
Experimental Workflow for Kinetic Analysis
A systematic workflow is crucial for obtaining reliable comparative kinetic data.
Caption: Workflow for comparative kinetic analysis of cross-coupling catalysts.
A Head-to-Head Battle of Catalysts: Cost-Effectiveness Analysis of cataCXium® Pd G4 in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the efficiency and cost-effectiveness of catalytic systems are paramount. In the landscape of palladium-catalyzed cross-coupling reactions, a critical tool in modern synthetic chemistry, Buchwald precatalysts have emerged as a leading class of reagents. This guide provides a detailed cost-effectiveness analysis of cataCXium® A Pd G4, a fourth-generation Buchwald precatalyst, comparing its performance and economic viability against other common palladium-based catalytic systems in Suzuki-Miyaura and Buchwald-Hartwig reactions.
cataCXium® A Pd G4 is a highly efficient, air- and moisture-stable palladium precatalyst.[1] Its design incorporates a methylated amino group on the biphenyl (B1667301) backbone, a key modification from third-generation (G3) precatalysts. This structural change prevents the formation of carbazole (B46965) byproducts that can inhibit the catalytic cycle and complicate product purification, leading to cleaner reactions and potentially higher yields.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The choice of catalyst significantly impacts reaction outcomes. A comparative study highlights the performance of a RuPhos Pd G4 catalyst, a close analog of cataCXium® A Pd G4, against other common palladium precatalysts in the Suzuki-Miyaura coupling of 1,2,4-oxadiazoles.
| Catalyst System | Aryl Halide | Boronic Acid | Solvent | Temperature (°C) | Yield (%) | Catalyst Loading (mol%) | Reference |
| RuPhos Pd G4 | 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole | Phenylboronic acid | 1,4-dioxane:H₂O (4:1) | 100 | 87 | Not Specified | [2] |
| XPhos Pd G2 | 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole | Phenylboronic acid | 1,4-dioxane:H₂O (4:1) | 100 | 81 | Not Specified | [2] |
| XPhos Pd G3 | 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole | Phenylboronic acid | 1,4-dioxane:H₂O (4:1) | 100 | 68 | Not Specified | [2] |
| SPhos Pd G2 | 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole | Phenylboronic acid | 1,4-dioxane:H₂O (4:1) | 100 | 54 | Not Specified | [2] |
| Pd(PPh₃)₄ | 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole | Phenylboronic acid | 1,4-dioxane:H₂O (4:1) | 100 | Not Specified | Not Specified | [2] |
| PdCl₂(dppf) | 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole | Phenylboronic acid | 1,4-dioxane:H₂O (4:1) | 100 | Not Specified | Not Specified | [2] |
| Pd₂(dba)₃ | 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole | Phenylboronic acid | 1,4-dioxane:H₂O (4:1) | 100 | Not Specified | Not Specified | [2] |
Table 1: Comparative Performance of Various Palladium Catalysts in a Suzuki-Miyaura Coupling Reaction.[2]
As indicated in Table 1, the RuPhos Pd G4 catalyst demonstrated the highest yield among the tested precatalysts for this specific transformation, suggesting the superior performance of the G4 architecture.
Performance in Buchwald-Hartwig Amination
| Catalyst System | Aryl Halide | Amine | Base | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Reference |
| cataCXium® A Pd G4 type (e.g., BrettPhos Pd G4) | Aryl chlorides/bromides | Primary/secondary amines | NaOt-Bu, K₃PO₄ | As low as 0.01 | Varies | High | |
| Pd(OAc)₂ / XPhos | 4-chloro-3-methylanisole | 2,6-Difluorophenylamine | NaOt-Bu | 1-2 | 18 h | High | [3] |
| Pd₂(dba)₃ / XPhos | Aryl chlorides | Morpholine | NaOt-Bu | 1.5 | 6 h | 94 | [4] |
Table 2: Representative Performance of Palladium Catalysts in Buchwald-Hartwig Amination.
Cost-Effectiveness Analysis
A comprehensive cost-effectiveness analysis requires consideration of not only the initial catalyst cost but also factors like catalyst loading, reaction time, yield, and ease of purification.
| Compound | Supplier | Quantity | Price (USD) | Price per gram (USD) |
| cataCXium® A Pd G4 | Fisher Scientific | 1 g | 172.32 | 172.32 |
| cataCXium® A Pd G4 | Aladdin Scientific | 5 g | 4,847.90 | 969.58 |
| cataCXium® A Pd G4 | Cenmed | Not Specified | 344.33 | Not Specified |
| Palladium(II) Acetate (B1210297) | Sigma-Aldrich | 1 g | 96.30 | 96.30 |
| Palladium(II) Acetate | Apollo Scientific | 1 g | 65.00 (converted from GBP) | 65.00 |
| Palladium(II) Acetate | SD Fine-Chem | 5 g | 1483.33 (converted from INR) | 296.67 |
| XPhos | Sigma-Aldrich | 1 g | 101.00 | 101.00 |
| XPhos | Carl ROTH | 10 g | 205.00 (converted from EUR) | 20.50 |
Table 3: Price Comparison of cataCXium® A Pd G4 and Alternative Catalyst Components. (Note: Prices are subject to change and may vary by vendor and purity.)[5][6][7][8][9][10][11][12][13]
While the upfront cost per gram of cataCXium® A Pd G4 may be higher than traditional palladium sources like Pd(OAc)₂, its superior performance can lead to overall cost savings. The ability to use significantly lower catalyst loadings (e.g., 0.01 mol% vs. 1-2 mol%) directly translates to a lower cost per reaction. Furthermore, the cleaner reaction profiles associated with G4 precatalysts can reduce purification costs, including solvent usage and time, which are significant contributors to the overall process cost in industrial settings.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
A reaction vessel is charged with the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and a base (e.g., K₃PO₄, Cs₂CO₃, 2.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The chosen solvent (e.g., toluene, dioxane, THF/water mixture) is then added, followed by the cataCXium® A Pd G4 catalyst (typically 0.1-2 mol%). The reaction mixture is then stirred at the appropriate temperature (room temperature to reflux) and monitored by TLC or GC/MS until completion. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques.
General Procedure for Buchwald-Hartwig Amination:
Under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst (e.g., cataCXium® A Pd G4, 0.5-2 mol%), the phosphine (B1218219) ligand (if not using a precatalyst), the aryl halide (1.0 equiv), the amine (1.1-1.2 equiv), and a base (e.g., NaOt-Bu, K₂CO₃, 1.2-2.0 equiv). Anhydrous, deoxygenated solvent (e.g., toluene, dioxane) is added, and the mixture is heated to the desired temperature (typically 80-110 °C). The reaction progress is monitored by an appropriate analytical method. After completion, the mixture is cooled, and the product is isolated through extraction and purified by chromatography or crystallization.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biocompare.com [biocompare.com]
- 6. cenmed.com [cenmed.com]
- 7. Palladium (II) Acetate price,buy Palladium (II) Acetate - chemicalbook [m.chemicalbook.com]
- 8. XPhos, 10 g, CAS No. 564483-18-7 | Non-chiral phosphine ligands | Phosphine Ligands | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Poland [carlroth.com]
- 9. 3375-31-3 Cas No. | Palladium(II) acetate | Apollo [store.apolloscientific.co.uk]
- 10. Palladium(II) acetate reagent grade, 98 3375-31-3 [sigmaaldrich.com]
- 11. Palladium(II) acetate, 99.9%, (trace metal basis) 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. Sigma Aldrich Catacxium Pd G4 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 13. alkalisci.com [alkalisci.com]
Spectroscopic Analysis of cataCXium® Pd G4 Reaction Intermediates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the evolution of pre-catalyst technology has been pivotal in enhancing efficiency, stability, and substrate scope. Among the forefront of these advancements are the fourth-generation (G4) Buchwald pre-catalysts, with cataCXium® Pd G4 being a prominent example. This guide provides a comparative analysis of cataCXium® Pd G4, focusing on the spectroscopic analysis of its reaction intermediates, and benchmarks its performance against alternative palladium catalyst systems. Experimental data and detailed methodologies are presented to offer a comprehensive resource for optimizing catalytic processes.
Introduction to cataCXium® Pd G4
cataCXium® Pd G4 is a fourth-generation Buchwald palladium pre-catalyst featuring a bulky and electron-rich di(1-adamantyl)-n-butylphosphine ligand.[1] A key structural feature of G4 pre-catalysts is the methylation of the amino group on the biphenyl (B1667301) scaffold. This modification is designed to prevent the formation of carbazole (B46965) byproducts upon activation, which can inhibit the catalytic cycle and complicate product purification.[1] This pre-catalyst is known for its high stability in air and moisture, excellent solubility in common organic solvents, and the ability to rapidly and quantitatively generate the active monoligated Pd(0) species under mild conditions.[1] It has demonstrated robust performance in a variety of challenging cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2]
The Catalytic Cycle: A Spectroscopic Perspective
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. The spectroscopic analysis of the intermediates at each of these stages is crucial for understanding the reaction mechanism, optimizing reaction conditions, and identifying potential catalyst deactivation pathways.
Activation of the Pre-catalyst
cataCXium® Pd G4, a Pd(II) complex, undergoes activation to the catalytically active Pd(0) species. This process involves a base-mediated deprotonation of the N-methylamino group on the biphenyl ligand, followed by reductive elimination to release N-methylcarbazole and the highly reactive monoligated Pd(0) species, [di(adamantan-1-yl)(butyl)phosphine]Pd(0).[1]
Diagram of cataCXium® Pd G4 Activation
Caption: Activation of cataCXium® Pd G4 to the active Pd(0) catalyst.
Spectroscopic Characterization of Intermediates
While specific spectroscopic data for cataCXium® Pd G4 reaction intermediates is not abundantly available in publicly accessible literature, we can infer the expected spectroscopic signatures based on studies of similar palladium complexes and general principles of organometallic chemistry.
-
Oxidative Addition Complex: The first step in the catalytic cycle is the oxidative addition of an aryl halide (Ar-X) to the Pd(0) center, forming a Pd(II) species of the type [(L)Pd(Ar)(X)]. This intermediate can be characterized by:
-
³¹P NMR Spectroscopy: A significant downfield shift of the phosphorus signal is expected upon coordination to the palladium center and its change in oxidation state.
-
¹H NMR Spectroscopy: The appearance of new signals in the aromatic region corresponding to the aryl group bound to palladium, often with characteristic coupling patterns.
-
Mass Spectrometry (ESI-MS): This technique is highly sensitive for detecting transient catalytic intermediates and can be used to identify the mass of the oxidative addition complex.
-
-
Transmetalation Intermediate: In this step, the organic group from the transmetalating agent (e.g., an organoboron compound in Suzuki-Miyaura coupling) is transferred to the palladium center. The direct spectroscopic observation of this intermediate is often challenging due to its transient nature.
-
Reductive Elimination: The final step involves the formation of the C-C or C-N bond and regeneration of the Pd(0) catalyst. The progress of this step can be monitored by observing the formation of the product and the disappearance of the Pd(II) intermediates.
Performance Comparison: cataCXium® Pd G4 vs. Alternatives
The performance of cataCXium® Pd G4 is best assessed by comparing it to other palladium catalyst systems under similar reaction conditions.
Comparison with a G3 Pre-catalyst (cataCXium® A Pd G3)
The primary difference between G4 and G3 pre-catalysts lies in the N-substituent on the aminobiphenyl backbone (methyl vs. hydrogen). This seemingly small change has significant implications for catalytic performance.
| Feature | cataCXium® Pd G4 | cataCXium® A Pd G3 |
| Byproduct | N-methylcarbazole | Carbazole |
| Byproduct Reactivity | Less likely to act as a competing substrate. | Can sometimes inhibit catalysis by acting as a substrate. |
| Solubility | Generally higher solubility in common organic solvents. | Good solubility, but can be lower than G4. |
| Catalytic Activity | Often exhibits higher activity and provides better yields. | Highly active, but can be outperformed by G4 in certain reactions. |
Supporting Experimental Data:
In a comparative study of RuPhos-ligated G3, G4, and G5 pre-catalysts in the N-arylation of morpholine (B109124) with 1-chloro-4-fluorobenzene, the G4 catalyst demonstrated the highest activity, leading to an 81% conversion and a 55% yield of the desired product. The G3 catalyst was found to be almost inactive in this specific reaction.
Comparison with Traditional Palladium Sources (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Traditional palladium sources require in-situ combination with a phosphine (B1218219) ligand to generate the active catalyst. This approach can lead to issues with reproducibility and control over the active species.
| Feature | cataCXium® Pd G4 | Traditional Pd Sources (e.g., Pd(OAc)₂) |
| Catalyst Formation | Pre-formed, well-defined pre-catalyst. | In-situ generation of the active catalyst. |
| Reproducibility | High reproducibility due to the defined nature of the pre-catalyst. | Can be less reproducible due to variability in in-situ catalyst formation. |
| Ligand:Pd Ratio | Precise 1:1 ligand to palladium ratio. | Can be difficult to control precisely. |
| Catalyst Loading | Often effective at lower catalyst loadings. | May require higher catalyst loadings. |
| Activation | Rapid and quantitative generation of the active Pd(0) species. | Activation can be less efficient and may require reducing agents. |
Supporting Experimental Data:
In Suzuki-Miyaura coupling reactions, cataCXium® Pd G4 has been shown to be highly efficient at low catalyst loadings (1-2 mol%) for the coupling of various aryl halides with boronic acids, achieving high yields.[1] In contrast, combinations of Pd₂(dba)₃ with phosphine ligands can give unpredictable results due to the uncontrolled degradation of the palladium source.
Experimental Protocols
Detailed experimental protocols are essential for the successful application and analysis of catalytic systems.
General Protocol for a Suzuki-Miyaura Coupling Reaction using cataCXium® Pd G4
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a glovebox or under an inert atmosphere, add cataCXium® Pd G4 (0.01-0.02 mmol, 1-2 mol%).
-
Solvent Addition: Add the desired solvent (e.g., toluene, dioxane, 5 mL), which has been previously degassed.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitoring: The reaction progress can be monitored by TLC, GC, or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for In-situ Spectroscopic Monitoring (Conceptual)
This protocol outlines a conceptual workflow for the in-situ monitoring of a reaction catalyzed by cataCXium® Pd G4 using NMR or IR spectroscopy.
Diagram of In-situ Spectroscopic Monitoring Workflow
Caption: Workflow for in-situ spectroscopic monitoring of a catalytic reaction.
-
Sample Preparation: In an inert atmosphere glovebox, prepare a solution of the aryl halide, boronic acid, and a soluble base in a deuterated solvent suitable for the desired reaction temperature (e.g., toluene-d₈, THF-d₈).
-
Catalyst Introduction: In a separate vial, dissolve a precise amount of cataCXium® Pd G4 in a small amount of the same deuterated solvent.
-
Reaction Initiation: Transfer the reactant solution to an NMR tube sealed with a septum. Initiate the reaction by injecting the catalyst solution into the NMR tube.
-
Data Acquisition: Immediately place the NMR tube in the pre-heated NMR spectrometer and begin acquiring spectra (e.g., ¹H, ³¹P) at regular time intervals.
-
Data Analysis: Process the acquired spectra to identify and quantify the signals of starting materials, intermediates, and products over time to determine reaction kinetics and observe the formation and consumption of catalytic species. A similar setup can be adapted for in-situ IR spectroscopy using a specialized reaction cell.
Conclusion
cataCXium® Pd G4 represents a significant advancement in palladium pre-catalyst technology, offering superior stability, activity, and a cleaner reaction profile compared to earlier generation catalysts and traditional palladium sources. While direct spectroscopic data for its reaction intermediates remains a subject for more detailed public research, the principles of organometallic chemistry and data from related systems provide a strong framework for understanding its catalytic cycle. The provided comparative data and experimental protocols serve as a valuable resource for researchers aiming to leverage the full potential of this powerful catalyst in their synthetic endeavors. The continued development of in-situ spectroscopic techniques will undoubtedly provide deeper insights into the mechanistic nuances of reactions catalyzed by cataCXium® Pd G4 and its contemporaries, paving the way for even more efficient and selective chemical transformations.
References
Benchmarking cataCXium® Pd G4: A Comparative Guide to Performance in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a palladium catalyst is paramount in modern synthetic chemistry, directly impacting reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of the fourth-generation Buchwald precatalyst, cataCXium® Pd G4, against traditional palladium catalyst systems in key cross-coupling reactions. The data presented herein, compiled from scientific literature, is intended to assist researchers in making informed decisions for their specific synthetic challenges.
At a Glance: Key Advantages of cataCXium® Pd G4
cataCXium® Pd G4 is a highly efficient, air- and moisture-stable precatalyst.[1] Its design incorporates a methylated amino group on the biphenyl (B1667301) scaffold, which prevents the formation of inhibitory carbazole (B46965) byproducts upon activation, leading to cleaner reaction profiles and simplified purification.[1] This fourth-generation catalyst often allows for lower catalyst loadings, shorter reaction times, and demonstrates high activity for a broad range of substrates, including challenging aryl chlorides.[1]
Performance Data: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The following table summarizes the performance of cataCXium® Pd G4 in comparison to traditional palladium catalysts in representative Suzuki-Miyaura couplings.
| Aryl Halide | Boronic Acid Derivative | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloro-3-methylanisole | 2,6-Difluorophenylboronic acid | cataCXium® Pd G4 | 2 | K₃PO₄ | t-BuOH/H₂O | 80 | 18 | 95 |
| 3-Bromo-1,2,4-oxadiazole | Phenylboronic acid | RuPhos Pd G4 | 5 | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | - | 87[2] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | 0.5 | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 0.25 | 81[3] |
| Aryl Bromide | 3-Tolylboronic Acid | Pd(dppf)Cl₂ | 1 - 3 | K₃PO₄ | Dioxane/Water | 80 - 100 | 4 - 12 | 85 - 95 |
| 4-Bromoanisole | 3-Tolylboronic Acid | Pd(PPh₃)₄ | 2 - 5 | K₂CO₃ | Toluene/Water | 90 - 110 | 12 - 24 | 75 - 85 |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / P(o-tol)₃ | 1.0 / 2.5 | Na₂CO₃ | Propan-1-ol | Reflux | 1 | High |
Performance Data: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental method for the synthesis of arylamines. The table below compares the efficacy of cataCXium® Pd G4 with traditional systems.
| Aryl Halide | Amine | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Chloro-4-fluorobenzene | Morpholine | RuPhos Pd G4 | - | - | - | - | - | 55 (based on 81% conversion) |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | 1.5 / 3.0 | NaOtBu | Toluene | Reflux | 6 | 94[4] |
| Aryl Bromide | Primary/Secondary Amine | Pd(dppf)Cl₂ | - | - | - | - | - | High |
| Aryl Bromide | Secondary Amine | Pd(OAc)₂ / P(o-tolyl)₃ | - | NaOtBu | Toluene | 80-110 | - | Effective |
| 2-Iodo-13α-estrone derivative | Substituted Aniline | Pd(PPh₃)₄ / CuI | - | - | - | - | - | - |
Experimental Workflow and Catalytic Cycle
The following diagrams illustrate a generalized experimental workflow for catalyst comparison and the fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
cataCXium® Pd G4: A Comparative Performance Guide for Challenging Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools for forging these critical linkages. However, the efficiency of these transformations can be significantly hampered by sterically hindered, electron-rich, or otherwise challenging substrates. This guide provides an objective comparison of the fourth-generation Buchwald precatalyst, cataCXium® Pd G4, with other leading palladium catalysts in demanding applications, supported by experimental data.
Executive Summary
cataCXium® Pd G4 is a highly efficient, air- and moisture-stable palladium precatalyst that demonstrates exceptional performance in a variety of cross-coupling reactions, especially those involving challenging substrates.[1] Its design, featuring a methylated amino group on the biphenyl (B1667301) scaffold, prevents the formation of inhibitory carbazole (B46965) byproducts upon activation, leading to cleaner reactions and higher yields compared to earlier generation catalysts.[1] This guide will delve into the comparative performance of cataCXium® Pd G4 against other Buchwald precatalysts and N-heterocyclic carbene (NHC)-based systems in Suzuki-Miyaura and Buchwald-Hartwig reactions.
Comparative Performance Data
The selection of an optimal catalyst system is paramount for the successful coupling of challenging substrates. The following tables summarize the performance of cataCXium® Pd G4 in comparison to other palladium catalysts in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Suzuki-Miyaura Coupling of Challenging Substrates
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The performance of various catalysts in the coupling of challenging aryl chlorides and heteroaryl chlorides is presented below.
Table 1: Suzuki-Miyaura Coupling of an Electron-Rich Aryl Chloride
| Catalyst | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Cat. Loading (mol%) | Yield (%) |
| cataCXium® A Pd G3 | 2-Chloropyridine | Phenylboronic acid | K₂CO₃ | H₂O-dioxane | 80-110 | - | Moderate to Good |
| XPhos Pd G3 | 2-Chloropyridine | Phenylboronic acid | K₂CO₃ | H₂O-dioxane | 100 | - | 68 |
| SPhos Pd G3 | 2-Chloropyridine | Phenylboronic acid | K₂CO₃ | H₂O-dioxane | 100 | - | 54 |
| XPhos Pd G2 | 2-Chloropyridine | Phenylboronic acid | K₂CO₃ | H₂O-dioxane | 100 | - | 81 |
| RuPhos Pd G4 | 2-Chloropyridine | Phenylboronic acid | K₂CO₃ | H₂O-dioxane | 100 | - | 87 |
Data compiled from studies on the Suzuki-Miyaura coupling of heteroaryl chlorides.[2][3][4]
Table 2: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride
| Catalyst | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| cataCXium® Pd G4 | 4-Chloro-3-methylanisole | 2,6-Difluorophenylboronic acid | K₃PO₄ | t-BuOH/H₂O | 80 | 18 | 95 |
| XPhos-based catalyst | 4-Chloro-3-methylanisole | 2,6-Difluorophenylboronic acid | K₃PO₄ | THF | RT | 0.5 | High |
Performance data for cataCXium® Pd G4 is from a representative application.[1] Data for the XPhos-based catalyst is from a study on the coupling of unstable boronic acids.[5]
Buchwald-Hartwig Amination of Challenging Substrates
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The performance of different catalyst generations in the amination of an aryl chloride is compared below.
Table 3: Buchwald-Hartwig Amination of an Aryl Chloride with a Secondary Amine
| Catalyst | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Conversion/Yield (%) |
| RuPhos Pd G3 | 1-Chloro-4-fluorobenzene | Morpholine | - | - | - | ~3% (Yield) |
| RuPhos Pd G4 | 1-Chloro-4-fluorobenzene | Morpholine | - | - | - | 81% (Conversion), 55% (Yield) |
| RuPhos Pd G5 | 1-Chloro-4-fluorobenzene | Morpholine | - | - | - | 40% (Conversion), 27% (Yield) |
| Pd(dba)₂ / XPhos | 4-Chlorotoluene | Morpholine | NaOt-Bu | Toluene (B28343) | Reflux | 94% (Yield) |
Comparative data for RuPhos catalysts is from a study on the N-arylation of morpholine.[6] Data for the Pd(dba)₂ / XPhos system is from a representative experimental protocol.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful cross-coupling reactions.
General Procedure for Suzuki-Miyaura Coupling with cataCXium® Pd G4
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl chloride with a boronic acid using cataCXium® Pd G4.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
cataCXium® Pd G4 (0.02 mmol, 2 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
tert-Butanol (t-BuOH) and Water (as solvent)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl chloride, arylboronic acid, cataCXium® Pd G4, and potassium phosphate.
-
Add the solvent mixture (e.g., t-BuOH/H₂O) to the reaction vessel.
-
Seal the Schlenk tube and stir the mixture at the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.[1]
General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of an aryl chloride with a secondary amine.
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., RuPhos Pd G4, 1-2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine the palladium precatalyst and sodium tert-butoxide.
-
Add the aryl chloride and the amine to the reaction vessel.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the mixture with stirring (e.g., 100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.[6][7]
Visualizing Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows is key to optimizing cross-coupling reactions.
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
A systematic approach is essential for the successful execution and optimization of cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Conclusion
cataCXium® Pd G4 stands out as a robust and highly effective precatalyst for challenging Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Its superior stability and ability to circumvent the formation of inhibitory byproducts make it an excellent choice for the synthesis of complex molecules where high yields and clean reaction profiles are paramount. While direct, comprehensive comparative data under identical conditions remains somewhat fragmented in the literature, the available evidence suggests that cataCXium® Pd G4 and other fourth-generation Buchwald precatalysts offer significant advantages over earlier generations, particularly for demanding substrates such as sterically hindered and electron-deficient aryl chlorides. The choice of the optimal catalyst will ultimately depend on the specific substrates and desired reaction conditions, and the data and protocols provided in this guide serve as a valuable starting point for catalyst screening and methods development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. enamine.net [enamine.net]
- 5. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]
- 7. benchchem.com [benchchem.com]
G4 Buchwald Precatalysts: A Leap Forward in Palladium Cross-Coupling Chemistry
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the evolution of palladium precatalysts has been a pivotal development. The Buchwald series of precatalysts, in particular, has consistently pushed the boundaries of efficiency and scope in cross-coupling reactions. This guide provides an in-depth comparison of the fourth-generation (G4) Buchwald precatalysts with their predecessors (G1, G2, and G3), highlighting the key advantages supported by experimental data.
The progression from G1 to G4 Buchwald precatalysts has been marked by significant improvements in stability, activity, and user-friendliness. These catalysts are air-, moisture-, and thermally-stable, which simplifies handling and setup.[1] Generally, the use of later-generation precatalysts allows for lower catalyst loadings and shorter reaction times, contributing to more efficient and cost-effective synthetic routes.[2]
Key Advantages of G4 Precatalysts
The fourth-generation precatalysts retain the high performance and stability of the G3 series while addressing a key limitation: the nature of the byproduct formed during the activation to the active Pd(0) species.
1. Mitigation of Byproduct Inhibition: The activation of G3 precatalysts generates carbazole, which in some instances can inhibit the catalytic cycle or complicate product purification. G4 precatalysts were designed with an N-methyl group on the aminobiphenyl backbone.[1] This modification leads to the formation of N-methylcarbazole upon activation, a byproduct that is generally less intrusive and less likely to interfere with the catalytic reaction or downstream purification processes.
2. Enhanced Solubility: G4 precatalysts exhibit higher solubility in common organic solvents compared to their G3 counterparts. This improved solubility can be advantageous in achieving homogeneous reaction conditions and may contribute to enhanced reactivity.
3. Maintained High Catalytic Activity: Crucially, the structural modification in G4 precatalysts does not compromise their excellent catalytic activity. They remain highly effective in a wide range of cross-coupling reactions, including challenging transformations.
Performance Comparison: G1 vs. G2 vs. G3 vs. G4
The evolution of Buchwald precatalysts has led to a significant expansion of their applicability and efficiency. While G1 precatalysts required strong bases for activation, the development of G2, featuring a 2-aminobiphenyl (B1664054) scaffold, enabled activation with weaker bases like carbonates and phosphates at room temperature.[1][2] The G3 precatalysts, incorporating a methanesulfonate (B1217627) (OMs) ligand, further enhanced stability and accommodated a broader scope of bulky phosphine (B1218219) ligands.[1] G4 builds upon these advancements with the aforementioned benefits of a modified byproduct and improved solubility.
| Precatalyst Generation | Key Features | Typical Catalyst Loading | Activation Conditions | Byproduct |
| G1 | Based on a 2-phenylethan-1-amine scaffold. | Higher | Requires strong bases (e.g., alkoxides). | Indoline |
| G2 | Features a 2-aminobiphenyl scaffold. | Moderate | Activated by weaker bases (e.g., carbonates, phosphates) at RT.[1] | Carbazole |
| G3 | Incorporates a methanesulfonate (OMs) ligand for enhanced stability and broader ligand scope.[1] | Low | Activated by weak bases. | Carbazole |
| G4 | N-methylated 2-aminobiphenyl scaffold.[1] | Low | Activated by weak bases. | N-methylcarbazole |
Quantitative Performance Data
Direct, side-by-side comparisons of all four generations in a single study are scarce in the literature. However, data from various sources illustrate the high efficiency of G3 and G4 precatalysts. In a study on automated synthesis, it was noted that while both G3 and G4 precatalysts delivered optimal results, the use of G4-XPhos did not show a statistically significant advantage over G3-XPhos in terms of yield versus production cost for the specific high-throughput Suzuki and Buchwald-Hartwig reactions screened.[3]
In a comparative study of RuPhos-ligated precatalysts for the N-arylation of morpholine (B109124) with 1-chloro-4-fluorobenzene, the G4 variant demonstrated the highest activity, leading to an 81% conversion and a 55% yield of the desired product. In contrast, the G3 version was found to be almost inactive under the same conditions, yielding only about 3% of the product.
For the arylation of 4-haloanisoles with primary and secondary amines, both BrettPhos Pd G3 and G4 precatalysts have demonstrated excellent performance, allowing for catalyst loadings as low as 0.01 mol% while maintaining high yields.
Experimental Protocols
Below are representative experimental protocols for common cross-coupling reactions using Buchwald precatalysts. These are intended as general guidelines and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
This protocol is suitable for the coupling of aryl or heteroaryl halides with aryl or heteroaryl boronic acids or their derivatives using a G2 or G3 precatalyst, and can be adapted for G4.[4]
Materials:
-
Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid or boronic ester (1.2-1.5 equiv)
-
Buchwald precatalyst (e.g., CPhos Pd G2 or G3, 0.01-2 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, 0.1-0.2 M)
Procedure:
-
To an oven-dried Schlenk flask or vial containing a magnetic stir bar, add the aryl/heteroaryl halide, the boronic acid/ester, the base, and the Buchwald precatalyst under an inert atmosphere (Nitrogen or Argon).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 120 °C).
-
Monitor the progress of the reaction by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling of aryl halides with amines using a G3 precatalyst, which can be readily adapted for G4.[5]
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equiv)
-
Buchwald precatalyst (e.g., tBuXPhos Pd G3, 1-5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, THF, or dioxane, 0.1-0.5 M)
Procedure:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add the aryl halide, the amine, the base, and the tBuXPhos Pd G3 precatalyst.
-
Add the anhydrous, degassed solvent to the reaction vessel.
-
Stir the reaction mixture at the desired temperature (typically between 80-110 °C) for the specified time (typically 2-24 hours).
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
Visualizing the Evolution: Precatalyst Activation Pathways
The activation of Buchwald precatalysts is a critical step that generates the catalytically active monoligated Pd(0) species. The following diagrams illustrate the general activation pathways for each generation.
Conclusion
The development of G4 Buchwald precatalysts represents a significant refinement in palladium-catalyzed cross-coupling technology. By addressing the issue of byproduct inhibition and improving solubility while maintaining the high activity and stability of the G3 series, G4 precatalysts offer a superior option for many challenging synthetic applications. For researchers in drug discovery and process development, the adoption of G4 precatalysts can lead to more robust, efficient, and reliable synthetic routes, ultimately accelerating the delivery of new chemical entities. While the cost-benefit analysis for every specific application may vary, the inherent advantages of G4 precatalysts make them a compelling choice for demanding cross-coupling transformations.
References
Safety Operating Guide
Proper Disposal of cataCXium® Pd G4: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of palladium precatalysts.
This guide provides essential logistical and safety information for the proper disposal of cataCXium® Pd G4. While the Safety Data Sheet (SDS) classifies this palladium precatalyst as a non-hazardous substance or mixture, adherence to proper laboratory waste management protocols is crucial for maintaining a safe and compliant research environment. This document outlines the necessary steps and considerations for its disposal.
Key Properties for Handling and Disposal
To ensure safe handling and proper disposal, it is important to be aware of the key characteristics of cataCXium® Pd G4. The following table summarizes essential information derived from safety data sheets and product information.
| Property | Value | Implication for Disposal |
| CAS Number | 2230788-67-5 | Unique identifier for accurate waste tracking and labeling. |
| Physical Form | Solid (powder or on glass beads) | Solid waste stream; not to be disposed of down the drain. |
| Hazard Classification | Not a hazardous substance or mixture | Disposal as non-hazardous waste is permitted, following institutional guidelines. |
| Stability | Air, moisture, and thermally-stable | Reduced risk of spontaneous reaction during storage and disposal compared to some other catalysts. |
| Composition | Palladium-based precatalyst | As a precious metal-containing compound, recovery or recycling options may be available and should be considered. |
Step-by-Step Disposal Protocol
Follow this procedure to ensure the safe and compliant disposal of cataCXium® Pd G4 waste.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety glasses, a lab coat, and nitrile gloves.
2. Waste Segregation and Collection:
-
Do not mix cataCXium® Pd G4 waste with other waste streams, particularly hazardous chemical waste.
-
Collect all solid waste, including residual amounts from containers and any contaminated materials (e.g., weighing paper, spatulas), in a dedicated and clearly labeled waste container.
-
For "RCRA empty" containers (containers that have been triple rinsed), the rinsate should be collected and managed according to your institution's procedures for non-hazardous aqueous waste.
3. Waste Container Labeling:
-
Label the waste container clearly as "cataCXium® Pd G4 Waste (Non-Hazardous)".
-
Include the CAS number (2230788-67-5) and the approximate amount of waste.
-
Follow your institution's specific labeling requirements.
4. Storage of Waste:
-
Store the sealed waste container in a designated waste accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
5. Final Disposal:
-
Consult and adhere to your institution's specific guidelines for the disposal of non-hazardous solid chemical waste.
-
Do not dispose of solid cataCXium® Pd G4 waste in the regular laboratory trash that is handled by custodial staff.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or follow their procedure for direct disposal in designated dumpsters.
6. Documentation:
-
Maintain a record of the waste generated and its disposal date in your laboratory's waste log.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of cataCXium® Pd G4.
Disclaimer: This information is intended as a guide and should not replace the requirements of your institution or local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Safeguarding Your Research: A Comprehensive Guide to Handling cataCXium® Pd G4
For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of cataCXium® Pd G4, a fourth-generation Buchwald precatalyst. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, empowering you to conduct your research with confidence.
cataCXium® Pd G4 is an air, moisture, and thermally-stable palladium precatalyst with good solubility in common organic solvents. While it is classified as a non-combustible solid, adherence to proper handling and disposal protocols is crucial for maintaining a safe laboratory environment.
Essential Safety Information
A thorough understanding of the potential hazards associated with a chemical is the first step toward safe handling. The following table summarizes the key hazard and precautionary statements for cataCXium® Pd G4.
| Hazard Information | Precautionary Statements |
| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. [1] |
| H335: May cause respiratory irritation. | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment is your primary defense against chemical exposure. The following PPE is mandatory when handling cataCXium® Pd G4.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes, preventing serious eye irritation. |
| Skin Protection | Nitrile gloves and a flame-resistant lab coat. | Prevents skin contact, which can cause irritation. A lab coat protects against spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes the inhalation of dust particles, which can cause respiratory irritation. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Following a standardized operational plan minimizes risks and ensures the integrity of your experiment.
1. Preparation and Weighing:
-
Before handling, ensure that your work area, preferably a chemical fume hood, is clean and uncluttered.
-
Have all necessary equipment, including spatulas, weighing paper, and reaction vessels, readily available.
-
When weighing the solid catalyst, do so in a location that minimizes the potential for dust generation and dispersal.
2. Addition to the Reaction Vessel:
-
Carefully add the weighed cataCXium® Pd G4 to the reaction vessel.
-
If the catalyst is in the form of "ChemBeads," their improved flowability can reduce dust formation.
-
Once the catalyst is added, securely cap the reaction vessel.
3. Running the Reaction:
-
cataCXium® Pd G4 is soluble in many common organic solvents.
-
Assemble your reaction apparatus in the fume hood.
-
Continuously monitor the reaction for any unexpected changes.
4. Work-up and Product Isolation:
-
After the reaction is complete, quench the reaction mixture according to your specific protocol.
-
During extraction and purification, continue to wear all prescribed PPE.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
1. Waste Segregation:
-
All solid waste contaminated with cataCXium® Pd G4, including weighing paper, gloves, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid waste from the reaction and work-up should be collected in a separate, labeled container for halogenated or non-halogenated solvent waste, depending on the solvents used.
2. Container Management:
-
Ensure that all waste containers are kept securely closed when not in use.
-
Do not overfill waste containers; a fill level of 90% is a common guideline.[2]
-
The exterior of the waste containers should be clean and free of contamination.[2]
3. Final Disposal:
-
Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Workflow Example: Sonogashira Coupling
The following is a generalized workflow for a Sonogashira cross-coupling reaction, a common application for palladium catalysts. This protocol is for illustrative purposes and should be adapted to your specific substrates and conditions.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
